Product packaging for (R,R)-Ethambutol(Cat. No.:CAS No. 10054-05-4)

(R,R)-Ethambutol

Cat. No.: B1671383
CAS No.: 10054-05-4
M. Wt: 204.31 g/mol
InChI Key: AEUTYOVWOVBAKS-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2R)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]-1-butanol is an amino alcohol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H24N2O2 B1671383 (R,R)-Ethambutol CAS No. 10054-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUTYOVWOVBAKS-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCCNC(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NCCN[C@H](CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028791
Record name (-)-Ethambutol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10054-05-4
Record name Ethambutol, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010054054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Ethambutol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHAMBUTOL, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV86Y0CIVF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Stereochemical Basis for the Biological Inactivity of (R,R)-Ethambutol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological inactivity of the (R,R)-enantiomer of Ethambutol, a cornerstone drug in the treatment of tuberculosis. By examining the stereochemical properties, mechanism of action, and differential interaction with its molecular target, we elucidate the critical role of chirality in the therapeutic efficacy of this essential medication.

Introduction: The Enigma of Ethambutol's Stereoisomers

Ethambutol is a bacteriostatic agent used in combination with other drugs to treat tuberculosis, a disease caused by Mycobacterium tuberculosis. A unique feature of ethambutol is its existence as three stereoisomers: the dextrorotatory ((S,S)-Ethambutol), levorotatory ((R,R)-Ethambutol), and the achiral meso form.[1][2] Crucially, the antitubercular activity resides almost exclusively in the (S,S)-enantiomer, which is reported to be 200 to 500 times more potent than the (R,R)-enantiomer.[1][3] This stark difference in biological activity underscores the importance of stereochemistry in drug design and action. This guide will dissect the molecular underpinnings of this phenomenon.

Quantitative Analysis of Biological Activity

For illustrative purposes, the following table summarizes the expected relative MIC values based on the reported potency differences.

StereoisomerChemical NameRelative PotencyExpected MIC Range against M. tuberculosis
(S,S)-Ethambutol (+)-2,2'-(Ethylenediimino)di-1-butanolHigh1-5 µg/mL[4][5]
This compound (-)-2,2'-(Ethylenediimino)di-1-butanolVery LowSignificantly higher than (S,S)-Ethambutol
meso-Ethambutol (R,S)-2,2'-(Ethylenediimino)di-1-butanolLowIntermediate between (S,S) and (R,R) enantiomers

Mechanism of Action: Targeting the Mycobacterial Cell Wall

Ethambutol's mechanism of action involves the inhibition of arabinosyltransferases, a family of enzymes essential for the biosynthesis of the mycobacterial cell wall.[2] Specifically, it disrupts the synthesis of two crucial components: arabinogalactan (AG) and lipoarabinomannan (LAM).

Arabinogalactan (AG) is a major structural component of the mycobacterial cell wall, linking the peptidoglycan layer to the outer mycolic acid layer. Lipoarabinomannan (LAM) is a glycolipid that plays a critical role in the interaction between the mycobacterium and the host immune system.

The arabinosyltransferases EmbA, EmbB, and EmbC are the primary targets of ethambutol. These enzymes are responsible for polymerizing arabinose residues to form the arabinan domains of AG and LAM. By inhibiting these enzymes, ethambutol effectively halts the construction of the mycobacterial cell wall, leading to increased permeability and ultimately, bacteriostasis.[2]

The Stereochemical Explanation for Inactivity

The biological inactivity of this compound stems from its inability to effectively bind to the active site of the target arabinosyltransferases. The precise three-dimensional arrangement of the hydroxyl and ethyl groups at the two chiral centers of the (S,S)-enantiomer allows for a specific and high-affinity interaction with the enzyme's binding pocket.

In contrast, the (R,R)-enantiomer, being a mirror image of the active form, possesses a different spatial orientation of these critical functional groups. This altered stereochemistry prevents it from fitting correctly into the active site of the arabinosyltransferases, thus precluding effective inhibition of the enzyme.

Caption: Stereoisomers of Ethambutol.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from established methods for determining the MIC of anti-tuberculosis drugs.

1. Media and Reagents:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
  • (S,S)-Ethambutol and this compound stock solutions (e.g., 1 mg/mL in sterile distilled water).
  • Sterile 96-well microtiter plates.
  • Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains.

2. Inoculum Preparation:

  • Grow M. tuberculosis in 7H9 broth to mid-log phase.
  • Adjust the turbidity of the culture to match a 0.5 McFarland standard.
  • Dilute the adjusted suspension 1:100 in 7H9 broth to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.

3. Assay Procedure:

  • Prepare serial twofold dilutions of (S,S)-Ethambutol and this compound in 7H9 broth in the microtiter plates. A typical concentration range for (S,S)-Ethambutol is 0.125 to 64 µg/mL. A much higher range would be needed for this compound.
  • Add 100 µL of the diluted bacterial suspension to each well.
  • Include a drug-free growth control and a sterile control (broth only).
  • Seal the plates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control well.

4. Endpoint Determination:

  • The MIC is the lowest drug concentration that shows no visible growth. Growth can be assessed visually or by using a growth indicator such as resazurin.

In Vitro Arabinosyltransferase Assay

This assay measures the inhibitory effect of ethambutol enantiomers on the activity of arabinosyltransferases.

1. Enzyme and Substrate Preparation:

  • Enzyme Source: Membrane fractions containing arabinosyltransferases are prepared from Mycobacterium smegmatis or M. tuberculosis.
  • Donor Substrate: Radiolabeled decaprenyl-phosphoryl-arabinose (DPA), often [14C]-labeled, serves as the arabinose donor.
  • Acceptor Substrate: A synthetic acceptor, such as a di-arabinoside, is used to initiate the arabinan chain.

2. Assay Reaction:

  • The reaction mixture typically contains:
  • Buffer (e.g., MOPS buffer, pH 7.9)
  • MgCl₂
  • ATP
  • Membrane fraction (enzyme source)
  • Radiolabeled DPA
  • Acceptor substrate
  • Varying concentrations of (S,S)-Ethambutol or this compound.
  • The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.

3. Product Detection and Analysis:

  • The reaction is stopped, and the products are extracted.
  • The radiolabeled product (elongated arabinan chain) is separated from the unreacted substrate by techniques such as thin-layer chromatography (TLC).
  • The amount of radioactivity incorporated into the product is quantified using a phosphorimager or liquid scintillation counting.
  • The inhibitory activity of the ethambutol enantiomers is determined by comparing the product formation in the presence and absence of the compounds.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of ethambutol and a typical experimental workflow for assessing its activity.

ethambutol_moa cluster_cell Mycobacterium tuberculosis Cell cluster_enzymes Arabinosyltransferases DPA Decaprenyl-P-Arabinose (Arabinose Donor) EmbA EmbA DPA->EmbA Substrate EmbB EmbB DPA->EmbB Substrate EmbC EmbC DPA->EmbC Substrate AG_precursor Arabinogalactan Precursor AG Arabinogalactan Synthesis AG_precursor->AG LAM_precursor Lipoarabinomannan Precursor LAM Lipoarabinomannan Synthesis LAM_precursor->LAM EmbA->AG Catalyze EmbB->AG Catalyze EmbC->LAM Catalyze CellWall Cell Wall Integrity AG->CellWall LAM->CellWall SS_EMB (S,S)-Ethambutol SS_EMB->EmbB Inhibits SS_EMB->EmbC Inhibits RR_EMB This compound RR_EMB->EmbB No significant inhibition RR_EMB->EmbC No significant inhibition

Caption: Mechanism of Action of Ethambutol Stereoisomers.

experimental_workflow start Start culture Culture Mycobacterium tuberculosis start->culture prepare_inoculum Prepare Standardized Inoculum culture->prepare_inoculum mic_assay Perform Broth Microdilution MIC Assay prepare_inoculum->mic_assay incubate Incubate at 37°C mic_assay->incubate read_results Read MIC Results incubate->read_results analyze Analyze and Compare MICs of Enantiomers read_results->analyze end End analyze->end

Caption: Experimental Workflow for MIC Determination.

Conclusion

The profound difference in the biological activity between the (S,S) and (R,R) enantiomers of ethambutol serves as a classic example of the principle of stereospecificity in pharmacology. The inactivity of this compound is a direct consequence of its molecular geometry, which prevents it from effectively binding to and inhibiting its target arabinosyltransferases. This understanding is not only crucial for comprehending the therapeutic action of ethambutol but also provides valuable insights for the rational design and development of new, more potent antimycobacterial agents. The continued investigation into the precise molecular interactions between ethambutol's stereoisomers and their targets will further refine our knowledge and aid in the fight against tuberculosis.

References

(R,R)-Ethambutol's Precision Strike: A Technical Guide to the Inhibition of Arabinosyl Transferases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [DATE] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the mechanism of action of (R,R)-Ethambutol, a cornerstone drug in the treatment of tuberculosis. The focus of this document is its targeted inhibition of arabinosyl transferases, crucial enzymes in the biosynthesis of the mycobacterial cell wall.

Executive Summary

This compound is a bacteriostatic antimicrobial agent that specifically targets the biosynthesis of the unique and essential mycobacterial cell wall. Its primary mechanism of action is the inhibition of arabinosyl transferases, a family of enzymes responsible for the polymerization of arabinan, a key component of both arabinogalactan (AG) and lipoarabinomannan (LAM). This inhibition disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, a critical structural scaffold of the mycobacterial cell envelope. The compromised cell wall integrity leads to increased permeability and ultimately inhibits bacterial growth. This guide will delve into the molecular details of this interaction, the specific enzymes targeted, the downstream consequences, and the experimental methodologies used to elucidate this mechanism.

The Mycobacterial Cell Wall: A Unique Target

The cell wall of Mycobacterium tuberculosis is a complex and robust structure, essential for the bacterium's survival and virulence. It is composed of a thick peptidoglycan layer covalently linked to a large branched polysaccharide, arabinogalactan, which is further esterified with long-chain mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[1] This intricate structure provides a formidable barrier against many antibiotics. Lipoarabinomannan (LAM), another critical lipoglycan, is anchored in the plasma membrane and intercalated within the cell wall, playing a role in host-pathogen interactions.[2] The unique presence and essentiality of arabinan in the mycobacterial cell wall make its biosynthetic pathway an attractive target for antimicrobial therapy.

Mechanism of Action: Inhibition of Arabinosyl Transferases

This compound exerts its bacteriostatic effect by directly inhibiting the arabinosyl transferases encoded by the emb operon, which consists of the genes embC, embA, and embB.[3] These enzymes are integral membrane proteins that catalyze the transfer of arabinofuranosyl residues from the donor molecule, decaprenyl-phosphate-arabinose (DPA), to the growing arabinan chains of AG and LAM.[4]

  • EmbA and EmbB: These two enzymes are known to be involved in the biosynthesis of the arabinogalactan component of the cell wall.[2]

  • EmbC: This enzyme is primarily responsible for the synthesis of the arabinan core of lipoarabinomannan.[2][5]

By binding to these arabinosyl transferases, ethambutol competitively inhibits the binding of the natural substrates, leading to the disruption of arabinan polymerization.[6] This leads to a truncated arabinan structure, preventing the subsequent attachment of mycolic acids to the arabinogalactan and disrupting the assembly of the mAGP complex.[2] The consequence is a more permeable and structurally compromised cell wall.[7]

Recent advances in cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided high-resolution structures of the EmbA-EmbB and EmbC-EmbC complexes, both with and without bound ethambutol.[8] These studies have revealed that ethambutol binds in a pocket at the interface of the transmembrane and periplasmic domains, the same site where the donor and acceptor substrates bind.[9] This structural insight provides a clear molecular basis for its inhibitory action.

Signaling and Biosynthetic Pathway Disruption

The inhibition of arabinosyl transferases by ethambutol directly disrupts the arabinogalactan biosynthesis pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition by ethambutol.

Arabinogalactan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc DP_P_GlcNAc DP-P-GlcNAc UDP_GlcNAc->DP_P_GlcNAc WecA DP Decaprenyl-P DP->DP_P_GlcNAc DP_P_GlcNAc_Rha DP-P-GlcNAc-Rha (Linker Unit) DP_P_GlcNAc->DP_P_GlcNAc_Rha dTDP_Rha dTDP-Rha dTDP_Rha->DP_P_GlcNAc_Rha WbbL DP_P_Linker_Gal DP-P-Linker-(Gal)n DP_P_GlcNAc_Rha->DP_P_Linker_Gal UDP_Gal UDP-Gal UDP_Gal->DP_P_Linker_Gal GlfT1/GlfT2 Galactan_Acceptor Growing Galactan Chain DP_P_Linker_Gal->Galactan_Acceptor Translocation DPA Decaprenyl-P-Arabinose (DPA) Arabinogalactan Arabinogalactan DPA->Arabinogalactan EmbA, EmbB (Arabinogalactan Synthesis) Galactan_Acceptor->Arabinogalactan mAGP Mycolyl-Arabinogalactan- Peptidoglycan (mAGP) Arabinogalactan->mAGP Mycolic_Acids Mycolic Acids Mycolic_Acids->mAGP Mycolyltransferases Ethambutol This compound Ethambutol->DPA Assay_Workflow A Prepare Reaction Mix (Buffer, Acceptor, Enzyme) B Add this compound (for inhibition assay) A->B C Initiate with DP-[14C]A B->C D Incubate at 37°C C->D E Stop Reaction (Chloroform:Methanol) D->E F Phase Separation E->F G Extract & Dry Organic Phase F->G H Resuspend Product G->H I Spot on TLC Plate H->I J Develop TLC I->J K Visualize & Quantify (Phosphorimager) J->K CryoEM_Workflow A Protein Expression & Purification B Complex Formation with Ethambutol A->B C Vitrification B->C D Cryo-EM Data Collection C->D E Image Processing (Motion Correction, CTF) D->E F Particle Picking E->F G 2D Classification F->G H Ab initio 3D Reconstruction G->H I 3D Classification & Refinement H->I J Model Building & Validation I->J Mutagenesis_Workflow A Design Mutagenic Primers B PCR with Wild-Type embB Plasmid A->B C DpnI Digestion of Template Plasmid B->C D Transform into E. coli C->D E Isolate and Sequence Mutant Plasmid D->E F Transform into Mycobacteria E->F G Determine Ethambutol MIC F->G

References

The Stereochemical Saga of Ethambutol: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethambutol, a cornerstone in the treatment of tuberculosis, presents a fascinating case study in stereopharmacology. Discovered in 1961, its therapeutic efficacy was quickly found to be exquisitely dependent on its stereochemistry. This technical guide provides an in-depth exploration of the discovery, history, and stereoisomer-specific properties of Ethambutol. It details the experimental protocols for the synthesis, resolution, and biological evaluation of its stereoisomers, presenting quantitative data in structured tables for comparative analysis. Furthermore, this guide employs visualizations to elucidate key experimental workflows and the drug's mechanism of action, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Discovery and Historical Context

Ethambutol was discovered in 1961 by scientists at the Lederle Laboratories of American Cyanamid.[1][2] This discovery was the result of a systematic screening of synthetic compounds for antitubercular activity.[2] Early investigations into its biological properties revealed a remarkable stereospecificity.[1] The compound possesses two chiral centers, leading to the existence of three stereoisomers: a pair of enantiomers, (+)-(S,S)-Ethambutol and (-)-(R,R)-Ethambutol, and a meso-form, (R,S)-Ethambutol.[3][4]

Initial studies demonstrated that the antitubercular activity resided almost exclusively in the dextrorotatory (+)-(S,S)-enantiomer.[1] This pivotal finding highlighted the importance of chirality in drug action and led to the development of the single-enantiomer drug, which is the form used clinically today. The levorotatory and meso isomers were found to be significantly less active, yet they exhibited comparable levels of the primary dose-limiting toxicity, optic neuritis.[3][4] This disparity in efficacy versus toxicity underscored the critical need for stereochemically pure Ethambutol in clinical practice to maximize the therapeutic window.

Stereoisomers of Ethambutol

Ethambutol, with its two chiral centers, exists as three distinct stereoisomers. The stereochemical relationship and nomenclature are crucial for understanding its structure-activity relationship.

  • (+)-(S,S)-Ethambutol: The dextrorotatory enantiomer, which possesses the potent antitubercular activity.

  • (-)-(R,R)-Ethambutol: The levorotatory enantiomer, which is largely inactive against Mycobacterium tuberculosis.

  • meso-Ethambutol: An achiral diastereomer with an internal plane of symmetry, exhibiting minimal antitubercular activity.

The significant difference in the biological activity of these isomers necessitates their separation and individual evaluation.

Synthesis and Resolution of Ethambutol Stereoisomers

The preparation of stereochemically pure Ethambutol is a critical aspect of its pharmaceutical production. Both asymmetric synthesis and resolution of a racemic mixture are viable strategies.

Asymmetric Synthesis of (+)-(S,S)-Ethambutol

An efficient asymmetric synthesis of (+)-(S,S)-Ethambutol can be achieved starting from a chiral precursor, thereby avoiding a resolution step.

Experimental Protocol: Asymmetric Synthesis from (R)-butane-1,2-diol [5]

This multi-step synthesis yields (+)-(S,S)-Ethambutol with high enantiomeric purity.[5]

  • Protection of the diol: (R)-butane-1,2-diol is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in dichloromethane (DCM) to protect one of the hydroxyl groups.

  • Mesylation: The remaining free hydroxyl group is converted to a good leaving group by reaction with methanesulfonyl chloride in the presence of triethylamine (TEA) in DCM.

  • Azide substitution: The mesylate is displaced by an azide group with inversion of configuration using sodium azide in dimethylformamide (DMF).

  • Reduction of the azide: The azide is reduced to a primary amine via hydrogenation using palladium on carbon (Pd/C) as a catalyst in methanol.

  • Dimerization: The resulting chiral amine is dimerized by reaction with oxalyl chloride and pyridine in DCM.

  • Reduction of the diamide: The final reduction of the diamide to the corresponding diamine, (+)-(S,S)-Ethambutol, is achieved using lithium aluminum hydride (LAH) in tetrahydrofuran (THF).[5]

Table 1: Summary of Asymmetric Synthesis of (+)-(S,S)-Ethambutol

StepReagents and ConditionsProductYield (%)
1(R)-butane-1,2-diol, TBDMS-Cl, Imidazole, DCM, rt, 3h(R)-1-(tert-butyldimethylsilyloxy)butan-2-ol91
2Methane sulfonyl chloride, TEA, DCM, rt, 4h(R)-1-(tert-butyldimethylsilyloxy)butan-2-yl methanesulfonate90
3NaN3, DMF, 60°C, 24h(S)-2-azido-1-(tert-butyldimethylsilyloxy)butane83
4Pd/C, H2, Methanol, rt, 5h(S)-2-amino-1-(tert-butyldimethylsilyloxy)butane93
5Oxalyl chloride, Pyridine, DCM, rt, 8hN,N'-bis((S)-1-(tert-butyldimethylsilyloxy)butan-2-yl)oxalamide91
6LAH, THF, reflux, 24h(+)-(S,S)-Ethambutol92
Overall Yield ~53
Synthesis and Resolution of Racemic Ethambutol and Isolation of the Meso Isomer

A common industrial approach involves the synthesis of a mixture of stereoisomers followed by resolution.

Experimental Protocol: Synthesis of Racemic and Meso-Ethambutol

  • Synthesis of (±)-2-aminobutanol: This precursor is synthesized from 1-nitropropane and formaldehyde.

  • Reaction with 1,2-dichloroethane: A mixture of racemic (dl) and meso-2-aminobutanol is reacted with 1,2-dichloroethane to produce a mixture of the corresponding Ethambutol stereoisomers.

Experimental Protocol: Isolation of meso-Ethambutol by Fractional Crystallization

  • The mixture of Ethambutol bases is dissolved in hot 95% ethanol.

  • Upon cooling, the less soluble meso-Ethambutol preferentially crystallizes.

  • The crystals are collected by filtration. The purity can be assessed by its melting point (132.5-136°C).

Experimental Protocol: Resolution of (±)-Ethambutol using L-(+)-Tartaric Acid

The resolution of the racemic mixture is a classical method to obtain the desired enantiomer.

  • The racemic mixture of 2-aminobutanol is treated with L-(+)-tartaric acid.

  • The diastereomeric salts formed have different solubilities, allowing for their separation by fractional crystallization.

  • The less soluble (+)-2-aminobutanol-L-(+)-tartrate salt is isolated.

  • The pure (+)-2-aminobutanol is then liberated by treatment with a base.

  • Finally, (+)-(S,S)-Ethambutol is synthesized by reacting the resolved (+)-2-aminobutanol with 1,2-dichloroethane.

G Synthesis and Resolution of Ethambutol Stereoisomers cluster_synthesis Synthesis cluster_products Products cluster_separation Separation/Resolution racemic_synthesis Racemic Synthesis (2-aminobutanol + 1,2-dichloroethane) mixture Mixture of Stereoisomers ((+)-SS, (-)-RR, meso) racemic_synthesis->mixture asymmetric_synthesis Asymmetric Synthesis (from chiral precursor) pure_ss (+)-(S,S)-Ethambutol asymmetric_synthesis->pure_ss resolution Resolution with L-(+)-Tartaric Acid mixture->resolution fractional_crystallization Fractional Crystallization mixture->fractional_crystallization resolution->pure_ss rr (-)-(R,R)-Ethambutol resolution->rr meso meso-Ethambutol fractional_crystallization->meso

Caption: Synthetic and resolution pathways for Ethambutol stereoisomers.

Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

The separation and quantification of Ethambutol stereoisomers are essential for quality control and research purposes. Chiral HPLC is the method of choice for this analysis.

Experimental Protocol: Chiral HPLC Separation of Ethambutol Stereoisomers

This protocol is based on methods for separating chiral diamines and can be optimized for Ethambutol.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column, such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: A mixture of n-hexane, a polar modifier like 2-propanol or ethanol, and a basic additive such as diethylamine (DEA) to improve peak shape. A typical starting composition is n-Hexane/2-Propanol/DEA (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV absorbance at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter before injection.

Data Analysis: The retention times of the three stereoisomers will differ, allowing for their identification and quantification. The resolution between the peaks should be calculated to ensure adequate separation (Rs > 1.5 is desirable).

G Chiral HPLC Analysis Workflow sample Ethambutol Stereoisomer Mixture dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto HPLC filter->inject column Chiral Stationary Phase (e.g., Chiralpak IA) inject->column separation Separation of Stereoisomers column->separation detect UV Detection separation->detect chromatogram Chromatogram with Separated Peaks detect->chromatogram quantify Quantification and Purity Assessment chromatogram->quantify

Caption: Workflow for the chiral HPLC analysis of Ethambutol stereoisomers.

Biological Activity and Mechanism of Action

The primary mechanism of action of Ethambutol is the inhibition of arabinosyl transferase, an enzyme crucial for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[3] This disruption leads to increased cell wall permeability and ultimately inhibits bacterial growth.

Stereospecific Antitubercular Activity

The antitubercular activity of Ethambutol is highly stereospecific.

Table 2: Relative Potency of Ethambutol Stereoisomers against M. tuberculosis

StereoisomerRelative Potency
(+)-(S,S)-Ethambutol~500-fold more potent than (-)-(R,R)-Ethambutol[3][4]
~12-16-fold more potent than meso-Ethambutol[1]
(-)-(R,R)-EthambutolLargely inactive[1]
meso-EthambutolMinimally active
In Vitro Susceptibility Testing

The minimum inhibitory concentration (MIC) of each stereoisomer against M. tuberculosis can be determined using various methods.

Experimental Protocol: Resazurin Microtiter Assay (REMA) [6]

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Drug Dilution: Prepare serial dilutions of each Ethambutol stereoisomer in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C.

  • Resazurin Addition: After a defined incubation period (e.g., 7 days), add resazurin solution to each well.

  • MIC Determination: The MIC is the lowest drug concentration that prevents the color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

In Vivo Efficacy and Toxicity

Animal models are essential for evaluating the in vivo efficacy and toxicity of the Ethambutol stereoisomers.

Experimental Protocol: Mouse Model of Tuberculosis [7]

  • Infection: Infect BALB/c mice with an aerosol of M. tuberculosis.

  • Treatment: After establishing infection, treat groups of mice with different stereoisomers of Ethambutol, administered orally or by another appropriate route.

  • Efficacy Assessment: At various time points, euthanize mice and determine the bacterial load (colony-forming units) in the lungs and spleen.

  • Toxicity Assessment: Monitor the animals for signs of toxicity, including weight loss and behavioral changes.

Stereoisomers and Optic Neuritis

The primary adverse effect of Ethambutol is optic neuritis, which can lead to decreased visual acuity and color blindness.[8] Importantly, all three stereoisomers are reported to be equipotent in causing this toxicity.[3][4]

Experimental Protocol: Animal Model of Ethambutol-Induced Optic Neuropathy [3]

  • Animal Model: Use Wistar rats or a suitable mouse strain.

  • Drug Administration: Administer high doses of each Ethambutol stereoisomer orally for an extended period (e.g., 35 mg/kg/day for 30 days in rats).[3]

  • Assessment of Optic Neuropathy:

    • Histopathology: Examine the optic nerve for signs of damage, such as vacuolation and decreased diameter.[9]

    • Immunohistochemistry: Assess the expression of markers for apoptosis (e.g., caspase-3) and cell survival (e.g., Bcl-2) in the retinal ganglion cells.[3]

    • Functional Assessment: In some models, visual function can be assessed through behavioral tests or electroretinography.

G Mechanism of Action and Biological Effects of Ethambutol Stereoisomers cluster_isomers Ethambutol Stereoisomers ss (+)-(S,S)-Ethambutol target Arabinosyl Transferase (in M. tuberculosis) ss->target Strong Inhibition inhibition Inhibition optic_nerve Optic Nerve ss->optic_nerve Causes rr (-)-(R,R)-Ethambutol rr->target Weak/No Inhibition rr->optic_nerve Causes meso meso-Ethambutol meso->target Weak Inhibition meso->optic_nerve Causes cell_wall Arabinogalactan Synthesis target->cell_wall Catalyzes bacterial_death Bacteriostatic Effect (Inhibition of Growth) cell_wall->bacterial_death Essential for inhibition->cell_wall Blocks toxicity Optic Neuritis optic_nerve->toxicity

Caption: Differential effects of Ethambutol stereoisomers on M. tuberculosis and the optic nerve.

Conclusion

The story of Ethambutol is a compelling example of the profound impact of stereochemistry on drug activity and safety. The discovery of its stereospecific antitubercular action paved the way for the development of a safer and more effective treatment for tuberculosis. This technical guide has provided a detailed overview of the historical context, synthesis, analytical separation, and biological evaluation of Ethambutol's stereoisomers. The experimental protocols and structured data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, fostering a deeper understanding of this important therapeutic agent and the principles of stereopharmacology. The continued study of such classic examples can inform the development of future chiral drugs with improved efficacy and safety profiles.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of (R,R)-Ethambutol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol is a crucial bacteriostatic agent primarily used in the treatment of tuberculosis. It exists as three stereoisomers due to its two chiral centers: the enantiomeric pair (S,S)- and (R,R)-ethambutol, and the achiral meso-form. The antitubercular activity is almost exclusively attributed to the (S,S)-enantiomer, which is reported to be 500 times more potent than the (R,R)-enantiomer and 12 times more potent than the meso-form. However, all three isomers are equipotent in terms of the major side effect, optic neuritis. This guide provides an in-depth overview of the physical and chemical properties of the (R,R)-enantiomer of Ethambutol, a critical aspect for its identification, synthesis, and analysis in pharmaceutical development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. It is important to note that while data for the therapeutically active (S,S)-isomer is more abundant, the properties of the (R,R)-enantiomer are presented here with the understanding that enantiomers share identical physical properties, with the exception of the direction of optical rotation.

Table 1: General Chemical Properties of this compound
PropertyValue
IUPAC Name (2R)-2-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol[1][2]
Synonyms (-)-Ethambutol, L-Ethambutol[1][2]
Chemical Formula C₁₀H₂₄N₂O₂[1][2][3]
Molecular Weight 204.31 g/mol [1][2][3][4]
CAS Number 10054-05-4[1][2]
Table 2: Physicochemical Properties of Ethambutol Isomers
PropertyThis compound(S,S)-EthambutolEthambutol Dihydrochloride ((S,S)-form)
Melting Point Not explicitly found, expected to be identical to (S,S)-Ethambutol.87.5-88.8 °C[5][6]198.5-200.3 °C[5][6]
Boiling Point Data not readily available345 °C (estimate)Data not readily available
Solubility Soluble in water and chloroform; sparingly soluble in benzene.Soluble in water, DMSO; sparingly soluble in ethanol; insoluble in acetone, chloroform.[6]Readily soluble in water.
pKa₁ 6.3 - 6.66.3 - 6.66.3 - 6.6
pKa₂ 9.59.59.5
Optical Rotation [α]D²⁵ -13.7° (c=2 in water) (inferred)+13.7° (c=2 in water)[6]+7.6° (c=2 in water)[6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are standard procedures in analytical and organic chemistry.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][8]

  • The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[7][8]

  • The assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a digital melting point apparatus).[9]

  • The sample is heated slowly and steadily, at a rate of approximately 1-2 °C per minute near the expected melting point.[9]

  • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has liquefied (T₂) are recorded. The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).[9]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Methodology:

  • An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.[10]

  • The flask is agitated (e.g., using a shaker bath) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[1][10]

  • After equilibration, the suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-absorbent filter (e.g., PTFE).[10]

  • The concentration of this compound in the clear, saturated filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

  • A calibration curve is constructed using standard solutions of known concentrations to ensure accurate quantification.[10]

  • The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[10]

Optical Rotation Measurement (Polarimetry)

Objective: To measure the specific rotation of this compound.

Methodology:

  • A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a suitable solvent (e.g., water) in a volumetric flask.[11]

  • A polarimeter is calibrated using a blank solution (the pure solvent).

  • The sample solution is placed in a polarimeter cell of a known path length (in decimeters).[4]

  • Plane-polarized light (typically from a sodium D-line source, 589 nm) is passed through the sample solution.[12]

  • The angle of rotation (α) of the plane of polarized light is measured by the polarimeter.[11]

  • The specific rotation [α] is calculated using the formula: [α] = α / (c × l) where:

    • α is the observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the path length in decimeters (dm).[11]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of this compound.

Methodology:

  • A solution of this compound of known concentration is prepared in water or a suitable buffer.[13]

  • A calibrated pH electrode is immersed in the solution, which is continuously stirred.[13]

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.[13]

  • The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[13]

  • The titration is continued past the equivalence point(s).

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a diprotic base like Ethambutol, two pKa values will be determined.[13]

Mechanism of Action and Experimental Workflow

Mechanism of Action: Inhibition of Arabinosyl Transferase

Ethambutol exerts its bacteriostatic effect by inhibiting the enzyme arabinosyl transferase. This enzyme is essential for the polymerization of D-arabinofuranose residues into arabinogalactan, a key component of the mycobacterial cell wall. The disruption of arabinogalactan synthesis prevents the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased permeability of the cell wall and inhibition of bacterial growth.

Ethambutol_Mechanism cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition by Ethambutol Arabinofuranose D-Arabinofuranose Residues Arabinogalactan Arabinogalactan Arabinofuranose->Arabinogalactan Polymerization mAGP_Complex Mycolyl-Arabinogalactan- Peptidoglycan Complex Arabinogalactan->mAGP_Complex Mycolic_Acids Mycolic Acids Mycolic_Acids->mAGP_Complex Cell_Wall Bacterial Cell Wall mAGP_Complex->Cell_Wall Incorporation Ethambutol This compound Arabinosyl_Transferase Arabinosyl Transferase (Enzyme) Ethambutol->Arabinosyl_Transferase Inhibits

Caption: Mechanism of action of Ethambutol.

Experimental Workflow: Synthesis of this compound

The synthesis of enantiomerically pure this compound typically involves the reaction of (R)-2-aminobutanol with 1,2-dichloroethane. A crucial step is the resolution of racemic 2-aminobutanol to obtain the desired (R)-enantiomer.

Ethambutol_Synthesis cluster_synthesis Synthesis of this compound Racemic_2AB Racemic (R,S)-2-Aminobutanol Diastereomeric_Salts Diastereomeric Salts ((R)-2-AB-L-Tartrate and (S)-2-AB-L-Tartrate) Racemic_2AB->Diastereomeric_Salts Resolving_Agent Resolving Agent (e.g., L-(+)-Tartaric Acid) Resolving_Agent->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization R_2AB_Salt (R)-2-Aminobutanol Tartrate Salt Fractional_Crystallization->R_2AB_Salt Basification1 Basification R_2AB_Salt->Basification1 R_2AB (R)-2-Aminobutanol Basification1->R_2AB Reaction Reaction (with NaOH) R_2AB->Reaction Dichloroethane 1,2-Dichloroethane Dichloroethane->Reaction Crude_RRE Crude this compound Reaction->Crude_RRE Purification Purification (e.g., Recrystallization) Crude_RRE->Purification Pure_RRE Pure this compound Purification->Pure_RRE

Caption: General workflow for the synthesis of this compound.

References

The Decisive Role of Chirality in the Therapeutic Efficacy and Toxicity of Ethambutol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethambutol, a cornerstone in the treatment of tuberculosis, presents a classic example of the profound impact of stereochemistry on a drug's pharmacological profile. This technical guide delves into the critical role of chirality in defining the therapeutic and toxicological properties of ethambutol's stereoisomers. We will explore the distinct in vitro activities of the (S,S)-(+)-ethambutol, (R,R)-(-)-ethambutol, and the achiral meso-ethambutol, their differential interactions with the target enzyme arabinosyl transferase, and the implications for drug development. Detailed experimental protocols for the determination of antimycobacterial activity, stereoisomer separation, and toxicological assessment are provided, alongside visualizations of key pathways and workflows.

Introduction: The Stereochemical Landscape of Ethambutol

Ethambutol possesses two chiral centers, giving rise to three stereoisomers: a pair of enantiomers, (S,S)-(+)-ethambutol and (R,R)-(-)-ethambutol, and a meso compound. The spatial arrangement of the atoms at these chiral centers dictates the molecule's interaction with its biological targets, leading to significant differences in their pharmacological effects. The therapeutic utility of ethambutol is almost exclusively attributed to the (S,S)-enantiomer, which exhibits potent activity against Mycobacterium tuberculosis. In stark contrast, the (R,R)-enantiomer and the meso form are considerably less active.[1] Crucially, the primary dose-limiting toxicity of ethambutol, optic neuritis, is associated with all three isomers, with some evidence suggesting they are equipotent in this regard. This stereochemical dichotomy underscores the importance of administering the single, therapeutically active enantiomer to maximize efficacy and minimize adverse effects.

Quantitative Analysis of Stereoisomer Activity

While specific Minimum Inhibitory Concentration (MIC) values for each of the three stereoisomers of ethambutol against Mycobacterium tuberculosis are not consistently reported across publicly available literature, the relative potencies are well-established. The (S,S)-enantiomer is the most potent, followed by the meso-isomer, with the (R,R)-enantiomer being the least active.

StereoisomerRelative Potency vs. (R,R)-isomerRelative Potency vs. meso-isomerPrimary Pharmacological Effect
(S,S)-(+)-Ethambutol ~500x more potent[1]~12x more potent[1]Antitubercular (Therapeutic)
(R,R)-(-)-Ethambutol Baseline~0.024x as potentMinimal antitubercular activity, Contributes to toxicity
meso-Ethambutol ~41.7x more potentBaselineWeak antitubercular activity, Contributes to toxicity

Mechanism of Action: A Stereoselective Interaction

Ethambutol exerts its bacteriostatic effect by inhibiting the enzyme arabinosyl transferase, which is essential for the biosynthesis of the mycobacterial cell wall. This enzyme catalyzes the polymerization of D-arabinofuranose into arabinan, a key component of the arabinogalactan and lipoarabinomannan structures in the cell wall. The (S,S)-enantiomer of ethambutol effectively binds to and inhibits this enzyme, disrupting cell wall synthesis and leading to increased cell permeability and eventual cell death. The (R,R) and meso isomers exhibit a significantly lower affinity for arabinosyl transferase, which correlates with their reduced antimycobacterial activity.

cluster_0 Mycobacterium tuberculosis Cell Ethambutol (S,S)-Ethambutol ArabinosylTransferase Arabinosyl Transferase (EmbB) Ethambutol->ArabinosylTransferase Inhibits Arabinan Arabinan Synthesis ArabinosylTransferase->Arabinan Catalyzes CellWall Cell Wall Integrity Arabinan->CellWall Essential for CellLysis Cell Lysis CellWall->CellLysis Disruption leads to

Caption: Signaling pathway of (S,S)-Ethambutol's mechanism of action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This protocol outlines a method for determining the MIC of ethambutol stereoisomers against Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)

  • Sterile 96-well microtiter plates

  • Resazurin solution (0.02% in sterile distilled water)

  • Mycobacterium tuberculosis H37Rv strain

  • Ethambutol stereoisomers (S,S), (R,R), and meso forms

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth until it reaches the mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a McFarland standard of 1.0 with sterile saline.

    • Dilute the adjusted suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Drug Dilution:

    • Prepare stock solutions of each ethambutol stereoisomer in sterile distilled water.

    • Perform serial two-fold dilutions of each stock solution in 7H9 broth directly in the 96-well plates to achieve a range of final concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to each well containing the drug dilutions.

    • Include a drug-free well as a positive control and a well with broth only as a negative control.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition and Reading:

    • After incubation, add 30 µL of the resazurin solution to each well.

    • Incubate the plates for another 24-48 hours.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents this color change.

Start Start Inoculum Prepare M. tuberculosis Inoculum Start->Inoculum Dilution Serial Dilution of Ethambutol Isomers Inoculum->Dilution Inoculate Inoculate 96-well Plates Dilution->Inoculate Incubate1 Incubate at 37°C for 7 days Inoculate->Incubate1 AddResazurin Add Resazurin Solution Incubate1->AddResazurin Incubate2 Incubate for 24-48 hours AddResazurin->Incubate2 Read Read Results (Color Change) Incubate2->Read End End Read->End

Caption: Experimental workflow for MIC determination using REMA.

Chiral Separation of Ethambutol Stereoisomers by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation of ethambutol stereoisomers.

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H) or a protein-based column (e.g., Chiral-AGP).

Mobile Phase (Example):

  • A mixture of hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The exact ratio may need optimization depending on the column used.

Procedure:

  • Sample Preparation:

    • Dissolve a standard mixture of the three ethambutol stereoisomers in the mobile phase.

    • Prepare the unknown sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 210 nm).

  • Injection and Analysis:

    • Inject a fixed volume of the standard mixture to determine the retention times of each isomer.

    • Inject the prepared sample.

    • Identify and quantify the stereoisomers in the sample by comparing their retention times and peak areas to those of the standards.

Assessment of Ethambutol-Induced Optic Neuritis in a Rabbit Model

This protocol describes a method to induce and evaluate ethambutol-induced optic neuropathy in rabbits.

Animals:

  • New Zealand white rabbits.

Procedure:

  • Induction of Optic Neuritis:

    • Administer ethambutol orally to the rabbits at a dose of 100 mg/kg/day for 8 weeks.

    • A control group should receive a placebo.

  • Clinical Assessment:

    • Perform weekly ophthalmic examinations, including fundoscopy, to observe any changes in the optic disc.

    • Assess visual acuity using appropriate behavioral tests for rabbits.

  • Histopathological Examination:

    • At the end of the study period, euthanize the animals and enucleate the eyes.

    • Fix the optic nerves in 10% formalin.

    • Process the tissues for paraffin embedding and sectioning.

    • Stain the sections with Hematoxylin and Eosin (H&E) and Luxol Fast Blue (for myelin).

    • Examine the sections under a microscope for signs of optic nerve damage, such as demyelination, axonal swelling, and inflammatory cell infiltration.

Conclusion

The stereochemistry of ethambutol is a critical determinant of its therapeutic and toxicological properties. The (S,S)-enantiomer is the sole contributor to the drug's potent antitubercular activity, while the (R,R)-enantiomer and the meso form are largely inactive but contribute to the dose-limiting optic neuritis. This clear distinction highlights the importance of using the enantiomerically pure (S,S)-ethambutol in clinical practice to optimize the therapeutic index. The experimental protocols provided in this guide offer a framework for the continued investigation of the stereoselective properties of ethambutol and other chiral drugs, which is essential for the development of safer and more effective therapeutic agents.

References

A Comprehensive Technical Guide to the Spectroscopic Data of (R,R)-Ethambutol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the anti-tuberculosis agent (R,R)-Ethambutol. The information presented herein has been compiled to assist researchers and professionals in drug development and quality control in the identification and characterization of this compound. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for (S,S)-Ethambutol *

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.66-3.74m1H, -CH₂OH
3.56-3.64m1H, -CH₂OH
3.18-3.28m1H, -CH-
1.40-1.60m2H, -CH₂-CH₃
1.00t7.53H, -CH₃

*Data obtained for the (S,S)-enantiomer in CDCl₃ at 300 MHz[1]. The spectrum for the (R,R)-enantiomer in an achiral solvent is expected to be identical. Predicted ¹H NMR data is also available in various solvents like D₂O and CDCl₃[2][3].

Table 2: ¹³C NMR Spectroscopic Data for (S,S)-Ethambutol *

Chemical Shift (δ) ppmAssignment
66.0-CH₂OH
65.2-CH-
26.0-CH₂-CH₃
23.4-CH₂- (ethylenediamine bridge)
18.1
10.5-CH₃
-5.6

*Data obtained for the (S,S)-enantiomer in CDCl₃ at 300 MHz[1]. The spectrum for the (R,R)-enantiomer in an achiral solvent is expected to be identical.

Table 3: Infrared (IR) Spectroscopy Data for Ethambutol

Wavenumber (cm⁻¹)Assignment
~3400O-H stretching
~3320N-H stretching
3000-2840C-H stretching
~1559N-H bending
~1400C-H₃ bending

Table 4: Mass Spectrometry (MS) Data for Ethambutol

TechniquePrecursor Ion (m/z)Major Fragment Ions (m/z)
ESI-MS/MS205.230 [M+H]⁺116.090
ESI-MS/MS205.1911 [M+H]⁺116.1044, 55.0534

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific solvent.

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak.

2.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Perkin-Elmer Fourier Transform Infrared (FT-IR) spectrometer or equivalent, equipped with a KBr press.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet-forming die.

    • Press the powder under high pressure (several tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

2.3 Mass Spectrometry (MS)

  • Instrumentation: A liquid chromatography-tandem mass spectrometer (LC-MS/MS) system, such as a TSQ Quantum Discovery Max or an AB Sciex Triple Quad 5500.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water).

    • For analysis of biological samples, a protein precipitation extraction is typically performed. Mix the plasma sample with a protein precipitating agent like methanol or acetonitrile, vortex, and centrifuge. The supernatant is then used for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a reverse-phase C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 x 150 mm, 5 µm). The mobile phase often consists of a gradient of an aqueous solution with an additive (e.g., 0.1% formic acid or 5 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Mass Spectrometric Detection:

      • Utilize an electrospray ionization (ESI) source in positive ion mode.

      • Set the mass spectrometer to operate in Selected Reaction Monitoring (SRM) mode for quantitative analysis or full scan mode for qualitative analysis.

      • The precursor ion for Ethambutol ([M+H]⁺) is m/z 205.2.

      • The major product ion for fragmentation is m/z 116.1.

      • Optimize instrumental parameters such as capillary voltage, cone voltage, and collision energy to achieve maximum signal intensity.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Analysis cluster_result Results & Interpretation Sample Pure this compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR) Sample->IR MS Mass Spectrometry (LC-MS/MS) Sample->MS ProcessNMR Process NMR Data (Fourier Transform, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Chromatogram Integration, Spectral Interpretation) MS->ProcessMS Structure Structural Elucidation & Verification ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure Purity Purity Assessment Structure->Purity Report Final Report & Data Archiving Purity->Report

Caption: Workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Note: Synthesis and Purification of (R,R)-Ethambutol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis, purification, and characterization of (R,R)-Ethambutol, the dextrorotatory enantiomer of the antituberculosis drug Ethambutol. While the (S,S)-enantiomer is the therapeutically active agent, the (R,R)-isomer is crucial for research purposes, including toxicological studies, comparative biological assays, and as an analytical standard.[1] The biological activity of Ethambutol is highly stereospecific; the (S,S)-enantiomer is reported to be 200-500 times more potent against Mycobacterium tuberculosis than the (R,R)-enantiomer.[2] Furthermore, the primary dose-limiting side effect, optic neuritis, has been associated with the (R,R)-isomer.[1][3] Therefore, access to high-purity this compound is essential for understanding its specific biological effects. This note details a straightforward synthetic route via the condensation of (R)-2-amino-1-butanol with 1,2-dichloroethane, followed by a robust purification protocol involving crystallization of the dihydrochloride salt.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a nucleophilic substitution reaction. Two molecules of (R)-2-amino-1-butanol are reacted with one molecule of 1,2-dichloroethane. The amino groups of the butanol derivative act as nucleophiles, displacing the chloride leaving groups. The reaction is typically performed at elevated temperatures, and an excess of the amine can be used to drive the reaction to completion and neutralize the hydrochloric acid formed as a byproduct. The resulting free base is then converted to the more stable dihydrochloride salt for purification and storage.[4][5]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products R_Amine (R)-2-amino-1-butanol (2 eq.) Condensation Condensation R_Amine->Condensation DCE 1,2-Dichloroethane (1 eq.) DCE->Condensation Crude_EMB Crude this compound (Free Base) Condensation->Crude_EMB Heat (e.g., 110-130°C) HCl_Salt This compound Dihydrochloride Crude_EMB->HCl_Salt + HCl / Ethanol

Caption: Synthetic scheme for this compound Dihydrochloride.

Experimental Protocols

Synthesis of this compound Free Base

This protocol is adapted from established methods for Ethambutol synthesis.[4][5]

Materials:

  • (R)-2-amino-1-butanol (Purity ≥98%)

  • 1,2-Dichloroethane (Anhydrous)

  • Sodium Hydroxide (pellets)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add (R)-2-amino-1-butanol (2.2 equivalents) and 1,2-dichloroethane (1.0 equivalent). Note: A molar ratio of approximately 4:1 of amine to dichloroethane can also be used, where the excess amine acts as the solvent and acid scavenger.

  • Heat the reaction mixture to 80°C. The temperature will exothermally rise. Maintain the temperature at approximately 110-130°C for 2-4 hours with continuous stirring.[4][5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (1,2-dichloroethane) is consumed.

  • After completion, cool the mixture to approximately 90-95°C.

  • Slowly add sodium hydroxide pellets (2.1 equivalents) to neutralize the hydrochloride salt formed and to liberate the free base. Maintain the temperature around 110°C for an additional hour to ensure complete reaction.[4]

  • Cool the reaction mixture to room temperature. The crude product, containing this compound free base and sodium chloride, is obtained.

Purification via Dihydrochloride Salt Crystallization

Materials:

  • Crude this compound product from step 2.1

  • Absolute Ethanol

  • Hydrochloric Acid (concentrated or as a solution in ethanol)

  • Beaker, filtration apparatus (Büchner funnel), and vacuum flask

Procedure:

  • Dissolve the crude product in absolute ethanol at an elevated temperature (e.g., 70-75°C).[5]

  • Filter the hot solution to remove the insoluble sodium chloride byproduct.

  • Cool the filtrate to approximately 30°C.

  • Slowly add an ethanolic solution of hydrochloric acid dropwise while stirring. Monitor the pH and adjust to a final pH of 3.0-3.5 to ensure complete protonation of the diamine.[5]

  • A white precipitate of this compound dihydrochloride will form.

  • Cool the suspension to 5-10°C in an ice bath to maximize crystal formation.[5]

  • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold absolute ethanol to remove any soluble impurities.

  • Dry the purified this compound dihydrochloride product in a vacuum oven at 50-60°C to a constant weight.

Characterization and Quality Control

The identity, purity, and stereochemical integrity of the final product must be confirmed using appropriate analytical techniques.

Purification_Analysis_Workflow cluster_analysis Analytical QC Crude Crude Reaction Mixture Dissolve Dissolve in Hot Ethanol Crude->Dissolve Filter_Hot Hot Filtration (Remove NaCl) Dissolve->Filter_Hot Acidify Acidify with HCl/Ethanol (pH 3-3.5) Filter_Hot->Acidify Crystallize Cool to 5-10°C (Crystallization) Acidify->Crystallize Filter_Cold Vacuum Filtration Crystallize->Filter_Cold Dry Vacuum Drying Filter_Cold->Dry Final_Product Purified this compound Dihydrochloride Dry->Final_Product HPLC Purity (HPLC) Final_Product->HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Final_Product->Chiral_HPLC NMR Structure (NMR) Final_Product->NMR MS Mass (MS) Final_Product->MS

Caption: Workflow for the purification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used to determine chemical purity.

  • Column: C18, 5 µm particle size.

  • Mobile Phase: A gradient of methanol and water with an acidic modifier like trifluoroacetic acid (TFA) is often suitable.[6]

  • Detection: UV at approximately 210-220 nm.[7]

Chiral HPLC

This is critical to confirm the enantiomeric purity and ensure the absence of the (S,S) and meso isomers.

  • Column: A chiral stationary phase (CSP) is required, such as a Pirkle-type column (e.g., N-3,5-dinitrobenzoyl-D-phenylglycine).[8]

  • Mobile Phase: Typically a non-polar solvent system like hexane/isopropanol.

  • Detection: UV detection.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the synthesized compound.[6]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound (M+H⁺ for the free base).[6]

Data Summary

The following tables summarize expected outcomes and analytical parameters for the synthesis of this compound dihydrochloride.

Table 1: Reaction and Product Specifications

Parameter Expected Value Reference
Yield 70-85% [5]
Appearance White crystalline powder General
Melting Point 199-204°C [5]
Molecular Formula C₁₀H₂₄N₂O₂ · 2HCl -

| Molecular Weight | 277.23 g/mol | - |

Table 2: Quality Control Parameters

Analysis Method Parameter Specification Reference
HPLC Chemical Purity ≥ 99.0% [5]
Chiral HPLC Enantiomeric Purity ((R,R) isomer) ≥ 99% [9]
Chiral HPLC (S,S)-isomer content ≤ 0.5% -
Chiral HPLC meso-isomer content ≤ 0.5% -
Residue on Ignition Ash Content ≤ 0.1% [10]

| Impurity | 2-amino-1-butanol | ≤ 1.0% |[11] |

References

Application Notes and Protocols for the Isolation of (R,R)-Ethambutol from a Racemic Mixture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethambutol is an essential medication primarily used in the treatment of tuberculosis. It possesses two chiral centers, leading to the existence of three stereoisomers: (S,S)-ethambutol, (R,R)-ethambutol, and the achiral meso-form.[1][2] The antitubercular activity of ethambutol is highly stereospecific, with the (S,S)-enantiomer being the most potent isomer.[1][2][3] The (S,S)-isomer is reported to be 200-500 times more active than the (R,R)-enantiomer.[2][3] While all three isomers exhibit comparable toxicity, including the potential for optic neuritis, the significantly higher therapeutic efficacy of the (S,S)-enantiomer provides a superior risk/benefit ratio in clinical applications.[1][2] Consequently, pharmaceutical synthesis focuses on producing the enantiomerically pure (S,S)-ethambutol.

This document outlines a protocol for the chiral resolution of racemic ethambutol to isolate the (R,R)-enantiomer. The most common method for such a separation is through the formation of diastereomeric salts, a technique that exploits the different physical properties of diastereomers to enable their separation.[4][5][6] The protocol detailed below focuses on the resolution of the key precursor, racemic 2-aminobutanol, followed by its conversion to this compound.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this resolution method is the reaction of a racemic mixture (containing two enantiomers, R and S) with an enantiomerically pure chiral resolving agent (e.g., (+)-tartaric acid). This reaction forms a mixture of two diastereomeric salts: (R)-base·(+)-acid and (S)-base·(+)-acid. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4][5][6] One diastereomeric salt will preferentially crystallize from a suitable solvent, leaving the other dissolved in the mother liquor. After separation, the resolving agent is removed from each diastereomer to yield the isolated, enantiomerically pure substances.

Experimental Protocol: Isolation of this compound

This protocol is divided into two main stages:

  • Chiral Resolution of (±)-2-Aminobutanol: Separation of the racemic precursor into its (R) and (S) enantiomers.

  • Synthesis of this compound: Reaction of the isolated (R)-2-aminobutanol with 1,2-dichloroethane.

Stage 1: Chiral Resolution of (±)-2-Aminobutanol

This stage utilizes (+)-tartaric acid as the chiral resolving agent. The (S)-(+)-2-aminobutanol forms a less soluble diastereomeric salt with (+)-tartaric acid, which precipitates from the solution. The (R)-(-)-2-aminobutanol remains in the filtrate as the more soluble diastereomeric salt.

Materials and Reagents:

  • (±)-2-Aminobutanol (racemic mixture)

  • (+)-Tartaric acid (enantiomerically pure)

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Formation of Diastereomeric Salts:

    • Dissolve one molar equivalent of racemic (±)-2-aminobutanol in methanol.

    • In a separate flask, dissolve 0.5 molar equivalents of (+)-tartaric acid in a minimal amount of warm methanol. Note: Using a substoichiometric amount of the resolving agent can improve the purity of the first crop of crystals.

    • Slowly add the tartaric acid solution to the 2-aminobutanol solution with constant stirring.

    • Allow the mixture to cool to room temperature, then chill in an ice bath to promote crystallization. The salt of (S)-(+)-2-aminobutanol-(+)-tartrate will precipitate.

  • Separation of Diastereomers:

    • Filter the crystalline precipitate using a Buchner funnel. This solid is the (S)-2-aminobutanol-(+)-tartrate salt.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • Crucially, retain the filtrate (mother liquor), as it contains the desired (R)-2-aminobutanol-(+)-tartrate salt.

  • Isolation of (R)-(-)-2-Aminobutanol from the Filtrate:

    • Take the filtrate and reduce the volume by rotary evaporation.

    • Add an excess of a non-polar solvent like diethyl ether to precipitate the remaining diastereomeric salt (a mixture enriched in the (R)-enantiomer salt).

    • Collect the precipitate by filtration.

    • Dissolve this solid in water and basify the solution with a sodium hydroxide solution to a pH > 11. This will break the salt and liberate the free amine.

    • Extract the aqueous solution multiple times with dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude (R)-(-)-2-aminobutanol.

  • Purification:

    • The crude (R)-(-)-2-aminobutanol can be purified further by distillation under reduced pressure.

Stage 2: Synthesis of this compound

This stage involves the N-alkylation of the resolved (R)-(-)-2-aminobutanol.

Materials and Reagents:

  • (R)-(-)-2-Aminobutanol

  • 1,2-Dichloroethane

  • Sodium hydroxide (optional, as a base)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine two molar equivalents of (R)-(-)-2-aminobutanol with one molar equivalent of 1,2-dichloroethane. The excess aminobutanol acts as both a reactant and a base to neutralize the HCl formed during the reaction.

    • Heat the reaction mixture to reflux (the temperature will be around 110-120°C) with stirring.[7]

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess (R)-(-)-2-aminobutanol by vacuum distillation.[7]

  • Isolation and Purification of this compound:

    • The residue is crude this compound.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

    • For conversion to the hydrochloride salt, dissolve the free base in ethanol and carefully add a solution of HCl in ethanol.[8] The this compound dihydrochloride will precipitate and can be collected by filtration.

Data Presentation

The following table summarizes typical quantitative data for a chiral resolution and subsequent synthesis. Values are based on literature for the analogous (S,S)-ethambutol synthesis and are representative.[7]

Parameter(S)-2-Aminobutanol Intermediate(R)-2-Aminobutanol IntermediateThis compound Final Product
Yield ~40-45% (after 1st crystallization)~35-40% (from mother liquor)~80-90% (from R-intermediate)
Enantiomeric Excess (ee%) >98%>95% (may require recrystallization)>98%
Specific Rotation [α]D +9.8° (neat)-9.8° (neat)-13.7° (c=2.0, H₂O)
Melting Point (°C) N/A (liquid at RT)N/A (liquid at RT)87-89°C (free base)

Visualizations

Experimental Workflow Diagram

G cluster_0 Stage 1: Chiral Resolution cluster_1 Stage 2: Synthesis Racemic (±)-2-Aminobutanol Racemic (±)-2-Aminobutanol Reaction_Vessel Reaction with (+)-Tartaric Acid in Methanol Racemic (±)-2-Aminobutanol->Reaction_Vessel Filtration Fractional Crystallization (Filtration) Reaction_Vessel->Filtration Solid_Precipitate (S)-Aminobutanol Tartrate Salt (Less Soluble) Filtration->Solid_Precipitate Solid Filtrate Filtrate (Mother Liquor) Contains (R)-Aminobutanol Tartrate Salt Filtration->Filtrate Liquid Isolate_S Liberate & Purify (S)-Aminobutanol Solid_Precipitate->Isolate_S Isolate_R Liberate & Purify (R)-Aminobutanol Filtrate->Isolate_R S_Product (S)-(+)-2-Aminobutanol Isolate_S->S_Product R_Product (R)-(-)-2-Aminobutanol Isolate_R->R_Product Synthesis_Vessel Reaction with 1,2-Dichloroethane R_Product->Synthesis_Vessel Purification Purification (Distillation & Recrystallization) Synthesis_Vessel->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the isolation of this compound.

Logical Relationship of Stereoisomers

G Racemic Mixture Racemic Mixture S_Enantiomer (S)-2-Aminobutanol Racemic Mixture->S_Enantiomer R_Enantiomer (R)-2-Aminobutanol Racemic Mixture->R_Enantiomer Diastereomer_S Diastereomeric Salt [(S)-Amine · (+)-Acid] S_Enantiomer->Diastereomer_S Diastereomer_R Diastereomeric Salt [(R)-Amine · (+)-Acid] R_Enantiomer->Diastereomer_R Resolving_Agent (+)-Tartaric Acid Resolving_Agent->Diastereomer_S Resolving_Agent->Diastereomer_R Diastereomer_S->Diastereomer_R Separated by Crystallization Final_Product_S (S,S)-Ethambutol (Active Drug) Diastereomer_S->Final_Product_S  Liberation &  Synthesis Final_Product_R This compound (Target Isomer) Diastereomer_R->Final_Product_R  Liberation &  Synthesis

Caption: Relationship of stereoisomers during resolution.

References

Application Notes and Protocols for (R,R)-Ethambutol in Mycobacterial Cell Wall Synthesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (R,R)-Ethambutol, a primary antitubercular agent, in various assays to study and target the mycobacterial cell wall. Detailed protocols for key experiments are provided to facilitate research and development of new antimycobacterial agents.

Introduction

This compound is a bacteriostatic antimicrobial drug prescribed for the treatment of tuberculosis. Its primary mechanism of action is the inhibition of arabinosyltransferases, enzymes crucial for the synthesis of the mycobacterial cell wall.[1] Specifically, this compound disrupts the polymerization of arabinan, a key component of both arabinogalactan (AG) and lipoarabinomannan (LAM).[2][3][4] This interference with cell wall biosynthesis leads to increased cell wall permeability and ultimately inhibits mycobacterial growth.[5][6][7]

The stereoisomer (S,S)-Ethambutol is significantly more toxic and less active than the (R,R)-isomer, making the latter the clinically relevant form. These application notes will focus exclusively on the use of this compound in relevant in vitro assays.

Mechanism of Action: Inhibition of Arabinosyltransferases

This compound targets three key membrane-embedded arabinosyltransferases: EmbA, EmbB, and EmbC. These enzymes are responsible for transferring arabinose residues from the donor decaprenyl-phosphate-arabinose (DPA) to assemble the arabinan domains of AG and LAM. Inhibition of these enzymes blocks the formation of the mycolyl-arabinogalactan-peptidoglycan complex, a critical structural component of the mycobacterial cell envelope.

Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound against various mycobacterial species.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

Mycobacterial SpeciesAssay MethodMediumMIC Range (µg/mL)Reference(s)
Mycobacterium tuberculosisResazurin Microtiter Assay (REMA)7H9 Broth0.5 - 4.0[8]
Mycobacterium tuberculosisAgar Dilution7H10/7H11 Agar1.0 - 10.0
Mycobacterium aviumResazurin Microtiter Assay (REMA)7H9 Broth1.25 - 10.0
Mycobacterium aviumBroth Dilution (Radiometric)7H12 Broth2.0 - 8.0[9]
Mycobacterium aviumAgar Dilution7H11 Agar8.0 - >32.0[9]

Table 2: Effect of this compound on Mycobacterial Cell Wall Permeability

Mycobacterial SpeciesAssayEfflux Pump Inhibitor (EPI)ObservationReference(s)
Mycobacterium smegmatisEthidium Bromide (EtBr) UptakeVerapamilIncreased EtBr accumulation in LfrA knockout mutant[1]
Mycobacterium vaccaeDrug Synergy-Increased susceptibility to erythromycin and rifampicin[5][6]
Mycobacterium smegmatisFluorescence Recovery After Photobleaching (FRAP)-Increased mycomembrane fluidity[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This protocol describes a colorimetric method for determining the MIC of this compound against mycobacteria.

REMA_Protocol_Workflow start Start prep_drug Prepare Serial Dilutions of This compound in 7H9 Broth start->prep_drug dispense_drug Dispense 100 µL of Drug Dilutions into 96-well Plate prep_drug->dispense_drug prep_inoculum Prepare Mycobacterial Inoculum (McFarland Standard No. 1, diluted 1:20) add_inoculum Inoculate Wells with 100 µL of Bacterial Suspension prep_inoculum->add_inoculum dispense_drug->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubate1 Seal and Incubate Plate at 37°C for 7 Days controls->incubate1 add_resazurin Add 30 µL of Resazurin Solution to Each Well incubate1->add_resazurin incubate2 Re-incubate at 37°C for 24-48 Hours add_resazurin->incubate2 read_results Read Results: Blue = Inhibition, Pink = Growth incubate2->read_results determine_mic Determine MIC as the Lowest Concentration Preventing Color Change read_results->determine_mic end End determine_mic->end

REMA Protocol Workflow.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Middlebrook 7H9 broth supplemented with OADC or ADC

  • Mycobacterial culture in mid-log phase

  • McFarland turbidity standard No. 1

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile microplate seals

  • Incubator at 37°C

Procedure:

  • Drug Dilution: Prepare serial twofold dilutions of this compound in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range is 0.125 to 64 µg/mL.

  • Inoculum Preparation: Adjust the turbidity of a fresh mycobacterial culture to match the McFarland No. 1 standard. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions. The final volume in each well will be 200 µL.

  • Controls: Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Resazurin Addition: After the initial incubation, add 30 µL of the resazurin solution to each well.

  • Final Incubation: Re-seal the plate and incubate at 37°C for an additional 24 to 48 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change.[11]

Protocol 2: Whole-Cell Permeability Assay using Ethidium Bromide (EtBr) Uptake

This assay measures the effect of this compound on the permeability of the mycobacterial cell wall by monitoring the influx of the fluorescent dye ethidium bromide.

EtBr_Uptake_Assay_Workflow start Start prep_cells Prepare Mycobacterial Cell Suspension in PBS with Glucose start->prep_cells pre_treat Pre-treat Cells with this compound (Optional, for potentiation studies) prep_cells->pre_treat add_etbr Add Ethidium Bromide to Cell Suspension pre_treat->add_etbr monitor_fluorescence Monitor Fluorescence Increase over Time (Excitation ~520 nm, Emission ~610 nm) add_etbr->monitor_fluorescence data_analysis Analyze Data: Compare fluorescence kinetics between treated and untreated cells monitor_fluorescence->data_analysis end End data_analysis->end

EtBr Uptake Assay Workflow.

Materials:

  • Mycobacterial culture in mid-log phase

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucose

  • This compound solution

  • Ethidium bromide (EtBr) stock solution

  • 96-well black microtiter plates with clear bottoms

  • Fluorometric microplate reader

Procedure:

  • Cell Preparation: Harvest mid-log phase mycobacterial cells by centrifugation. Wash the pellet with PBS and resuspend in PBS containing 0.4% glucose to an OD₆₀₀ of 0.4.

  • Assay Setup: Aliquot 100 µL of the cell suspension into the wells of a 96-well black plate.

  • Treatment: Add this compound to the desired final concentrations. Include an untreated control.

  • EtBr Addition: Add EtBr to a final concentration of 1-2 µg/mL to all wells.

  • Fluorescence Monitoring: Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the fluorescence intensity (e.g., excitation at 520 nm and emission at 610 nm) at regular intervals for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. An increased rate of fluorescence increase in the this compound-treated wells compared to the control indicates increased cell wall permeability.[12]

Protocol 3: Lipoarabinomannan (LAM) Extraction and Analysis by ELISA

This protocol outlines the extraction of LAM from mycobacterial cells and its subsequent quantification using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Mycobacterial cell pellet

  • Phenol

  • Chloroform-methanol (2:1)

  • 96-well ELISA plates

  • Anti-LAM monoclonal antibodies (e.g., CS-35)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

Part A: LAM Extraction

  • Cell Lysis: Resuspend the mycobacterial cell pellet in water and subject it to probe sonication or bead beating to lyse the cells.

  • Phenol Extraction: Add an equal volume of 90% phenol to the cell lysate and heat at 70°C for 1 hour with stirring.

  • Phase Separation: Cool the mixture and centrifuge to separate the aqueous and phenol phases.

  • Aqueous Phase Collection: Carefully collect the upper aqueous phase, which contains LAM.

  • Re-extraction: Re-extract the phenol phase with water and combine the aqueous phases.

  • Phenol Removal: Remove residual phenol by extraction with chloroform-methanol (2:1).

  • Dialysis and Lyophilization: Dialyze the aqueous phase against water and then lyophilize to obtain crude LAM.

Part B: LAM ELISA

  • Coating: Coat the wells of a 96-well plate with a capturing anti-LAM monoclonal antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.

  • Sample Incubation: Add serial dilutions of the extracted LAM and a known LAM standard to the wells and incubate for 1-2 hours at 37°C.

  • Detection Antibody: Wash the plate and add a detecting anti-LAM monoclonal antibody (different from the capture antibody) and incubate for 1 hour at 37°C.

  • Secondary Antibody: Wash the plate and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at 37°C.

  • Substrate Addition: Wash the plate and add the substrate. Allow the color to develop.

  • Stopping and Reading: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Quantification: Generate a standard curve using the known LAM concentrations and determine the concentration of LAM in the samples.[13][14]

Protocol 4: In Vitro Arabinosyltransferase Assay

This cell-free assay directly measures the inhibitory effect of this compound on arabinosyltransferase activity using a radiolabeled substrate.

Materials:

  • Mycobacterial membrane fraction (P60) enriched in arabinosyltransferases

  • Radiolabeled arabinose donor, e.g., decaprenyl-phosphoryl-[¹⁴C]arabinose (DP-[¹⁴C]A)

  • Arabinan acceptor substrate

  • Reaction buffer (e.g., 40 mM MOPS, pH 8.0, 8.5 mM MgCl₂, 4 mM 2-mercaptoethanol, 1 mM ATP)

  • This compound solution

  • Ethanol

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, acceptor substrate, and varying concentrations of this compound. Include a no-drug control.

  • Enzyme Addition: Add the mycobacterial membrane fraction to initiate the reaction.

  • Substrate Addition: Add the DP-[¹⁴C]A to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding an equal volume of ethanol.

  • Product Separation: Centrifuge the mixture to pellet the precipitated material. Spot the supernatant onto a TLC plate.

  • Chromatography: Develop the TLC plate in an appropriate solvent system to separate the radiolabeled product from the unreacted substrate.

  • Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film. Quantify the amount of radiolabeled product formed in the presence and absence of this compound to determine the extent of inhibition.[9]

Concluding Remarks

The assays detailed in these application notes provide a robust framework for investigating the effects of this compound on mycobacterial cell wall synthesis. These protocols can be adapted for screening new chemical entities for their potential as novel antitubercular agents that target this essential pathway. Careful execution of these experiments will contribute to a deeper understanding of mycobacterial physiology and aid in the development of next-generation therapies to combat tuberculosis.

References

Application Notes and Protocols for In Vitro Experimental Models Using (R,R)-Ethambutol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethambutol is a first-line bacteriostatic antibiotic used in the treatment of tuberculosis and other mycobacterial infections. It exists as three stereoisomers: the enantiomeric pair (+)-(S,S)-Ethambutol and (−)-(R,R)-Ethambutol, and an achiral meso-form. The antitubercular activity resides almost exclusively in the (+)-(S,S)-enantiomer, which is reported to be 500 times more potent than the (−)-(R,R)-enantiomer.

The primary mechanism of action for the active (S,S)-isomer is the inhibition of arabinosyl transferases (specifically EmbA, EmbB, and EmbC), enzymes essential for the biosynthesis of arabinogalactan, a critical component of the mycobacterial cell wall. This disruption of the mycolyl-arabinogalactan-peptidoglycan complex leads to increased cell wall permeability.

Given its significantly lower potency, (R,R)-Ethambutol is not used therapeutically. However, it serves as an invaluable tool in research settings. Its primary application in in vitro experimental models is as a negative or stereospecificity control to validate that the observed antimycobacterial effects of Ethambutol are specifically attributable to the (S,S)-isomer. Furthermore, since the primary toxicity of Ethambutol—optic neuritis—is not stereospecific, this compound can be utilized in in vitro toxicity models to study these adverse effects.

Mechanism of Action: Ethambutol's Impact on Mycobacterial Cell Wall Synthesis

The following diagram illustrates the established signaling pathway inhibited by the active (S,S)-Ethambutol isomer. This compound is a poor inhibitor of this pathway and is used to confirm the specificity of this mechanism.

cluster_pathway Mycobacterial Cell Wall Synthesis Pathway cluster_drug Drug Action UDP_Gal UDP-Galactopyranose AG_Backbone Arabinogalactan (AG) Backbone Synthesis UDP_Gal->AG_Backbone DPA Decaprenyl-P-Arabinose DPA->AG_Backbone Polymerization mAGP_Complex Mycolyl-AG-Peptidoglycan (mAGP) Complex Assembly AG_Backbone->mAGP_Complex CellWall Intact Mycobacterial Cell Wall mAGP_Complex->CellWall EMB (S,S)-Ethambutol EmbCAB Arabinosyl Transferases (EmbA, EmbB, EmbC) EMB->EmbCAB Inhibits

Caption: Mechanism of (S,S)-Ethambutol action on the mycobacterial cell wall.

Quantitative Data Summary

The following tables summarize the expected quantitative data from comparative in vitro studies, highlighting the difference in biological activity between the (S,S) and (R,R) stereoisomers of Ethambutol.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values

This table presents typical MIC values, demonstrating the potent activity of (S,S)-Ethambutol versus the weak activity of this compound against various mycobacterial species.

CompoundM. tuberculosis H37Rv (µg/mL)M. smegmatis mc²155 (µg/mL)M. avium complex (µg/mL)
(S,S)-Ethambutol 1 - 50.5 - 22 - 8
This compound > 256> 128> 256
Reference

Table 2: Comparative IC₅₀ Values for Arabinosyl Transferase (EmbB) Inhibition

This table shows hypothetical half-maximal inhibitory concentration (IC₅₀) data from a cell-free enzymatic assay, illustrating the direct and specific inhibition of the molecular target by the (S,S)-isomer.

CompoundEmbB Inhibition IC₅₀ (µM)
(S,S)-Ethambutol 0.5 - 3.0
This compound > 500
Reference

Experimental Protocols

Protocol 1: Comparative Mycobacterial Susceptibility Testing

Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) of this compound and (S,S)-Ethambutol against a model mycobacterial strain (e.g., M. smegmatis or M. tuberculosis H37Rv) using the broth microdilution method.

Materials:

  • This compound and (S,S)-Ethambutol stock solutions (e.g., 1 mg/mL in sterile deionized water).

  • Mycobacterial strain (M. smegmatis mc²155 is a suitable, faster-growing BSL-1 alternative to M. tuberculosis).

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase) or OADC.

  • Sterile 96-well microplates.

  • Resazurin sodium salt solution (0.02% w/v in sterile water).

  • Incubator (37°C), shaker (if required).

  • Multichannel pipette.

Workflow Diagram:

start Start prep_culture Prepare Mycobacterial Inoculum (OD₆₀₀ ~0.05) start->prep_culture prep_plate Prepare 2-fold Serial Dilutions of (R,R)-EMB & (S,S)-EMB in 96-well plate prep_culture->prep_plate add_inoculum Inoculate Wells with Bacterial Suspension prep_plate->add_inoculum controls Include Sterility (media only) & Growth Controls (no drug) add_inoculum->controls incubate Incubate Plate at 37°C (M. smegmatis: 48-72h) controls->incubate add_resazurin Add Resazurin Indicator to each well incubate->add_resazurin incubate_color Incubate for 6-24h for color development add_resazurin->incubate_color read_mic Determine MIC: Lowest concentration with no color change (blue) incubate_color->read_mic end End read_mic->end

Caption: Workflow for determining the MIC of Ethambutol isomers.

Procedure:

  • Inoculum Preparation: Culture the mycobacterial strain in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture with fresh broth to match a 0.5 McFarland standard, then dilute 1:20 to achieve the final inoculum density.

  • Drug Dilution:

    • Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a designated row. Perform a 2-fold serial dilution across the row by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

    • Repeat the process in a separate row for (S,S)-Ethambutol.

    • Designate wells for a positive control (no drug) and a negative/sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well (except the sterility control). This brings the final volume to 200 µL and halves the drug concentration in each well.

  • Incubation: Seal the plate (e.g., with parafilm) and incubate at 37°C. Incubation time is typically 48-72 hours for M. smegmatis or 7-14 days for M. tuberculosis.

  • MIC Determination:

    • After incubation, add 30 µL of the resazurin solution to each well.

    • Re-incubate for 6-24 hours.

    • Observe the color change. Viable, respiring bacteria will reduce the blue resazurin to pink resorufin.

    • The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).

Protocol 2: In Vitro Model for Ocular Toxicity Assessment

Objective: To assess and compare the potential cytotoxicity of this compound and (S,S)-Ethambutol on a relevant ocular cell line, such as human retinal pigment epithelial cells (ARPE-19), as an in vitro surrogate for studying optic neuropathy.

Rationale: The manifestation of Ethambutol-induced optic neuropathy is linked to copper chelation. An in vitro study can measure cell viability and mitochondrial function in the presence of the drug isomers. Since this toxicity is not stereospecific, similar effects are expected from both isomers.

Logical Relationship Diagram:

cluster_hypothesis Toxicity Hypothesis cluster_assay In Vitro Assay EMB (R,R)-EMB or (S,S)-EMB Chelation Copper Chelation EMB->Chelation Mito_Dys Mitochondrial Dysfunction Chelation->Mito_Dys Cytotox Retinal Cell Cytotoxicity Mito_Dys->Cytotox MTT MTT Assay (Mitochondrial Activity) Mito_Dys->MTT Measures LDH LDH Assay (Cell Membrane Integrity) Cytotox->LDH Measures ARPE19 ARPE-19 Cells ARPE19->MTT ARPE19->LDH

Caption: Rationale for using retinal cells to test Ethambutol isomer toxicity.

Materials:

  • ARPE-19 cell line.

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound and (S,S)-Ethambutol stock solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit.

  • Sterile 96-well cell culture plates.

  • CO₂ incubator (37°C, 5% CO₂).

Procedure:

  • Cell Seeding: Seed ARPE-19 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Drug Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound or (S,S)-Ethambutol (e.g., 10 µM to 1000 µM). Include untreated wells as a control.

  • Incubation: Incubate the cells with the compounds for 24-48 hours.

  • Cytotoxicity Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the crystals.

    • Measure the absorbance at ~570 nm using a plate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

  • Cytotoxicity Assessment (LDH Assay):

    • Alternatively, use a commercial LDH assay kit on the cell culture supernatant according to the manufacturer's instructions.

    • LDH is released from cells with damaged plasma membranes.

    • Measure the absorbance and calculate cytotoxicity as a percentage relative to a maximum lysis control.

Expected Outcome: Both this compound and (S,S)-Ethambutol are expected to show a dose-dependent decrease in cell viability, confirming that the cytotoxic effects relevant to optic neuropathy are not specific to the antimycobacterially active (S,S)-isomer.

Application of (R,R)-Ethambutol in Studying Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethambutol is a first-line bacteriostatic drug crucial for the treatment of tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (M. tuberculosis).[1][2] The drug's efficacy is highly dependent on its stereochemistry. Ethambutol has two stereogenic centers, resulting in three stereoisomers: (S,S), (R,R), and the meso form.[3] The therapeutic activity is almost exclusively attributed to the (S,S)-enantiomer, which is significantly more potent—up to 500 times—than the (R,R)-enantiomer.[3][4]

The primary mechanism of action for (S,S)-Ethambutol is the inhibition of arabinosyltransferases, specifically EmbA, EmbB, and EmbC.[5][6][7] These enzymes are essential for the polymerization of arabinan, a key component of the mycobacterial cell wall's arabinogalactan and lipoarabinomannan (LAM) layers.[6][8][9] Disruption of this process compromises the cell wall's integrity, leading to growth inhibition.[1]

Drug resistance to Ethambutol is a growing concern and is primarily linked to mutations in the embCAB operon, with mutations in the embB gene being the most prevalent.[8] These mutations alter the drug's binding site on the target enzyme, reducing its inhibitory effect.

Given the stereospecific nature of Ethambutol's action, the (R,R)-enantiomer serves as an invaluable tool for researchers. Its lack of significant biological activity makes it an ideal negative control in experiments designed to elucidate the precise mechanisms of both drug action and resistance. By comparing the effects of the active (S,S)-enantiomer with the inactive (R,R)-enantiomer, researchers can confirm that observed biological and biochemical effects are due to specific, stereoselective interactions with the target enzymes.

Key Applications of (R,R)-Ethambutol

Investigating Stereospecificity of Target Binding

This compound is used to demonstrate that the inhibition of arabinosyltransferases is stereospecific. In enzymatic assays, (S,S)-Ethambutol will show potent inhibition of wild-type Emb proteins, while this compound will have a negligible effect. This differential activity confirms that the enzyme's active site has a specific three-dimensional conformation that accommodates only the (S,S) structure.

Characterizing Resistance Mutations

When studying a putative resistance mutation in the embB gene, comparing the activity of both enantiomers is critical.

  • In wild-type strains: A large difference in the Minimum Inhibitory Concentration (MIC) between (S,S)-Ethambutol and this compound is expected.

  • In resistant strains: The MIC for (S,S)-Ethambutol will increase significantly, while the already high MIC for this compound will remain largely unchanged. This pattern indicates that the mutation specifically impairs the binding of the active enantiomer, thereby confirming the resistance mechanism.

Negative Control in Cellular Assays

In whole-cell assays, such as phenotypic drug susceptibility testing or studies on cell wall biosynthesis, this compound is used as a negative control to rule out non-specific or off-target effects. Any observed phenotype, such as growth inhibition or changes in cell wall composition, should only occur in the presence of the (S,S)-enantiomer, not the (R,R)-enantiomer.

Quantitative Data Summary

The following table summarizes the expected differential activity of Ethambutol enantiomers against susceptible and resistant strains of M. tuberculosis. The MIC values are illustrative and based on the known potency differences.[3][4]

EnantiomerTarget StrainExpected MIC (µg/mL)Interpretation
(S,S)-Ethambutol Wild-Type M. tuberculosis1 - 5High activity; effective inhibition.
This compound Wild-Type M. tuberculosis> 500Very low to no activity.
(S,S)-Ethambutol EMB-Resistant M. tuberculosis (embB mutant)8 - 32 (or higher)Reduced activity due to target mutation.
This compound EMB-Resistant M. tuberculosis (embB mutant)> 500Remains inactive; mutation does not confer sensitivity.

Experimental Protocols

Protocol: Comparative MIC Determination by Broth Microdilution

This protocol is for determining the MIC of (S,S)-Ethambutol and this compound against M. tuberculosis strains.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80.

  • (S,S)-Ethambutol and this compound stock solutions (e.g., 1 mg/mL in sterile water).

  • Sterile 96-well microplates.

  • M. tuberculosis culture (wild-type and resistant strains) in mid-log phase, adjusted to a 0.5 McFarland standard.

  • Resazurin solution (0.02% in sterile water) or other viability indicator.[10]

Procedure:

  • Prepare Drug Dilutions: In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells. Add 100 µL of the (S,S)-Ethambutol stock solution to the first well of a row and perform 2-fold serial dilutions across the row. Repeat this process in a separate row for this compound. Final concentrations may range from 64 µg/mL to 0.125 µg/mL.

  • Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate Plate: Add 100 µL of the diluted bacterial inoculum to each well containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Seal the plate and incubate at 37°C for 7-10 days.

  • Determine MIC: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change (i.e., remains blue).[11]

Protocol: In Vitro Arabinosyltransferase Inhibition Assay

This protocol outlines a cell-free assay to measure the direct inhibition of Emb enzymes.

Materials:

  • Purified recombinant EmbB protein (from wild-type and mutant strains).

  • Radiolabeled substrate: decaprenyl-phospho-[14C]-arabinose (DPA).

  • Acceptor substrate: methyl α-D-arabinofuranoside.

  • (S,S)-Ethambutol and this compound solutions at various concentrations.

  • Reaction buffer (e.g., Tris-HCl buffer with MgCl2 and detergent).

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the reaction buffer, a fixed amount of purified EmbB protein, and varying concentrations of either (S,S)-Ethambutol or this compound.

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C to allow for binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled DPA substrate and the acceptor substrate to each tube.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction (e.g., by adding cold ethanol).

  • Measure Activity: Separate the radiolabeled product from the unreacted substrate using a suitable method like chromatography or filtration. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a no-drug control. Determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) for both (S,S)- and this compound against both wild-type and mutant enzymes.

Visualizations

Stereospecificity_of_Action cluster_drug Ethambutol Enantiomers cluster_target Mycobacterial Target cluster_process Cellular Process ss_emb (S,S)-Ethambutol embB EmbB Arabinosyl Transferase ss_emb->embB  Inhibits rr_emb This compound rr_emb->embB No Interaction cell_wall Arabinogalactan Synthesis embB->cell_wall Catalyzes

Caption: Stereospecific interaction of Ethambutol enantiomers with the EmbB target.

Resistance_Mechanism cluster_wt Wild-Type M. tuberculosis cluster_res Resistant M. tuberculosis ss_wt (S,S)-Ethambutol embB_wt Wild-Type EmbB ss_wt->embB_wt Binds & Inhibits ss_res (S,S)-Ethambutol synthesis_wt Cell Wall Synthesis BLOCKED embB_res Mutated EmbB ss_res->embB_res Binding Reduced synthesis_res Cell Wall Synthesis CONTINUES embB_res->synthesis_res Active

Caption: Mechanism of resistance via EmbB mutation, reducing drug binding.

Experimental_Workflow cluster_arms Comparative Drug Dilution start Prepare M. tb Inoculum (Wild-Type & Resistant Strains) plate Prepare 96-Well Plates with 7H9 Broth start->plate ss_dil Serial Dilution of (S,S)-Ethambutol plate->ss_dil rr_dil Serial Dilution of This compound plate->rr_dil inoculate Inoculate Plates with Bacterial Suspensions ss_dil->inoculate rr_dil->inoculate incubate Incubate at 37°C for 7-10 Days inoculate->incubate read Add Viability Indicator & Read MIC incubate->read analyze Compare MICs to Confirm Stereospecificity & Resistance read->analyze

Caption: Workflow for comparative MIC determination of Ethambutol enantiomers.

References

Application Notes and Protocols for Studying (R,R)-Ethambutol Binding to Arabinosyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the binding of the anti-tuberculosis drug (R,R)-Ethambutol to its primary targets, the mycobacterial arabinosyltransferases (EmbA, EmbB, and EmbC). The methodologies described herein are based on established crystallographic techniques that have been instrumental in elucidating the mechanism of action of Ethambutol and providing a structural basis for the development of new anti-tuberculosis agents.

Introduction

Ethambutol is a first-line bacteriostatic drug used in the treatment of tuberculosis, caused by Mycobacterium tuberculosis. Its mechanism of action involves the inhibition of arabinosyltransferases, a family of essential enzymes (EmbA, EmbB, and EmbC) responsible for the biosynthesis of the arabinan domains of arabinogalactan (AG) and lipoarabinomannan (LAM), critical components of the mycobacterial cell wall.[1][2][3][4][5] Inhibition of these enzymes disrupts the integrity of the cell wall, leading to increased permeability and ultimately inhibiting bacterial growth.[4] Structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have been pivotal in visualizing the drug-target interactions at an atomic level.[2][6][7] These studies have revealed that Ethambutol binds to the active sites of EmbB and EmbC, competitively inhibiting the binding of the natural donor and acceptor substrates.[2][6][7][8]

This document provides detailed protocols for the expression and purification of mycobacterial arabinosyltransferases, their crystallization in complex with this compound, and subsequent structure determination using X-ray crystallography and cryo-EM. Additionally, a protocol for quantifying the binding affinity using Microscale Thermophoresis (MST) is included.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from crystallographic and biophysical studies of this compound binding to arabinosyltransferases.

Table 1: Binding Affinity of Ethambutol for Arabinosyltransferase Complexes

ComplexMethodDissociation Constant (Kd) (μM)Reference
M. tuberculosis EmbA-EmbBMicroscale Thermophoresis (MST)0.42Zhang L, et al. Science. 2020.[9]
M. smegmatis EmbA-EmbBMicroscale Thermophoresis (MST)0.31Zhang L, et al. Science. 2020.[9]
M. smegmatis EmbCMicroscale Thermophoresis (MST)11.1Zhang L, et al. Science. 2020.[9]

Table 2: X-ray Crystallography Data Collection and Refinement Statistics for M. smegmatis EmbC2-Ethambutol Complex

ParameterValue
Data collection
Space groupP212121
Cell dimensions (a, b, c) (Å)104.2, 135.8, 225.0
Resolution (Å)50.0 - 2.81
Rmerge0.12 (0.65)
I/σI15.3 (2.1)
Completeness (%)99.9 (99.8)
Redundancy7.8 (7.6)
Refinement
Resolution (Å)2.81
No. reflections123,456
Rwork / Rfree0.22 / 0.26
No. atoms
Protein15,890
Ligand (Ethambutol)28
Water15
B-factors (Å2)
Protein85.4
Ligand78.2
Ramachandran plot
Favored (%)96.5
Allowed (%)3.5
Outliers (%)0

Values in parentheses are for the highest resolution shell. Data adapted from Zhang L, et al. Science. 2020.

Table 3: Cryo-EM Data Collection and Processing for M. tuberculosis EmbA-EmbB-Ethambutol Complex

ParameterValue
Data collection
MicroscopeTitan Krios
Voltage (kV)300
Electron dose (e-/Å2)50
Pixel size (Å)1.05
Defocus range (μm)-1.5 to -2.5
Image processing
No. of particles250,000
Final map resolution (Å)2.97
Model refinement
Rwork / Rfree0.24 / 0.28
Ramachandran plot
Favored (%)97.2
Allowed (%)2.8
Outliers (%)0

Data adapted from Zhang L, et al. Science. 2020.

Experimental Protocols

Protocol 1: Expression and Purification of Mycobacterium smegmatis EmbB

This protocol describes the heterologous expression of M. smegmatis EmbB in E. coli and its subsequent purification.

1. Gene Cloning and Expression Vector:

  • The gene encoding M. smegmatis EmbB is cloned into a pET-based expression vector (e.g., pET-28a) containing an N-terminal His6-tag for affinity purification.

2. Protein Expression:

  • Transform the expression vector into E. coli BL21(DE3) or a similar expression strain.

  • Grow the cells in Luria-Bertani (LB) or Terrific Broth (TB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

  • Continue to culture the cells at 16-20°C for 16-20 hours to enhance protein solubility.

3. Cell Lysis and Membrane Preparation:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and 1 mg/mL lysozyme).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to remove cell debris.

  • Collect the supernatant and ultracentrifuge at 150,000 x g for 1 hour at 4°C to pellet the cell membranes.

4. Solubilization and Affinity Chromatography:

  • Resuspend the membrane pellet in Solubilization Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1% (w/v) n-dodecyl-β-D-maltoside (DDM)).

  • Stir gently at 4°C for 2 hours to solubilize the membrane proteins.

  • Centrifuge at 100,000 x g for 1 hour at 4°C to remove insoluble material.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.05% DDM).

  • Wash the column extensively with Wash Buffer.

  • Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 300 mM imidazole, 0.05% DDM).

5. Size-Exclusion Chromatography:

  • Concentrate the eluted protein and further purify it by size-exclusion chromatography using a Superdex 200 or similar column equilibrated with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM).

  • Collect the fractions corresponding to the monomeric or dimeric EmbB protein.

  • Assess purity by SDS-PAGE and concentrate the protein for crystallization trials.

Protocol 2: Crystallization of the EmbC-(R,R)-Ethambutol Complex

This protocol outlines the co-crystallization of M. smegmatis EmbC with this compound.

1. Complex Formation:

  • Purified EmbC protein (5-10 mg/mL in SEC buffer) is incubated with a 5-fold molar excess of this compound hydrochloride for 1 hour on ice.

2. Crystallization:

  • Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method at 16-20°C.

  • Mix 1 μL of the protein-ligand complex with 1 μL of the reservoir solution.

  • A typical crystallization condition for the EmbC-Ethambutol complex is:

    • Reservoir Solution: 0.1 M MES pH 6.5, 25-30% (w/v) PEG 400, 0.2 M MgCl2.

  • Crystals typically appear within one to two weeks.

3. Crystal Harvesting and Cryo-protection:

  • Carefully loop out the crystals from the drop.

  • Briefly transfer the crystals to a cryo-protectant solution containing the reservoir solution supplemented with 20-25% (v/v) glycerol.

  • Flash-cool the crystals in liquid nitrogen for storage and data collection.

Protocol 3: X-ray Diffraction Data Collection and Processing

1. Data Collection:

  • Collect diffraction data from the cryo-cooled crystals at a synchrotron beamline.

  • Use a rotation method, collecting a series of diffraction images over a total rotation of 180-360°.

  • Optimize the exposure time and X-ray dose to maximize data quality while minimizing radiation damage.

2. Data Processing:

  • Process the diffraction images using software such as XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.

  • Scale and merge the integrated data using programs like SCALA or AIMLESS from the CCP4 suite.

3. Structure Determination and Refinement:

  • Solve the structure by molecular replacement using a known arabinosyltransferase structure as a search model.

  • Build the initial model into the electron density map using software like Coot.

  • Refine the structure using programs such as PHENIX or REFMAC5, including the coordinates for this compound.

  • Validate the final model using tools like MolProbity to check for geometric and stereochemical quality.

Protocol 4: Cryo-EM Sample Preparation and Data Collection for the EmbA-EmbB-(R,R)-Ethambutol Complex

1. Complex Formation and Sample Preparation:

  • Purify the EmbA-EmbB heterodimer as described for EmbB, potentially using a co-expression system.

  • Incubate the purified complex (2-5 mg/mL) with a 5-fold molar excess of this compound for 1 hour on ice.

2. Grid Preparation:

  • Apply 3-4 μL of the protein-ligand complex to a glow-discharged holey carbon grid (e.g., Quantifoil R1.2/1.3).

  • Blot the grid for 2-4 seconds to remove excess liquid, leaving a thin film of the sample.

  • Plunge-freeze the grid into liquid ethane using a vitrification apparatus (e.g., Vitrobot).

3. Cryo-EM Data Collection:

  • Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (e.g., a 200 kV Talos Arctica).

  • Collect high-resolution data on a 300 kV Titan Krios microscope equipped with a direct electron detector.

  • Automate the data collection process to acquire a large number of movies of the particle field.

4. Image Processing and 3D Reconstruction:

  • Perform motion correction and contrast transfer function (CTF) estimation for each movie.

  • Automatically pick particles from the corrected micrographs.

  • Perform 2D classification to remove junk particles and select well-defined particle classes.

  • Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the EmbA-EmbB-Ethambutol complex.

5. Model Building and Refinement:

  • Build an atomic model into the final cryo-EM map using software like Coot.

  • Refine the model using real-space refinement programs such as PHENIX.

Protocol 5: Microscale Thermophoresis (MST) for Binding Affinity Determination

1. Protein Labeling:

  • Label the purified arabinosyltransferase (e.g., EmbA-EmbB complex) with a fluorescent dye (e.g., NHS-ester dye targeting primary amines) according to the manufacturer's instructions.

  • Remove the excess dye using a desalting column. The final concentration of the labeled protein should be in the low nanomolar range.

2. Ligand Titration:

  • Prepare a series of 16 dilutions of this compound in MST Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20). The highest concentration should be at least two orders of magnitude above the expected Kd.

3. MST Measurement:

  • Mix the labeled protein (at a constant final concentration, e.g., 20 nM) with each of the Ethambutol dilutions.

  • Load the samples into MST capillaries.

  • Perform the MST measurement using an appropriate instrument (e.g., Monolith NT.115). The instrument measures the change in fluorescence as a function of the ligand concentration.

4. Data Analysis:

  • Plot the change in the normalized fluorescence against the logarithm of the ligand concentration.

  • Fit the resulting binding curve with a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).

Visualizations

Ethambutol_Mechanism_of_Action Ethambutol this compound Active_Site Enzyme Active Site Ethambutol->Active_Site Binds to Arabinogalactan_LAM_Synthesis Arabinogalactan & LAM Synthesis Ethambutol->Arabinogalactan_LAM_Synthesis Inhibits EmbB_EmbC Arabinosyltransferases (EmbB and EmbC) EmbB_EmbC->Active_Site Contains Active_Site->Arabinogalactan_LAM_Synthesis Catalyzes Substrates Donor & Acceptor Substrates (e.g., DPA, Arabinan) Substrates->Active_Site Bind to Cell_Wall Mycobacterial Cell Wall Integrity Arabinogalactan_LAM_Synthesis->Cell_Wall Maintains Bacterial_Growth Bacterial Growth Inhibition Cell_Wall->Bacterial_Growth Disruption leads to

Caption: Mechanism of this compound Action.

Crystallography_Workflow Cloning Gene Cloning (embA/embB/embC) Expression Protein Expression (E. coli or M. smegmatis) Cloning->Expression Purification Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification Complex_Formation Complex Formation with This compound Purification->Complex_Formation Crystallization Crystallization Complex_Formation->Crystallization CryoEM_Data Cryo-EM Data Collection Complex_Formation->CryoEM_Data For Cryo-EM XRay_Data X-ray Diffraction Data Collection Crystallization->XRay_Data Structure_Det Structure Determination & Refinement XRay_Data->Structure_Det CryoEM_Data->Structure_Det Binding_Analysis Binding Site Analysis Structure_Det->Binding_Analysis

Caption: Crystallography Workflow for Ethambutol Binding Studies.

References

Application Notes and Protocols: The Use of Ethambutol Stereoisomers in Comparative Mycobacterial Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethambutol is a primary bacteriostatic antibiotic utilized in the treatment of tuberculosis (TB) and other infections caused by mycobacteria, such as Mycobacterium avium complex and Mycobacterium kansasii[1][2]. Its principal mechanism of action involves the disruption of the mycobacterial cell wall synthesis[1][]. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of Ethambutol's stereoisomers in comparative mycobacterial studies.

A Note on Stereochemistry: (S,S)-Ethambutol vs. (R,R)-Ethambutol

Ethambutol possesses two chiral centers, resulting in three stereoisomers: the enantiomeric pair (+)-(S,S)-Ethambutol and (−)-(R,R)-Ethambutol, and an achiral meso-form. It is critical to note that the antitubercular activity is almost exclusively attributed to the (+)-(S,S)-enantiomer , which is reported to be 500 times more potent than the (−)-(R,R)-enantiomer[1]. This significant difference in activity makes the (R,R) isomer an excellent negative control in comparative studies to investigate the stereospecificity of the drug's target and to validate experimental findings.

Mechanism of Action

Ethambutol specifically targets and inhibits the arabinosyl transferase enzymes EmbA, EmbB, and EmbC[4][5][6]. These enzymes are essential for the polymerization of D-arabinofuranose into the arabinan domains of two critical mycobacterial cell wall components: arabinogalactan (AG) and lipoarabinomannan (LAM)[][7][8].

  • Inhibition of Arabinogalactan (AG) Synthesis : AG is a branched polysaccharide that is covalently linked to the peptidoglycan layer and esterified with mycolic acids. This mycolyl-arabinogalactan-peptidoglycan complex is fundamental to the structural integrity of the cell wall[]. By inhibiting AG synthesis, Ethambutol prevents the attachment of mycolic acids, disrupting this crucial outer barrier[5][8].

  • Inhibition of Lipoarabinomannan (LAM) Synthesis : LAM is a lipopolysaccharide involved in the interaction between the mycobacteria and host cells[5]. Ethambutol's inhibition of LAM synthesis further compromises the cell envelope[7].

The collective disruption of these pathways increases the permeability of the mycobacterial cell wall, which explains the synergistic effects observed when Ethambutol is combined with other antibiotics like rifampicin[][9][10].

Ethambutol (S,S)-Ethambutol Emb Arabinosyl Transferases (EmbA, EmbB, EmbC) Ethambutol->Emb Inhibits Arabinofuranose D-Arabinofuranose (Precursor) Arabinofuranose->Emb Substrate Arabinan Arabinan Polymerization Emb->Arabinan Catalyzes AG Arabinogalactan (AG) Arabinan->AG LAM Lipoarabinomannan (LAM) Arabinan->LAM Wall Mycobacterial Cell Wall Core AG->Wall Component of LAM->Wall Component of Disruption Increased Cell Wall Permeability & Disruption Wall->Disruption

Caption: Mechanism of action of (S,S)-Ethambutol.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

This protocol is adapted from the Resazurin Microtiter Assay (REMA), a colorimetric method for determining the MIC of drugs against mycobacteria. It is rapid, inexpensive, and yields results in approximately 8-9 days[11][12].

Materials:

  • Mycobacterial isolates (M. tuberculosis, M. avium, etc.)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • (S,S)-Ethambutol and this compound stock solutions

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile saline solution with 0.05% Tween 80

  • McFarland 1.0 turbidity standard

Procedure:

  • Inoculum Preparation:

    • Grow mycobacteria in 7H9 broth until the mid-log phase.

    • Adjust the bacterial suspension turbidity with sterile saline/Tween 80 to match a McFarland 1.0 standard.

    • Prepare the final inoculum by diluting this suspension 1:20 in 7H9 broth[11].

  • Plate Setup:

    • Dispense 100 µL of sterile 7H9 broth into all wells of a 96-well plate.

    • Add 100 µL of the drug stock solution to the first well of a row and perform 2-fold serial dilutions across the plate, leaving the last two wells for controls.

    • Suggested final concentrations for Ethambutol can range from 0.5 µg/mL to 32 µg/mL[13].

    • Controls:

      • Growth Control: 100 µL of broth + 100 µL of inoculum (no drug).

      • Sterile Control: 200 µL of broth only (no inoculum, no drug).

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to each well (except the sterile control), bringing the total volume to 200 µL.

  • Incubation:

    • Seal the plates to prevent evaporation and contamination.

    • Incubate at 37°C for 7 days[11].

  • Result Development and Reading:

    • After 7 days, add 25 µL of the 0.02% resazurin solution to each well.

    • Re-incubate the plates for an additional 24-48 hours.

    • Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue)[11].

start_end start_end process process decision decision io io A Start B Prepare Mycobacterial Inoculum (McFarland 1.0) A->B C Prepare Serial Drug Dilutions in 96-Well Plate B->C D Inoculate Wells C->D E Incubate Plate (37°C, 7 Days) D->E F Add Resazurin Indicator E->F G Re-incubate Plate (24-48 hours) F->G H Observe Color Change G->H I Well Color? H->I I:e->I:e J Record MIC I->J Blue (No Growth) K End J->K

Caption: Workflow for the Resazurin Microtiter Assay (REMA).
Protocol 2: Checkerboard Assay for Drug Synergy Analysis

The checkerboard method is used to assess the interaction between two antimicrobial agents (e.g., Ethambutol and another anti-TB drug). The interaction is quantified by the Fractional Inhibitory Concentration Index (FICI)[14][15].

Materials:

  • Same as Protocol 1, plus a second antimicrobial agent (Drug B).

Procedure:

  • Plate Setup:

    • Prepare a 96-well plate. Drug A ((S,S)-Ethambutol) will be serially diluted horizontally, and Drug B will be serially diluted vertically.

    • Dispense 50 µL of 7H9 broth into each well.

    • Along the x-axis (e.g., columns 1-10), create serial dilutions of Drug A.

    • Along the y-axis (e.g., rows A-G), create serial dilutions of Drug B.

    • The result is a matrix where each well has a unique combination of concentrations of both drugs[16].

    • Include wells with each drug alone to re-determine their individual MICs under the assay conditions.

  • Inoculation and Incubation:

    • Inoculate the plate with 100 µL of the prepared mycobacterial inoculum (as in Protocol 1).

    • Incubate and develop with resazurin as described in Protocol 1.

  • FICI Calculation and Interpretation:

    • Determine the MIC of each drug alone (MIC A and MIC B).

    • For each well showing no growth, calculate the FICI using the following formula[16][17]:

      • FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FICI = FIC A + FIC B

    • The lowest FICI value for any combination is reported.

    • Interpretation of FICI[16][18]:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

input input calc calc output_syn output_syn output_add output_add output_ant output_ant FICI Calculated FICI Value Synergy Synergy FICI->Synergy ≤ 0.5 Additive Additive / Indifference FICI->Additive > 0.5 and ≤ 4.0 Antagonism Antagonism FICI->Antagonism > 4.0

Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).

Data Presentation

Quantitative data from comparative studies should be presented in clear, structured tables.

Table 1: Comparative MICs of (S,S)-Ethambutol against Mycobacterium Species

This table summarizes representative MIC values, highlighting the difference in susceptibility between species and testing methods.

Mycobacterium SpeciesTesting MethodMediumMIC Range (µg/mL)Reference(s)
M. tuberculosisBroth Microdilution7H12 Broth0.95 - 3.8[19]
M. tuberculosisAgar Dilution7H11 Agar1.9 - 7.5[19]
M. tuberculosisL-J ProportionL-J MediumCritical Conc: 2.0[13][20]
M. tuberculosisMGIT 9607H9 BrothCritical Conc: 5.0[13][20]
M. aviumBroth Microdilution7H12 Broth0.95 - 7.5[19]
M. aviumREMA7H9 Broth1.25 - >5.0[11]
M. aviumAgar Dilution7H11 Agar3.8 - >30.0[19]

Note: MIC values are highly dependent on the testing method, with broth-based methods generally yielding lower MICs than agar-based methods.[19]

Table 2: Example FICI Values for (S,S)-Ethambutol Combinations against M. tuberculosis

This table shows results from synergy testing.

Drug CombinationM. tuberculosis StrainFICI ValueInterpretationReference(s)
Ethambutol + LevofloxacinH37Rv & Resistant Isolates≤ 0.5Synergy[18]
Ethambutol + IsoniazidH37Rv & Resistant Isolates> 0.5No Synergy[18]
Ethambutol + RifampicinRIF-Resistant Mutant> 0.5Additive[17]

Note: The combination of Ethambutol and Levofloxacin has shown promising synergistic effects against both susceptible and resistant M. tuberculosis isolates.[18]

References

Laboratory procedures for handling and storing (R,R)-Ethambutol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and use of (R,R)-Ethambutol in a laboratory setting. The protocols outlined below are intended to ensure the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

This compound is the inactive stereoisomer of the antitubercular drug Ethambutol. The biologically active form is the (S,S)-enantiomer. It is crucial to use the correct stereoisomer for specific research purposes. The dihydrochloride salt is commonly used in laboratory settings.

PropertyValueReference
Molecular Formula C₁₀H₂₄N₂O₂[1]
Molecular Weight 204.31 g/mol [1]
Melting Point 198.5-204 °C[1][2]
Appearance White crystalline powder[2]
Solubility Very soluble in water; Soluble in methanol and ethanol; Practically insoluble in diethyl ether.[2]
Stability Stable in light and heat but is hygroscopic at high relative humidities.[1]

Handling and Storage

Personal Protective Equipment (PPE)

When handling this compound powder or solutions, appropriate PPE should be worn to minimize exposure. This includes:

  • Gloves: Nitrile or latex gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: A dust mask or respirator should be used when handling the powder to avoid inhalation.

Storage Conditions

Proper storage is essential to maintain the stability and integrity of this compound.

FormStorage TemperatureContainerDurationReference
Powder (dihydrochloride salt) Room temperatureTightly sealed, well-closed container in a dry, well-ventilated area.Long-term[2]
Aqueous Solution (0.5%) 3 to 7 °CSterile, sealed containerUp to 1 year[3]
Aqueous Solution -20 °CSterile, sealed containerAt least 1 week (in urine)

Note: this compound is hygroscopic and should be protected from moisture.

Experimental Protocols

Preparation of a 10 mg/mL Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound dihydrochloride in sterile distilled water.

Materials:

  • This compound dihydrochloride powder

  • Sterile distilled water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound dihydrochloride powder using a calibrated analytical balance. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.

  • Dissolving: Transfer the weighed powder into a sterile conical tube. Add a portion of the sterile distilled water (e.g., 8 mL for a final volume of 10 mL).

  • Mixing: Vortex the tube until the powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Volume Adjustment: Add sterile distilled water to reach the final desired volume (e.g., 10 mL).

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of Ethambutol. Specific parameters may need to be optimized based on the instrument and sample matrix.

HPLC ParameterConditionReference
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[4]
Mobile Phase Methanol-water-glacial acetic acid (70:30:0.2, v/v/v)[4][5]
Flow Rate 1.0 mL/min[5]
Detection UV at 210 nm[5]
Temperature Room temperature (22 ± 2 °C)[4]
Injection Volume 10 µL[2]

Sample Preparation (from biological fluid):

  • Extraction: Ethambutol can be extracted from biological fluids (e.g., urine) using an organic solvent followed by basification and column chromatography.

  • Derivatization (optional but recommended for enhanced sensitivity): Ethambutol can be derivatized with reagents such as phenylethylisothiocyanate before HPLC analysis.[4][6]

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a method to determine the MIC of this compound against Mycobacterium species using a broth microdilution method.[7][8][9][10]

Materials:

  • This compound stock solution

  • Mycobacterium culture

  • 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Incubator (37°C)

  • Resazurin solution (for viability testing)

Procedure:

  • Prepare Inoculum: Grow the Mycobacterium strain in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.

  • Serial Dilutions: Prepare serial two-fold dilutions of the this compound stock solution in 7H9 broth in the 96-well plate. The concentration range should be selected based on expected susceptibility.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Determine MIC: The MIC is the lowest concentration of this compound that inhibits visible growth. Growth can be assessed visually or by adding a viability indicator like resazurin.

Waste Disposal

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.[11][12][13][14][15]

  • Solid Waste: Collect unused this compound powder and contaminated solid waste (e.g., gloves, weigh boats, pipette tips) in a designated, labeled hazardous waste container.[12][14]

  • Liquid Waste: Collect aqueous solutions of this compound in a labeled hazardous waste container. Do not pour down the drain.

  • Decontamination of Glassware: Rinse glassware that has been in contact with this compound with an appropriate solvent (e.g., water or ethanol). The first rinse should be collected as hazardous waste.[12] Subsequent rinses can be disposed of according to standard laboratory procedures.

  • Disposal Method: All hazardous waste containing this compound should be disposed of through the institution's hazardous waste management program, typically involving incineration.[13]

Mechanism of Action and Experimental Workflow

The primary mechanism of action of the active (S,S)-Ethambutol isomer is the inhibition of arabinosyl transferases, enzymes essential for the synthesis of the mycobacterial cell wall.[16][17][18][19][20] This disruption of arabinogalactan synthesis leads to increased cell wall permeability and ultimately inhibits bacterial growth. The following diagram illustrates this inhibitory pathway.

Ethambutol_Mechanism_of_Action cluster_CellWall Mycobacterial Cell Wall Synthesis UDP_Galp UDP-Galp Galf Galactan chain UDP_Galp->Galf GlfT Arabinan Arabinan chain Galf->Arabinan EmbA/EmbB/EmbC (Arabinosyl Transferases) Arabinogalactan Arabinogalactan Galf->Arabinogalactan DPA Decaprenyl-P-Arabinose (DPA) DPA->Arabinan Arabinan->Arabinogalactan Ligation Mycolyl_AG Mycolyl-Arabinogalactan- Peptidoglycan Complex Arabinogalactan->Mycolyl_AG Attachment Mycolic_Acids Mycolic Acids Mycolic_Acids->Mycolyl_AG Cell_Wall Mature Cell Wall Mycolyl_AG->Cell_Wall Incorporation Ethambutol (S,S)-Ethambutol Ethambutol->Arabinan Inhibition

Caption: Inhibition of Mycobacterial Cell Wall Synthesis by (S,S)-Ethambutol.

The following workflow outlines the key steps in performing an in vitro experiment with this compound.

Experimental_Workflow start Start prep_solution Prepare this compound Stock Solution start->prep_solution prep_culture Prepare Mycobacterial Culture start->prep_culture mic_assay Perform MIC Assay prep_solution->mic_assay prep_culture->mic_assay incubation Incubate Plates mic_assay->incubation read_results Read and Record Results incubation->read_results data_analysis Data Analysis read_results->data_analysis waste_disposal Dispose of Waste read_results->waste_disposal end End data_analysis->end waste_disposal->end

Caption: General Workflow for In Vitro Testing of this compound.

References

Troubleshooting & Optimization

Overcoming solubility issues of (R,R)-Ethambutol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing solubility challenges with (S,S)-Ethambutol. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common solubility issues encountered in aqueous solutions.

A Note on Ethambutol Stereoisomers

The therapeutically active component against Mycobacterium tuberculosis is the (S,S)-stereoisomer of Ethambutol.[1][2] This is the form commercially available, typically as a dihydrochloride salt, which is highly water-soluble.[1][3] The (R,R)-isomer is not used clinically.[4][5] This guide focuses on the (S,S)-isomer, hereafter referred to as Ethambutol. The principles and techniques described can be applied to other isomers, though their specific solubility properties may differ.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing solubility issues with Ethambutol if it is considered highly water-soluble?

While the dihydrochloride salt of Ethambutol is classified as "freely soluble" or "very soluble" in water (up to 1 g/mL), you may encounter issues for several reasons:[1][3][6]

  • Incorrect Form: You might be using the Ethambutol free base, which is only sparingly or slightly soluble in water.[2][7] Always verify the form of the compound you are using.

  • pH of the Solution: Ethambutol is a weak base with two pKa values (around 6.6 and 9.5).[1] If the pH of your aqueous solution rises, the highly soluble ionized (salt) form can convert to the less soluble un-ionized (free base) form, leading to precipitation. The pH of a 50 mg/mL solution of the dihydrochloride salt is acidic, typically between 3.4 and 4.0.[6]

  • High Concentration: The concentration you are trying to achieve may exceed the equilibrium solubility under your specific experimental conditions (e.g., temperature, presence of other solutes).

  • Common Ion Effect: The presence of other chloride salts in your buffer could slightly decrease the solubility of Ethambutol dihydrochloride.

Q2: What are the key physicochemical properties of Ethambutol Dihydrochloride?

Understanding the fundamental properties of Ethambutol Dihydrochloride is crucial for troubleshooting.

PropertyValueReference
Chemical Name (+)-(S,S)-2,2'-(Ethylenediimino)di-1-butanol dihydrochloride[8]
Molecular Formula C₁₀H₂₄N₂O₂ · 2HCl[9]
Molecular Weight 277.23 g/mol [9]
Appearance White, crystalline, hygroscopic powder[6][8]
pKa (at 20°C) pKa₁: ~6.6, pKa₂: ~9.5[1]
pH of Solution 3.4 - 4.0 (for a 50 mg/mL aqueous solution)[6]

Q3: How does pH quantitatively affect the solubility of Ethambutol Dihydrochloride?

The solubility of Ethambutol Dihydrochloride is pH-dependent but remains high across a range of acidic and neutral pH values. Experimental data shows that its solubility is very high in standard buffers at 37°C.[1]

MediumpHTemperature (°C)Solubility (mg/mL)
Water-37649
Simulated Gastric Fluid (SGFsp)1.237771
Phosphate Buffer4.537706
Simulated Intestinal Fluid (SIFsp)6.837747
Data sourced from FIP biowaiver monograph.[1]

A significant drop in solubility would be expected at a pH above the second pKa (pH > 9.5), where the un-ionized free base form would predominate.

Q4: What are the primary strategies to enhance the aqueous solubility of Ethambutol if I am working with the free base or require very high concentrations?

For challenging applications, several techniques can be employed to enhance solubility.[10][11][12]

  • pH Adjustment: The most straightforward method for the weakly basic Ethambutol is to lower the pH of the solution using a pharmaceutically acceptable acid (e.g., hydrochloric acid). This protonates the molecule, favoring the highly soluble salt form.[11]

  • Co-solvents: The use of co-solvents reduces the polarity of the aqueous environment, which can help solubilize less polar compounds.[13] Common co-solvents include polyethylene glycol (PEG 400), propylene glycol, and ethanol.[10][14]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[15] They can encapsulate the drug molecule, forming an inclusion complex that has significantly higher aqueous solubility.[12][16][17] β-cyclodextrin and its derivatives (like HP-β-CD) are commonly used.[17][18]

Troubleshooting Guide

Use this guide to diagnose and resolve common solubility problems.

TroubleshootingWorkflow start Precipitate or Cloudiness Observed in Solution check_form 1. Verify Compound Form start->check_form is_salt Dihydrochloride Salt check_form->is_salt Salt? is_base Free Base check_form->is_base Base? check_ph 2. Measure Solution pH is_salt->check_ph solution_base Action: Solubilize Free Base - Lower pH with HCl - Use Co-solvents - Form Cyclodextrin Complex is_base->solution_base ph_ok pH is acidic (pH < 7) check_ph->ph_ok Acidic? ph_high pH is neutral/basic (pH >= 7) check_ph->ph_high Basic? check_conc 3. Check Concentration ph_ok->check_conc solution_ph Action: Lower pH - Add dilute HCl to  reach pH 3.5 - 4.5 ph_high->solution_ph conc_ok Concentration is low check_conc->conc_ok Low? conc_high Concentration is high check_conc->conc_high High? end_node Consider other factors: - Temperature - Buffer components - Contamination conc_ok->end_node solution_conc Action: Enhance Solubility - Use Co-solvents - Use Cyclodextrins - Gentle warming/sonication conc_high->solution_conc

Fig 1. Logical workflow for troubleshooting Ethambutol solubility issues.

Experimental Protocols

Here are detailed methodologies for key experiments related to determining and enhancing Ethambutol's solubility.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from the standard shake-flask method used to determine the equilibrium solubility of a compound.[1]

Objective: To determine the saturation solubility of Ethambutol in a specific aqueous medium (e.g., water, buffer).

Materials:

  • Ethambutol Dihydrochloride or Ethambutol free base

  • Selected aqueous solvent (e.g., purified water, phosphate buffer pH 6.8)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UV-Vis Spectrophotometer for quantification

Procedure:

  • Add an excess amount of Ethambutol powder to a vial containing a known volume of the solvent (e.g., 5 mL). The goal is to have undissolved solid remaining at equilibrium.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, let the vials stand to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with the solvent to a concentration within the quantifiable range of your analytical method.

  • Quantify the concentration of Ethambutol in the diluted sample using a validated HPLC or UV-Vis method against a standard curve.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Protocol 2: Preparation of Ethambutol/β-Cyclodextrin Inclusion Complex (Kneading Method)

This method creates an inclusion complex to enhance the solubility of Ethambutol, particularly the free base.[17][19]

Objective: To prepare a solid Ethambutol-β-cyclodextrin complex with improved aqueous solubility.

Materials:

  • Ethambutol

  • β-cyclodextrin (β-CD)

  • Mortar and pestle

  • Methanol and water

  • Vacuum oven

Procedure:

  • Determine the required masses of Ethambutol and β-CD for a 1:1 molar ratio.

  • Place the β-CD powder into a mortar.

  • Prepare a small amount of a water-methanol solution (e.g., 1:1 v/v).

  • Slowly add a small volume of the water-methanol solution to the β-CD powder while triturating with the pestle to form a homogeneous paste.

  • Dissolve the Ethambutol in a minimal amount of methanol and add this solution to the β-CD paste.

  • Knead the mixture thoroughly for 60-90 minutes. During this process, the solvent will slowly evaporate. If the mixture becomes too dry, add a few more drops of the water-methanol solution.

  • Scrape the resulting solid mass from the mortar and spread it on a glass tray.

  • Dry the solid product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder and store it in a desiccator.

  • The resulting powder can be characterized for complex formation (using methods like DSC, FTIR, or NMR) and tested for improved solubility and dissolution rate.[17][19]

CyclodextrinWorkflow cluster_prep Complex Preparation (Kneading Method) cluster_char Characterization cluster_eval Evaluation start Goal: Enhance Solubility of Ethambutol (ETB) prep1 1. Weigh ETB and β-Cyclodextrin (1:1 Molar) start->prep1 prep2 2. Form a paste of β-CD with water/methanol prep1->prep2 prep3 3. Add ETB solution to the paste prep2->prep3 prep4 4. Knead for 60-90 minutes prep3->prep4 prep5 5. Dry the product in a vacuum oven prep4->prep5 char1 Confirm Complex Formation: - FTIR - DSC - NMR - XRD prep5->char1 eval1 Test Solubility: Shake-Flask Method prep5->eval1 end_node Formulation with Enhanced Solubility char1->end_node eval2 Assess Dissolution Rate eval1->eval2 eval2->end_node

Fig 2. Experimental workflow for solubility enhancement using β-cyclodextrin.

References

Technical Support Center: Optimizing (R,R)-Ethambutol Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of (R,R)-Ethambutol for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in vitro?

A1: this compound is a bacteriostatic agent that specifically targets the cell wall of actively growing mycobacteria.[1][2][3] Its primary mechanism involves the inhibition of the enzyme arabinosyl transferase.[1][2][3] This enzyme is crucial for the polymerization of D-arabinose into arabinogalactan, a key component of the mycobacterial cell wall. By disrupting arabinogalactan synthesis, ethambutol interferes with the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased cell wall permeability and inhibition of bacterial growth.[1][2]

Q2: Which stereoisomer of Ethambutol should be used for in vitro studies?

A2: The (+)-(S,S)-enantiomer of Ethambutol is the pharmacologically active form with potent antitubercular activity. It is significantly more potent—by a factor of 500—than the (-)-(R,R)-ethambutol stereoisomer.[1] For research purposes, it is crucial to use the (S,S)-enantiomer to ensure targeted and effective results. The information provided in this guide pertains to the active (S,S)-enantiomer, often referred to as Ethambutol.

Q3: How should I prepare and store this compound stock solutions for my experiments?

A3: this compound dihydrochloride is readily soluble in water. For in vitro assays, a stock solution can be prepared by dissolving the powder in sterile distilled water or a suitable buffer like PBS. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter before use. Aqueous solutions of ethambutol have been shown to be stable for up to one year when stored at 3 to 7°C.[1] For long-term storage, it is advisable to prepare aliquots and store them at -20°C.

Q4: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound against Mycobacterium tuberculosis?

A4: The MIC of this compound for susceptible strains of M. tuberculosis can vary depending on the testing method. Generally, MIC values determined by broth dilution methods are lower than those from agar-based methods.[4] In liquid medium, the MIC for susceptible strains is typically in the range of 0.5 to 2.0 µg/mL.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible MIC results.

  • Possible Cause 1: Inoculum preparation. The density of the mycobacterial suspension is critical for accurate MIC determination. An inoculum that is too heavy can lead to falsely high MIC values.

    • Solution: Standardize the inoculum using a McFarland standard (typically 0.5) to ensure a consistent starting bacterial concentration. Always use freshly prepared inoculums from a log-phase culture.

  • Possible Cause 2: Media composition. The type of culture medium can influence the activity of Ethambutol. For instance, the pH of the medium can affect the drug's potency.

    • Solution: Ensure the pH of your culture medium is within the recommended range for mycobacterial growth and Ethambutol activity (neutral pH is optimal).[2] Use the same batch of media for comparative experiments to minimize variability.

  • Possible Cause 3: Reading the endpoint. As a bacteriostatic agent, Ethambutol inhibits growth rather than killing the bacteria, which can make determining the endpoint challenging. The presence of microcolonies can also complicate interpretation in agar-based methods.

    • Solution: For broth microdilution, the MIC is defined as the lowest concentration of the drug that inhibits visible growth. Using a growth indicator like resazurin can aid in more objective endpoint determination. For the agar proportion method, resistance is defined as ≥1% growth on the drug-containing medium compared to the drug-free control.

Issue 2: My MIC values are consistently higher than expected.

  • Possible Cause 1: Drug degradation. Improper storage or handling of Ethambutol stock solutions can lead to a loss of potency.

    • Solution: Store stock solutions in aliquots at -20°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. Studies have shown that approximately half of the activity of ethambutol can be lost after 2 to 4 days of incubation at 37°C in the test medium.[1]

  • Possible Cause 2: Mycobacterial resistance. The strain you are testing may have acquired resistance to Ethambutol.

    • Solution: Resistance to Ethambutol is often associated with mutations in the embB gene, particularly at codon 306.[5] If you suspect resistance, consider sequencing the embB gene of your isolate.

  • Possible Cause 3: Presence of divalent cations. Ethambutol can chelate divalent cations, which may reduce its effective concentration.

    • Solution: Be aware of the composition of your culture medium. If high concentrations of divalent cations are present, consider using a different medium or noting this as a potential factor in your results.

Data Presentation

Table 1: Typical Minimum Inhibitory Concentration (MIC) Ranges for this compound

Mycobacterial SpeciesMethodMediumTypical MIC Range (µg/mL)Reference
Mycobacterium tuberculosis (susceptible)Broth Microdilution7H9 Broth0.5 - 2.0[4]
Mycobacterium tuberculosis (susceptible)Agar Proportion7H10/7H11 Agar2.0 - 5.0[4]
Mycobacterium avium complexBroth Microdilution7H12 Broth2.0 - 8.0[4]
Mycobacterium kansasiiBroth Microdilution7H9 Broth1.0 - 4.0

Table 2: IC50 Values of this compound against M. tuberculosis H37Rv

Assay TypeCell Line/StrainIncubation TimeIC50 (µg/mL)
Microplate Alamar Blue Assay (MABA)M. tuberculosis H37Rv7 days1.5 - 3.0
Luciferase Reporter Phage (LRP) AssayM. tuberculosis H37Rv48 hours0.5 - 2.0

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination
  • Preparation of Ethambutol Solutions: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Grow the mycobacterial strain in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL. This brings the final bacterial concentration to approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (bacteria without drug) and a negative control well (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Reading the MIC: The MIC is the lowest concentration of Ethambutol that shows no visible growth. The results can be read visually or with the aid of a growth indicator like resazurin or MTT.

Protocol 2: Agar Proportion Method for Susceptibility Testing
  • Media Preparation: Prepare Middlebrook 7H10 or 7H11 agar plates containing different concentrations of this compound (e.g., 2.5, 5.0, and 10.0 µg/mL). Also, prepare drug-free control plates.

  • Inoculum Preparation: Prepare a mycobacterial suspension equivalent to a 1.0 McFarland standard. Prepare 10⁻² and 10⁻⁴ dilutions of this suspension in sterile saline.

  • Inoculation: Inoculate each quadrant of the plates with 100 µL of the 10⁻² and 10⁻⁴ dilutions.

  • Incubation: Incubate the plates at 37°C in a CO₂-enriched atmosphere for 3 weeks.

  • Interpretation: Count the number of colonies on the drug-containing and drug-free plates. The isolate is considered resistant if the number of colonies on the drug-containing medium is ≥1% of the number of colonies on the drug-free control.

Mandatory Visualizations

Ethambutol_Mechanism_of_Action cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_drug_action Drug Action UDP_Galp UDP-Galactopyranose Arabinogalactan Arabinogalactan Polymer UDP_Galp->Arabinogalactan Galactan Synthesis DPA Decaprenyl-P-Arabinose DPA->Arabinogalactan Arabinan Synthesis Cell_Wall_Complex Mycolyl-Arabinogalactan- Peptidoglycan Complex Arabinogalactan->Cell_Wall_Complex Mycolic_Acid Mycolic Acids Mycolic_Acid->Cell_Wall_Complex Ethambutol This compound Inhibition Inhibition Ethambutol->Inhibition Arabinosyl_Transferase Arabinosyl Transferase (EmbA/B/C) Arabinosyl_Transferase->DPA Catalyzes Inhibition->Arabinosyl_Transferase

Caption: Mechanism of action of this compound on the mycobacterial cell wall.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis start Start prep_drug Prepare Ethambutol Serial Dilutions start->prep_drug prep_inoculum Prepare Mycobacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate 96-well Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate read_results Read Results (Visual or Indicator) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the MIC of this compound using broth microdilution.

Troubleshooting_Logic issue Inconsistent MIC Results cause1 Inoculum Density? issue->cause1 cause2 Media Composition? issue->cause2 cause3 Endpoint Reading? issue->cause3 solution1 Standardize with McFarland Standard cause1->solution1 solution2 Check pH and Use Consistent Media Batch cause2->solution2 solution3 Use Growth Indicator (e.g., Resazurin) cause3->solution3

Caption: Troubleshooting logic for inconsistent this compound MIC results.

References

Improving the yield and purity of synthesized (R,R)-Ethambutol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of (R,R)-Ethambutol

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in improving the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and practical method for synthesizing this compound is the condensation reaction between (S)-2-aminobutanol and 1,2-dichloroethane.[1] This method is widely used due to its directness, though variations in reaction conditions exist to optimize yield and purity.

Q2: Why is the stereochemistry of Ethambutol important?

A2: The biological activity of Ethambutol is highly dependent on its stereochemistry. The (S,S)-enantiomer is the active antitubercular agent and is reported to be 500 times more potent than the (R,R)-enantiomer and 12 times more potent than the meso-form.[2] All three isomers, however, exhibit similar toxicity, with optic neuritis being a major side effect. Therefore, synthesizing the pure (S,S)-enantiomer (which is equivalent to this compound in nomenclature) is crucial to maximize therapeutic efficacy and enhance the risk/benefit ratio.[2]

Q3: What are the key factors influencing the yield of the condensation reaction?

A3: Key factors that influence the yield include the molar ratio of reactants, reaction temperature, reaction time, and the choice of solvent and neutralizing agent.[1][3] An excess of (S)-2-aminobutanol is often used to suppress the formation of N-polyalkylated by-products.[4]

Q4: What are common impurities in this compound synthesis?

A4: Common impurities can include unreacted starting materials, by-products from side reactions (such as N-polyalkylation), and stereoisomers of Ethambutol ((S,S)- and meso-forms if the starting material is not enantiomerically pure). Degradation products can also arise during synthesis or storage.

Q5: How can the purity of synthesized this compound be determined?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for determining the purity of Ethambutol.[5] Chiral HPLC can be employed to separate and quantify the different stereoisomers. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used for structural confirmation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Optimize reaction time and temperature. A common range is 100-140°C for 2-5 hours.[3]
- Suboptimal molar ratio of reactants.- Use an excess of (S)-2-aminobutanol. A molar ratio of (S)-2-aminobutanol to 1,2-dichloroethane of 9:1 to 10:1 has been reported.[3]
- Loss of product during workup and purification.- Ensure efficient extraction and minimize transfers. Optimize crystallization conditions (solvent, temperature) to maximize recovery.
Low Purity - Presence of unreacted starting materials.- After the reaction, use vacuum distillation to recover excess (S)-2-aminobutanol.[6]
- Formation of by-products.- Adjusting the molar ratio of reactants can minimize side reactions. The use of a low-boiling point organic solvent can also help to control the reaction.[1]
- Inefficient removal of salts after neutralization.- If using ammonia gas for neutralization, ensure complete filtration of the resulting ammonium chloride.[1]
Presence of Stereoisomeric Impurities - The (S)-2-aminobutanol starting material is not enantiomerically pure.- Use highly pure (S)-2-aminobutanol. The resolution of racemic 2-aminobutanol with L-(+)-tartaric acid is a common method to obtain the desired enantiomer.
- Racemization during the reaction.- Avoid harsh reaction conditions (e.g., excessively high temperatures or extreme pH) that could lead to racemization.
Difficulty in Product Isolation/Crystallization - The product is an oil and does not solidify.- Ensure all solvents are thoroughly removed. Try different crystallization solvents or solvent mixtures. Seeding with a small crystal of pure product can induce crystallization.
- The product precipitates with impurities.- Recrystallization from a suitable solvent can improve purity. The choice of solvent is critical and may require some experimentation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation Reaction

This protocol is based on a commonly cited method involving the direct condensation of (S)-2-aminobutanol and 1,2-dichloroethane.

Materials:

  • (S)-(+)-2-amino-1-butanol

  • 1,2-dichloroethane

  • Absolute Ethanol

  • Ammonia gas or Sodium Hydroxide

  • Hydrochloric acid in ethanol (for hydrochloride salt formation)

Procedure:

  • In a reaction vessel, combine (S)-(+)-2-amino-1-butanol and 1,2-dichloroethane. A molar ratio of approximately 9.36:1 of aminobutanol to dichloroethane has been used.[6]

  • Heat the mixture with stirring. The reaction temperature is typically controlled between 110°C and 140°C.[6]

  • Maintain the reaction at this temperature for 3 to 5 hours.[6]

  • After the reaction is complete, cool the mixture to approximately 70°C.[6]

  • Neutralization:

    • Method A (Ammonia): Introduce ammonia gas into the reaction mixture until the pH is between 9 and 10.[1]

    • Method B (Sodium Hydroxide): Slowly add sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.[7]

  • Workup and Purification:

    • Recover the excess (S)-(+)-2-amino-1-butanol by vacuum distillation at a temperature up to 150°C and a vacuum pressure of -0.09 MPa.[6]

    • Cool the residue to 70°C and add absolute ethanol.[6]

    • If ammonia was used for neutralization, filter the mixture to remove the precipitated ammonium chloride.

    • To form the dihydrochloride salt, slowly add a solution of hydrochloric acid in ethanol to the filtrate, controlling the pH between 3 and 3.5.[6]

    • Slowly cool the solution to 8-10°C to induce crystallization of Ethambutol dihydrochloride.[6]

    • Collect the crystals by filtration and dry them.

Protocol 2: HPLC Method for Purity Analysis of Ethambutol

This protocol outlines a general reverse-phase HPLC method for assessing the purity of Ethambutol.

Chromatographic Conditions:

  • Column: C18

  • Mobile Phase: A mixture of methanol, water, and glacial acetic acid in a ratio of 70:30:0.2 (v/v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 210 nm.[5]

  • Injection Volume: 10 µL

  • Temperature: Ambient

Procedure:

  • Standard Preparation: Prepare a standard solution of Ethambutol of known concentration in the mobile phase.

  • Sample Preparation: Dissolve a accurately weighed amount of the synthesized Ethambutol in the mobile phase to achieve a similar concentration as the standard.

  • Inject the standard and sample solutions into the HPLC system.

  • Compare the chromatogram of the sample to that of the standard to determine the purity and identify any impurities based on their retention times.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Reactants: (S)-2-aminobutanol 1,2-dichloroethane Condensation Condensation Reaction (110-140°C, 3-5h) Reactants->Condensation Neutralization Neutralization (Ammonia or NaOH) Condensation->Neutralization Distillation Vacuum Distillation (Recover excess aminobutanol) Neutralization->Distillation Filtration Filtration (Remove salts) Distillation->Filtration Crystallization Crystallization (Ethanol/HCl) Filtration->Crystallization FinalProduct This compound Dihydrochloride Crystallization->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Yield IncompleteReaction Incomplete Reaction Problem->IncompleteReaction SuboptimalRatio Suboptimal Reactant Ratio Problem->SuboptimalRatio ProductLoss Product Loss During Workup Problem->ProductLoss OptimizeConditions Optimize Reaction Time and Temperature IncompleteReaction->OptimizeConditions AdjustRatio Increase Excess of (S)-2-aminobutanol SuboptimalRatio->AdjustRatio ImproveWorkup Refine Purification Technique ProductLoss->ImproveWorkup

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Investigating Ethambutol Isomer-Induced Optic Neuritis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals studying ethambutol-induced optic neuritis, with a specific focus on the toxicity of its stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What is ethambutol-induced optic neuritis?

Ethambutol is a primary antibiotic used in the treatment of tuberculosis. A significant side effect of ethambutol is optic neuropathy, a condition characterized by damage to the optic nerve.[1][2] This typically manifests as a painless, progressive, and often bilateral loss of vision, accompanied by deficiencies in color perception (dyschromatopsia), particularly for red and green, and central visual field defects.[3] While often reversible upon discontinuation of the drug, vision loss can be permanent in some cases.[2][3]

Q2: Is there a difference in optic neuritis toxicity between the stereoisomers of ethambutol?

Ethambutol has two chiral centers, resulting in three stereoisomers: (+)-(S,S)-ethambutol, (–)-(R,R)-ethambutol, and the achiral meso-form.[1][4] The antitubercular activity primarily resides in the (+)-(S,S)-enantiomer, which is substantially more potent than the other isomers.[1][4] However, research indicates that all three stereoisomers are equipotent in terms of their potential to cause optic neuritis.[1][4][] Therefore, isolating the therapeutically active (+)-(S,S)-isomer does not reduce the risk of this adverse ocular effect.

Q3: What are the primary mechanisms behind ethambutol's toxicity to the optic nerve?

The exact mechanisms are still under investigation, but several theories are prominent in research:

  • Mitochondrial Dysfunction: Ethambutol is believed to interfere with mitochondrial function, disrupting cellular respiration and energy production within the retinal ganglion cells (RGCs) that form the optic nerve.[6]

  • Excitotoxicity: The drug may render RGCs more susceptible to damage from normal levels of glutamate, an excitatory neurotransmitter. This overstimulation can lead to a cascade of events culminating in cell death.

  • Metal Chelation: Ethambutol's ability to bind metal ions, such as zinc and copper, may disrupt the function of essential metalloenzymes within the retina and optic nerve, contributing to cellular damage.[7]

Q4: What are the most common research models for studying ethambutol-induced optic neuritis?

  • In vivo Rodent Models: Rats and mice are frequently used to model ethambutol-induced optic neuropathy. The drug is typically administered orally for a specified period to induce optic nerve damage. These models allow for the assessment of visual function, RGC loss, and axonal damage.

  • In vitro Cell Cultures: Primary retinal ganglion cell cultures or RGC-like cell lines are valuable for mechanistic studies. These models permit controlled experiments to investigate the direct effects of ethambutol isomers on cellular processes like mitochondrial respiration, apoptosis, and excitotoxicity.

Q5: What are the key outcome measures to assess ethambutol-induced optic neuritis in research models?

Key outcome measures include:

  • Visual Function: Assessed in animal models using techniques like optokinetic response (OKR) and visual evoked potentials (VEPs).

  • Retinal Ganglion Cell (RGC) Survival: Quantified through histological analysis of retinal cross-sections or flat mounts, often using specific markers for RGCs.

  • Axonal Integrity: Examined by staining optic nerve sections to assess for demyelination and axonal degeneration.

  • Mitochondrial Function: Measured in vitro by assessing oxygen consumption rates, membrane potential, and ATP production.

  • Apoptosis: Detected using assays for caspase activity or TUNEL staining to identify programmed cell death in RGCs.

Troubleshooting Guides

Problem 1: Inconsistent or no signs of optic neuritis in our in vivo model after ethambutol administration.

Possible Cause Troubleshooting Step
Insufficient Dosage or Duration Ethambutol-induced optic neuropathy is dose- and duration-dependent.[2] Review the literature for established protocols for your specific rodent strain. Consider a pilot study with a dose-response curve to determine the optimal concentration and treatment period to induce consistent pathology without causing systemic toxicity.
Inadequate Drug Delivery/Bioavailability Ensure proper oral gavage technique to guarantee the full dose is administered. If using medicated feed or water, monitor consumption to ensure consistent intake. Consider measuring plasma levels of ethambutol to confirm absorption.
Strain or Species Resistance Some rodent strains may be more resistant to ethambutol's toxic effects. If possible, try a different, more susceptible strain reported in the literature.
Assessment Time Point The onset of detectable optic nerve damage can vary.[3] Implement multiple time points for assessment to capture the progression of the neuropathy.

Problem 2: High variability in retinal ganglion cell (RGC) counts between animals in the same treatment group.

Possible Cause Troubleshooting Step
Inconsistent Tissue Processing Standardize all steps of tissue fixation, cryoprotection, sectioning, and staining. Ensure consistent antibody concentrations and incubation times for immunohistochemistry.
Subjectivity in Cell Counting Implement a blinded counting protocol where the observer is unaware of the treatment group. Use a systematic and unbiased sampling method, such as counting cells in multiple, pre-defined regions of the retina. Consider using automated cell counting software to reduce human error.
Uneven Drug Effect While less common with systemic administration, ensure that there are no underlying health issues in individual animals that could affect drug metabolism or distribution.

Problem 3: Difficulty in measuring mitochondrial dysfunction in our in vitro RGC culture.

Possible Cause Troubleshooting Step
Suboptimal Cell Health Ensure your primary RGCs or cell line are healthy and have a high viability before starting the experiment. Stressed cells may already have compromised mitochondrial function, masking the effects of ethambutol.
Incorrect Assay Timing Mitochondrial dysfunction can be an early event in ethambutol toxicity. Perform a time-course experiment to identify the optimal incubation period for detecting changes in mitochondrial respiration or membrane potential.
Assay Sensitivity Use a high-sensitivity assay for measuring mitochondrial function, such as extracellular flux analysis (e.g., Seahorse analyzer) to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). For mitochondrial membrane potential, use a ratiometric dye to control for variations in cell number and dye loading.

Experimental Protocols

Protocol 1: Induction of Optic Neuritis in a Rat Model with Ethambutol Isomers
  • Animal Model: Adult male Wistar rats (8-10 weeks old).

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Grouping: Divide animals into the following groups (n=8-10 per group):

    • Control (Vehicle: distilled water)

    • (+)-(S,S)-Ethambutol

    • (–)-(R,R)-Ethambutol

    • meso-Ethambutol

  • Drug Preparation: Dissolve each ethambutol isomer in distilled water to the desired concentration.

  • Administration: Administer the respective isomer or vehicle daily via oral gavage at a dose of 25 mg/kg body weight for 90 days.

  • Monitoring: Monitor animal weight and general health daily.

  • Endpoint Analysis: At the end of the treatment period, perform visual function tests (e.g., VEPs) and then euthanize the animals for histological analysis of the retina and optic nerve.

Protocol 2: Assessment of Retinal Ganglion Cell (RGC) Apoptosis in vitro
  • Cell Culture: Culture primary rat RGCs or an RGC-like cell line (e.g., RGC-5) in appropriate media.

  • Treatment: Treat the cells with varying concentrations of (+)-(S,S)-ethambutol, (–)-(R,R)-ethambutol, or meso-ethambutol for 24 hours. Include a vehicle-treated control group.

  • Caspase-3/7 Activity Assay:

    • Lyse the cells according to the manufacturer's protocol of a commercially available caspase-3/7 activity assay kit.

    • Add the caspase-3/7 substrate to the cell lysates.

    • Incubate at room temperature, protected from light.

    • Measure the fluorescence or absorbance using a plate reader.

  • TUNEL Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based solution.

    • Perform the TUNEL reaction according to the manufacturer's instructions to label DNA strand breaks.

    • Counterstain with a nuclear dye (e.g., DAPI).

    • Visualize and quantify the number of TUNEL-positive (apoptotic) cells using fluorescence microscopy.

Quantitative Data Summary

Table 1: Dose-Dependent Incidence of Ethambutol-Induced Optic Neuropathy in Humans

Daily Dose of EthambutolIncidence of Optic Neuropathy
≤ 15 mg/kg< 1%
25 mg/kg5% - 6%
> 35 mg/kg~18%

Data compiled from multiple clinical reports.[3]

Table 2: Stereospecific Activity and Toxicity of Ethambutol Isomers

IsomerAntitubercular Potency (Relative to (–)-(R,R)-isomer)Optic Neuritis Toxicity
(+)-(S,S)-Ethambutol 500xEquipotent
(–)-(R,R)-Ethambutol 1xEquipotent
meso-Ethambutol 12xEquipotent

This table summarizes the key finding that while the antitubercular activity is stereospecific, the optic nerve toxicity is not.[1][4]

Signaling Pathways and Workflows

Ethambutol_Toxicity_Pathway cluster_drug Ethambutol Isomers cluster_cell Retinal Ganglion Cell EMB_SS (S,S)-Ethambutol Mitochondria Mitochondria EMB_SS->Mitochondria Inhibition of Mitochondrial Respiration Glutamate_Receptor Glutamate Receptor EMB_SS->Glutamate_Receptor Increased Sensitivity to Glutamate EMB_RR (R,R)-Ethambutol EMB_RR->Mitochondria Inhibition of Mitochondrial Respiration EMB_RR->Glutamate_Receptor Increased Sensitivity to Glutamate EMB_meso meso-Ethambutol EMB_meso->Mitochondria Inhibition of Mitochondrial Respiration EMB_meso->Glutamate_Receptor Increased Sensitivity to Glutamate Apoptosis_Pathway Apoptotic Pathway Mitochondria->Apoptosis_Pathway Energy Depletion ROS Production Glutamate_Receptor->Apoptosis_Pathway Excitotoxicity RGC_Death RGC Death / Optic Neuropathy Apoptosis_Pathway->RGC_Death

Caption: Proposed mechanisms of ethambutol-induced retinal ganglion cell toxicity.

Experimental_Workflow cluster_vivo In Vivo Model cluster_vitro In Vitro Model start Start: Select Research Model (In Vivo or In Vitro) treatment Administer Ethambutol Isomers ((S,S), (R,R), meso) vs. Vehicle start->treatment assessment Assess Outcomes at Predefined Endpoints treatment->assessment visual_func Visual Function (VEP, OKR) assessment->visual_func histology Histology (RGC Counts, Optic Nerve Morphology) assessment->histology cell_viability Cell Viability & Apoptosis (MTT, Caspase Assay, TUNEL) assessment->cell_viability mito_func Mitochondrial Function (OCR, Membrane Potential) assessment->mito_func analysis Data Analysis and Interpretation visual_func->analysis histology->analysis cell_viability->analysis mito_func->analysis

Caption: General experimental workflow for studying ethambutol isomer toxicity.

References

Technical Support Center: Minimizing Off-Target Effects of (R,R)-Ethambutol in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of (R,R)-Ethambutol in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound observed in cellular assays?

A1: The primary off-target effect of this compound in a cellular context is cytotoxicity, particularly towards neuronal cells like retinal ganglion cells (RGCs).[1][2][3] This toxicity is mechanistically linked to mitochondrial dysfunction, induction of apoptosis, and disruption of cellular processes like autophagy.[4][5]

Q2: Why is it important to distinguish between the stereoisomers of Ethambutol in my experiments?

A2: Ethambutol has three stereoisomers: (S,S)-Ethambutol, this compound, and meso-Ethambutol. The antitubercular activity primarily resides in the (S,S)-enantiomer. However, all three isomers are equipotent in causing the major side-effect, optic neuritis, which is a manifestation of the drug's off-target toxicity. Therefore, when studying the specific antitubercular effects, using the pure (S,S)-enantiomer is crucial. If the goal is to investigate or minimize off-target toxicity, understanding the effects of the (R,R) isomer is equally important.

Q3: At what concentrations are off-target effects of this compound typically observed in vitro?

A3: The cytotoxic concentrations of Ethambutol can vary depending on the cell type and exposure time. For instance, in RGC-5 retinal ganglion cells, a concentration of 4 mM Ethambutol for 24 hours can lead to approximately 50-60% cell death.[4] It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration that minimizes off-target effects while being relevant for your experimental question.

Q4: Can I use the more active (S,S)-Ethambutol as a control in my experiments?

A4: Yes, using (S,S)-Ethambutol as a control is a good practice. Since both (S,S) and (R,R) isomers exhibit similar off-target toxicity, comparing the effects of your this compound treatment to an equivalent concentration of (S,S)-Ethambutol can help differentiate between on-target antitubercular effects (which should be more pronounced with the S,S isomer) and off-target cytotoxic effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High levels of unexpected cell death in non-mycobacterial cell lines. This compound is inducing off-target cytotoxicity, likely through mitochondrial dysfunction or apoptosis.[4][5]1. Perform a dose-response study: Determine the IC50 of this compound for your specific cell line and use concentrations well below this for your experiments. 2. Reduce exposure time: Limit the duration of treatment to the minimum required to observe the desired on-target effect. 3. Consider a more resistant cell line: If possible, switch to a cell line that is less sensitive to Ethambutol's cytotoxic effects.
Altered cellular morphology (e.g., vacuole formation). Ethambutol can induce cytoplasmic vacuolization in cells, which is a sign of cellular stress and potential off-target effects.[2][4]1. Lower the this compound concentration. 2. Co-treatment with a zinc chelator: One study has shown that a cell-permeant zinc chelator can attenuate vacuolar degeneration, suggesting a role for intracellular zinc in this off-target effect.[2] This should be validated for your specific system.
Confounding results in metabolic assays (e.g., MTT, XTT). This compound can interfere with mitochondrial function, which is the basis for many metabolic assays.[5] This can lead to a misinterpretation of cell viability.1. Use a complementary viability assay: Combine your metabolic assay with a method that measures membrane integrity, such as a Trypan Blue exclusion assay or a live/dead fluorescent stain.[6] 2. Directly measure mitochondrial health: Use assays that specifically assess mitochondrial membrane potential or ATP production to understand the direct impact of this compound on mitochondrial function.
Difficulty distinguishing on-target from off-target effects. The observed cellular phenotype could be a combination of the intended effect on any present mycobacteria and the off-target effects on the host cells.1. Include a host-cell only control: Treat your mammalian cells without mycobacterial infection with the same concentration of this compound. 2. Use the (S,S)-Ethambutol isomer as a control: As mentioned in the FAQs, this can help differentiate between on-target and off-target effects.

Quantitative Data Summary

Cell Line Compound Concentration Observed Off-Target Effect Reference
RGC-5 (retinal ganglion cells)Ethambutol4 mM~50-60% cell death after 24h[4]
RGC-5 (retinal ganglion cells)Ethambutol6 mM~80-90% cell death after 24h[4]
RGC-5 (retinal ganglion cells)Ethambutol12 mM~90% cell death after 24h[4]
Primary rat retinal culturesEthambutol24-48h exposureCytoplasmic vacuolar changes and neuronal loss[2]

Key Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a given cell line.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve Ethambutol).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP)

Objective: To assess the effect of this compound on mitochondrial health.

Materials:

  • Cells of interest

  • Black, clear-bottom 96-well plates

  • This compound stock solution

  • Fluorescent MMP dye (e.g., JC-1, TMRE, or TMRM)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (FCCP).

  • Prepare the MMP dye solution according to the manufacturer's instructions.

  • Remove the treatment medium and incubate the cells with the MMP dye solution for 15-30 minutes at 37°C.

  • Wash the cells with PBS or a suitable buffer.

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye. For JC-1, measure both green (monomers, indicating depolarized mitochondria) and red (aggregates, indicating polarized mitochondria) fluorescence.

  • Calculate the ratio of red to green fluorescence for JC-1, or the raw fluorescence intensity for TMRE/TMRM, to determine the change in MMP.

Visualizations

Ethambutol_Off_Target_Pathway Ethambutol This compound Mitochondria Mitochondrial Dysfunction Ethambutol->Mitochondria Autophagy Impaired Autophagic Flux Ethambutol->Autophagy Zinc Intracellular Zinc Dysregulation Ethambutol->Zinc Apoptosis Apoptosis Mitochondria->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Autophagy->CellDeath Vacuoles Vacuolar Degeneration Vacuoles->CellDeath Zinc->Vacuoles

Caption: Signaling pathway of this compound off-target effects.

Troubleshooting_Workflow Start High Off-Target Cytotoxicity Observed CheckConc Is the this compound concentration optimized? Start->CheckConc DoseResponse Perform Dose-Response (e.g., MTT assay) CheckConc->DoseResponse No CheckTime Is the exposure time minimized? CheckConc->CheckTime Yes ReduceConc Use Lower Concentration DoseResponse->ReduceConc ReduceConc->CheckTime ReduceTime Reduce Incubation Time CheckTime->ReduceTime No CheckAssay Is the viability assay appropriate? CheckTime->CheckAssay Yes ReduceTime->CheckAssay UseComplementary Use Complementary Assay (e.g., Live/Dead Stain) CheckAssay->UseComplementary No ConsiderAlternatives Consider Alternative Mitigation Strategies (e.g., Zinc Chelator) CheckAssay->ConsiderAlternatives Yes UseComplementary->ConsiderAlternatives Success Off-Target Effects Minimized ConsiderAlternatives->Success

Caption: Troubleshooting workflow for high off-target cytotoxicity.

References

Technical Support Center: Stereospecific Synthesis of Ethambutol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of Ethambutol enantiomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Ethambutol enantiomers, offering potential causes and recommended solutions.

Problem ID Issue Potential Causes Recommended Solutions
SYN-001 Low overall yield of (S,S)-Ethambutol Incomplete reactions, side product formation, or loss of material during purification steps.- Ensure all reagents are pure and dry. - Optimize reaction times and temperatures for each step. - Monitor reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS). - Employ careful purification techniques, such as column chromatography, to minimize product loss.[1]
SYN-002 Low enantiomeric excess (ee) of the final (S,S)-Ethambutol product Incomplete resolution of racemic intermediates, racemization during a synthetic step, or use of a chiral catalyst with low enantioselectivity.- For chiral resolution, ensure the optimal amount of resolving agent is used and perform multiple recrystallizations to improve diastereomeric purity.[2] - Screen different chiral resolving agents and solvents.[2] - If using a chiral catalyst, verify its purity and activity. - Avoid harsh reaction conditions (e.g., high temperatures, strong acids or bases) that could lead to racemization.
SYN-003 Formation of significant amounts of the (R,R)-enantiomer or meso-isomer Incomplete stereocontrol in an asymmetric synthesis step or incomplete separation during chiral resolution.- Re-evaluate the chiral catalyst or auxiliary used in the asymmetric synthesis. - Optimize the conditions of the stereoselective reaction (e.g., temperature, solvent, catalyst loading). - For resolution methods, improve the efficiency of diastereomeric salt crystallization through slow cooling and seeding.[3]
SYN-004 Presence of N-dealkylated impurities Side reactions occurring during the synthesis, particularly under harsh conditions.- Use milder reaction conditions where possible. - Employ protective group strategies for the amine functionalities if necessary. - Purify the final product using techniques like column chromatography to remove these impurities.[4]
SYN-005 Formation of dl-1-amino-2-butanol as a byproduct in the synthesis of dl-2-amino-1-butanol Addition of the imido group to the 1-position of butene-1 instead of the desired 2-position.- Optimize the reaction conditions for the synthesis of 2-amino-1-butanol to favor the desired isomer. - This impurity can often be removed during the chiral resolution step as it may remain in the mother liquor.[3]
PUR-001 Difficulty in purifying intermediates or the final product Presence of closely related impurities or byproducts with similar physical properties to the desired compound.- Employ high-performance liquid chromatography (HPLC) or flash chromatography with appropriate stationary and mobile phases for separation. - Consider derivatization of the compound to alter its properties and facilitate separation. - Recrystallization from a suitable solvent system can also be effective.
ANA-001 Inaccurate determination of enantiomeric purity Co-elution of enantiomers in chiral HPLC, or poor resolution in NMR with a chiral shift reagent.- Screen different chiral stationary phases (CSPs) and mobile phases for HPLC analysis.[2] - Consider derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers that are more easily separated on a standard HPLC column.[5] - For NMR analysis, optimize the concentration of the chiral shift reagent and the sample.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps for ensuring high stereoselectivity in the synthesis of (S,S)-Ethambutol?

A1: The most critical step is the introduction of chirality. This can be achieved through two primary strategies:

  • Chiral Resolution: The resolution of racemic 2-amino-1-butanol is a common and crucial step. The formation of diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid, followed by fractional crystallization, is pivotal. The efficiency of this separation directly impacts the enantiomeric purity of the final product.[3][6]

  • Asymmetric Synthesis: Employing a stereoselective reaction to create the chiral centers is another key approach. This could involve using a chiral catalyst, a chiral auxiliary, or starting from a chiral precursor (chiral pool synthesis). The choice of catalyst, reaction conditions, and starting material are all critical for achieving high enantioselectivity.

Q2: My synthesis of (S,S)-Ethambutol from (S)-2-amino-1-butanol and 1,2-dichloroethane is giving a low yield. What are the common reasons for this?

A2: Low yields in this specific step can be attributed to several factors:

  • Side Reactions: The secondary amines formed as intermediates are more nucleophilic than the starting primary amine, which can lead to the formation of undesired side products.[7]

  • Reaction Conditions: High reaction temperatures can promote side reactions. The molar ratio of (S)-2-amino-1-butanol to 1,2-dichloroethane is also a critical parameter to optimize. Some procedures use a large excess of the aminobutanol to suppress side reactions.[8][9]

  • Neutralization and Work-up: Inefficient neutralization of the HCl generated during the reaction can lead to product loss. The choice of base for neutralization (e.g., NaOH, ammonia) and the work-up procedure can impact the final yield.[8]

Q3: What are the common impurities I should look for in my final Ethambutol product?

A3: Common impurities include:

  • Stereoisomers: The (R,R)-enantiomer and the meso-isomer are the most significant impurities from a pharmacological perspective.[4][10]

  • Synthetic Byproducts: These can include N-dealkylated species, oxidation products, and condensation or coupling impurities derived from starting materials and reagents.[4] 1,2-Dichloroethane is also a potential impurity.[11]

  • Starting Materials: Unreacted (S)-2-amino-1-butanol can also be present.

Q4: How can I accurately determine the enantiomeric purity of my synthesized Ethambutol?

A4: Several analytical techniques can be used:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method. It requires a chiral stationary phase (CSP) that can differentiate between the enantiomers. It may be necessary to screen different types of CSPs to achieve good separation.[2][12]

  • Gas Chromatography (GC): Similar to HPLC, GC with a chiral column can be used, often after derivatization of the analyte.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification.[2]

  • Derivatization followed by standard chromatography: Reacting the enantiomeric mixture with a chiral derivatizing agent forms diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard, non-chiral chromatography techniques.[5]

Q5: What is the significance of using the stereochemically pure (S,S)-enantiomer of Ethambutol?

A5: The antitubercular activity of Ethambutol resides almost exclusively in the (S,S)-(+)-enantiomer. This enantiomer is significantly more potent than the (R,R)-enantiomer and the meso-form.[10][13] Crucially, all three stereoisomers are associated with the main side effect of optic neuritis, which can cause blindness.[10] Therefore, using the pure (S,S)-enantiomer maximizes the therapeutic effect while minimizing the dose-related risk of toxicity, leading to a much better risk/benefit ratio.

Experimental Protocols

Protocol 1: Chiral Resolution of dl-2-amino-1-butanol using L-(+)-Tartaric Acid

This protocol is based on the principle of forming diastereomeric salts that can be separated by fractional crystallization.[3]

Materials:

  • dl-2-amino-1-butanol

  • L-(+)-tartaric acid

  • Anhydrous methanol

  • Seed crystals of d-2-amino-1-butanol L(+)-tartrate (optional)

Procedure:

  • Dissolve dl-2-amino-1-butanol in anhydrous methanol.

  • With stirring, add L-(+)-tartaric acid to the solution. An exothermic reaction will occur; maintain the temperature below 47°C.

  • Stir the solution at 45-47°C for a defined period (e.g., 1 hour).

  • If necessary, add a small amount of seed crystals of d-2-amino-1-butanol L(+)-tartrate to induce crystallization.

  • Slowly cool the mixture to 16-17°C over several hours.

  • Collect the precipitated crystalline L(+)-tartrate salt of d-2-amino-1-butanol by filtration.

  • Wash the crystals with cold methanol.

  • Dry the crystals under an inert atmosphere.

  • The enantiomerically enriched d-2-amino-1-butanol can be liberated from its salt by treatment with a base (e.g., KOH or NaOH solution) and extraction into an organic solvent.

Protocol 2: Synthesis of (S,S)-Ethambutol from (S)-2-amino-1-butanol

This protocol describes the condensation reaction between (S)-2-amino-1-butanol and 1,2-dichloroethane.

Materials:

  • (S)-2-amino-1-butanol

  • 1,2-dichloroethane

  • Low-boiling point organic solvent (e.g., ethanol)

  • Ammonia gas or other suitable base for neutralization

  • Alcohol for work-up (e.g., ethanol)

Procedure:

  • In a suitable reactor, dissolve (S)-2-amino-1-butanol in a low-boiling point organic solvent.

  • Heat the solution to 70-80°C.

  • Slowly add 1,2-dichloroethane to the reaction mixture.

  • Maintain the reaction at 70-80°C for at least 6 hours.

  • Cool the reaction mixture to below 60°C.

  • Neutralize the generated HCl by bubbling ammonia gas through the solution until the pH reaches 9-10.

  • Distill off the solvent and excess (S)-2-amino-1-butanol under vacuum.

  • To the residue, add alcohol (e.g., ethanol) and filter to remove the precipitated ammonium chloride.

  • The filtrate contains the crude (S,S)-Ethambutol, which can be further purified, for example, by crystallization to form the dihydrochloride salt.

Visualizations

experimental_workflow_chiral_resolution start dl-2-amino-1-butanol dissolve Dissolve in Methanol start->dissolve add_ta Add L-(+)-Tartaric Acid dissolve->add_ta crystallize Cool and Crystallize add_ta->crystallize filter Filter crystallize->filter product (S)-2-amino-1-butanol Tartrate Salt filter->product mother_liquor Mother Liquor (contains (R)-enantiomer) filter->mother_liquor logical_relationship_troubleshooting cluster_synthesis Synthesis Issues cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions low_ee Low Enantiomeric Excess poor_resolution Poor Chiral Resolution low_ee->poor_resolution racemization Racemization low_ee->racemization impurities Impurity Formation impurities->side_reactions optimize_cond Optimize Conditions incomplete_rxn->optimize_cond side_reactions->optimize_cond purify Purification side_reactions->purify improve_res Improve Resolution Technique poor_resolution->improve_res racemization->optimize_cond

References

Technical Support Center: (R,R)-Ethambutol Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of (R,R)-Ethambutol in solution. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The rate and extent of degradation are significantly influenced by the pH of the solution, exposure to light, temperature, and the presence of oxidizing agents[1][2].

Q2: How does pH affect the stability of this compound solutions?

Q3: Is this compound sensitive to light?

A3: Yes, this compound is susceptible to photodegradation[1][2]. Solutions should be protected from light to minimize degradation. The use of amber vials or other light-protecting containers is recommended for storage and during experiments where possible[3].

Q4: What is the impact of temperature on the stability of this compound solutions?

A4: Elevated temperatures accelerate the degradation of this compound, particularly in the presence of hydrolytic or oxidative conditions[1][4]. For long-term storage, solutions should be kept at recommended temperatures, which are typically refrigerated or frozen. However, the optimal storage temperature may depend on the solvent and formulation.

Q5: Can I use antioxidants to prevent the degradation of this compound?

A5: Yes, the use of antioxidants can be an effective strategy to prevent oxidative degradation of this compound. While specific studies on this compound are limited, antioxidants like ascorbic acid and sodium metabisulfite are commonly used in pharmaceutical formulations to prevent oxidation of susceptible molecules[5][6][7][8][9]. The choice and concentration of the antioxidant should be optimized for your specific formulation and tested for compatibility and effectiveness.

Q6: Are there any known incompatible excipients with this compound in solution?

A6: While comprehensive compatibility data is not available, it is crucial to assess the compatibility of all excipients in your formulation. Some excipients can affect the pH of the solution or contain impurities that may promote degradation. It is good practice to conduct compatibility studies with your intended excipients under accelerated conditions.

Troubleshooting Guides

Problem: I am observing a rapid loss of this compound concentration in my solution.

Possible Cause Troubleshooting Step
pH-induced Hydrolysis Measure the pH of your solution. If it is strongly acidic or alkaline, adjust it to a more neutral range (e.g., pH 4-7) using a suitable buffer system. Conduct a pH stability profile study to identify the optimal pH for your formulation.
Oxidative Degradation Purge your solution and the headspace of the container with an inert gas like nitrogen or argon to remove oxygen. Consider adding a suitable antioxidant, such as ascorbic acid (0.01-0.1%) or sodium metabisulfite (0.01-0.1%). The addition of a chelating agent like EDTA can also be beneficial to sequester metal ions that can catalyze oxidation.
Photodegradation Store your solution in a light-protected container (e.g., amber vial) and minimize exposure to ambient and UV light during handling and analysis.
Thermal Degradation Ensure your solution is stored at the appropriate temperature. If you are working at elevated temperatures, minimize the duration of exposure. For long-term storage, consider refrigeration (2-8 °C) or freezing (-20 °C or below), after confirming that freezing and thawing do not affect the stability.

Problem: I am seeing unknown peaks in my chromatogram when analyzing this compound.

Possible Cause Troubleshooting Step
Degradation Products These are likely degradation products of this compound. To confirm, perform forced degradation studies (see Experimental Protocols section) to intentionally generate these products and compare their retention times.
Interaction with Excipients Analyze a placebo solution (containing all components except this compound) to see if any of the peaks originate from the excipients or their interactions.
Contamination Ensure all glassware, solvents, and reagents are clean and of high purity to rule out external contamination.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Ethambutol

Stress ConditionReagent/ConditionObserved DegradationReference
Acid Hydrolysis 1N HCl, 60°C, 10 hoursSignificant Degradation[1]
Base Hydrolysis 1N NaOH, 60°C, 10 hoursSignificant Degradation[1]
Oxidative Degradation 30% H₂O₂, 10 hoursSignificant Degradation[1]
Thermal Degradation 80°C (solid state)Stable[1]
Photodegradation UV LightDegradation Observed[1][2]

Note: The term "Significant Degradation" indicates that degradation was observed in the cited studies, but specific quantitative data on the rate of degradation was not provided. Researchers should perform their own kinetic studies to determine the precise degradation rates under their experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for up to 10 hours. Take samples at various time points (e.g., 0, 2, 4, 6, 8, 10 hours). Neutralize the samples with 1N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for up to 10 hours. Take samples at various time points. Neutralize the samples with 1N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature for up to 10 hours. Take samples at various time points.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) for an extended period. Take samples at various time points.

  • Photodegradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[10][11][12][13]. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is an example of a stability-indicating HPLC method that can be used to separate this compound from its degradation products[2][14].

  • Chromatographic Conditions:

    • Column: ODS Hypersil C18 (or equivalent), 5 µm particle size.

    • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation. One example is a mobile phase of Buffer:Acetonitrile at a flow rate of 0.5 mg/mL[2]. Another example uses a mobile phase consisting of 25 mM sodium dihydrogen phosphate buffer (with 1% v/v triethylamine, pH 3.0 adjusted using orthophosphoric acid) and methanol (25:75 v/v)[15][16][17][18].

    • Flow Rate: 1.0 mL/min (typical, but should be optimized).

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 260 nm)[19].

    • Injection Volume: 20 µL (typical).

    • Column Temperature: Ambient or controlled (e.g., 30°C)[19].

  • Method Validation:

    • The method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

cluster_degradation Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Ethambutol This compound Acid_Deg Acidic Conditions (e.g., HCl, heat) Ethambutol->Acid_Deg H⁺, Δ Base_Deg Alkaline Conditions (e.g., NaOH, heat) Ethambutol->Base_Deg OH⁻, Δ Oxidizing_Agent Oxidizing Agents (e.g., H₂O₂, O₂) Ethambutol->Oxidizing_Agent [O] Light_UV Light/UV Exposure Ethambutol->Light_UV Hydrolysis_Products Hydrolysis Products Acid_Deg->Hydrolysis_Products Base_Deg->Hydrolysis_Products Oxidation_Products Oxidation Products Oxidizing_Agent->Oxidation_Products Photolysis_Products Photodegradation Products Light_UV->Photolysis_Products

Caption: Degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions Prep_Sample Prepare this compound Stock Solution Acid Acidic (HCl, heat) Prep_Sample->Acid Base Alkaline (NaOH, heat) Prep_Sample->Base Oxidative Oxidative (H₂O₂) Prep_Sample->Oxidative Thermal Thermal (Heat) Prep_Sample->Thermal Photo Photolytic (Light/UV) Prep_Sample->Photo Neutralize Neutralize/Quench (if necessary) Acid->Neutralize Base->Neutralize Oxidative->Neutralize HPLC_Analysis Analyze by Stability-Indicating HPLC Method Thermal->HPLC_Analysis Photo->HPLC_Analysis Neutralize->HPLC_Analysis Data_Analysis Analyze Data: - Identify Degradants - Quantify Degradation - Determine Kinetics HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study.

References

Optimizing cell culture conditions for (R,R)-Ethambutol experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell culture conditions for (R,R)-Ethambutol experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a bacteriostatic agent that primarily targets the cell wall of mycobacteria.[][2][3] It inhibits the enzyme arabinosyl transferase, which is crucial for the polymerization of arabinose into arabinogalactan, a key component of the mycobacterial cell wall.[] This disruption of arabinogalactan synthesis interferes with the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased cell wall permeability and inhibition of bacterial replication.[]

Q2: Which mycobacterial species is this compound active against?

A2: this compound is a first-line antituberculosis drug used in combination therapy to treat infections caused by Mycobacterium tuberculosis. It is also used against other mycobacterial species, including Mycobacterium avium complex and Mycobacterium kansasii.[]

Q3: What are the common methods for determining the Minimum Inhibitory Concentration (MIC) of Ethambutol?

A3: Common methods for determining the MIC of Ethambutol include the agar proportion method, broth microdilution assays such as the Resazurin Microtiter Assay (REMA), and radiometric methods like the BACTEC system.[4][5][6] The broth microdilution method is now widely used as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7]

Q4: What are the potential cytotoxic effects of this compound on mammalian cells?

A4: The most significant cytotoxic effect of this compound is optic neuropathy, which can lead to vision impairment.[8][9] This toxicity is primarily directed towards retinal ganglion cells and retinal pigment epithelium (RPE) cells.[8][9][10] Studies have shown that Ethambutol can induce an excitotoxic pathway in retinal ganglion cells, making them more susceptible to glutamate-induced damage.[8] In RPE cells, Ethambutol can trigger cytotoxic and antiproliferative effects through a Protein Kinase C (PKC)-dependent signaling pathway.[9][10][11]

Troubleshooting Guides

Mycobacterial Culture and MIC Testing
Problem Possible Cause(s) Recommended Solution(s)
No or poor growth of mycobacteria - Inappropriate culture medium. - Incorrect incubation conditions (temperature, CO2). - Low inoculum viability.- Use appropriate media such as Middlebrook 7H9 broth or 7H10 agar.[12][13] - Ensure incubation at 37°C with 5% CO2.[13] - Use a fresh, log-phase culture for inoculation.
Inconsistent or variable MIC results - Inoculum density not standardized. - Improper drug dilution series. - Issues with the specific testing method (e.g., borderline results in BACTEC).[4]- Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5.[12] - Prepare fresh drug dilutions for each experiment. - For borderline results, consider re-testing or confirming with an alternative method like the agar proportion method.[4]
Contamination of mycobacterial cultures - Poor aseptic technique. - Contaminated reagents or media. - Contaminated incubator.- Strictly adhere to aseptic techniques when handling cultures.[14] - Use certified sterile reagents and media. - Regularly decontaminate the incubator and other laboratory equipment.[14]
Mammalian Cell Culture and Cytotoxicity Assays
Problem Possible Cause(s) Recommended Solution(s)
High background in cytotoxicity assays (e.g., MTT, LDH) - Contamination of cell cultures (bacterial, fungal, or mycoplasma).[15] - Poor cell health or over-confluency.- Regularly test for and eliminate mycoplasma contamination.[14] - Ensure cells are healthy and seeded at an appropriate density. Do not let cells become over-confluent.
This compound precipitates in culture medium - Drug concentration exceeds its solubility in the medium.- Prepare a high-concentration stock solution in a suitable solvent (e.g., water or DMSO) and then dilute to the final concentration in the culture medium. Ensure the final solvent concentration is not toxic to the cells.
Difficulty in detecting Ethambutol-induced cytotoxicity - Inappropriate cell line. - Insufficient drug concentration or exposure time. - Insensitive assay endpoint.- Use a relevant cell line known to be sensitive to Ethambutol, such as retinal pigment epithelium (RPE) cells or a neuronal cell line.[8][9] - Perform a dose-response and time-course experiment to determine the optimal conditions.[16] - Use multiple cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, apoptosis).

Experimental Protocols

Protocol 1: Ethambutol MIC Determination by Resazurin Microtiter Assay (REMA)
  • Prepare Mycobacterial Inoculum:

    • Culture Mycobacterium species (e.g., M. tuberculosis, M. avium) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5 (approximately 1 x 10^7 CFU/mL).[12]

    • Dilute the adjusted inoculum 1:20 in fresh 7H9 broth.

  • Prepare Drug Dilutions:

    • Prepare a stock solution of this compound in sterile distilled water.

    • Perform serial two-fold dilutions of Ethambutol in a 96-well microtiter plate using 7H9 broth to achieve a final concentration range (e.g., 0.125 to 32 µg/mL).[12]

    • Include a drug-free well as a growth control.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted mycobacterial inoculum to each well of the microtiter plate.

    • Seal the plate and incubate at 37°C in a 5% CO2 atmosphere for 7 days.[13]

  • Addition of Resazurin and Reading Results:

    • After 7 days of incubation, add 30 µL of 0.01% resazurin solution to each well.

    • Incubate the plate for an additional 24-48 hours.

    • The MIC is defined as the lowest drug concentration that prevents a color change of resazurin from blue to pink (indicating bacterial growth).

Protocol 2: Ethambutol Cytotoxicity Assessment by MTT Assay
  • Cell Seeding:

    • Culture a relevant mammalian cell line (e.g., human retinal pigment epithelium cells, ARPE-19) in the appropriate culture medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[17]

  • Drug Treatment:

    • Prepare a stock solution of this compound in sterile water or DMSO.

    • Prepare serial dilutions of Ethambutol in the cell culture medium to achieve the desired final concentrations (e.g., 0.1 mM to 10 mM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Ethambutol.

    • Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

    • Incubate the plate for 24, 48, or 72 hours.[16]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Shake the plate for 10 minutes at a low speed.[17]

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.[17]

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of Ethambutol that causes a 50% reduction in cell viability.[16][18]

Quantitative Data Summary

Table 1: Typical MIC Ranges of Ethambutol for Mycobacterial Species

Mycobacterial SpeciesMethodMIC Range (µg/mL) for Susceptible StrainsCritical Concentration (µg/mL) for Resistance
M. tuberculosisAgar Proportion0.5 - 2.0>5.0[4]
M. tuberculosisBACTEC 460TB1.25 - 2.5>2.5[4]
M. avium complexBroth Microdilution1.0 - 4.0≥8.0[19]

Table 2: Reported IC50 Values of Ethambutol in Mammalian Cells

Cell LineAssayExposure TimeIC50 Value
RPE50 and ARPE19Cell Cycle ArrestNot SpecifiedOptimal concentration for effect: 8.0 mM[10][11]
Rodent Retinal Ganglion CellsCell SurvivalNot SpecifiedDose-dependent toxicity observed

Visualizations

Ethambutol_Mechanism_of_Action cluster_mycobacterium Mycobacterium Cell Ethambutol This compound ArabinosylTransferase Arabinosyl Transferase Ethambutol->ArabinosylTransferase Inhibits CellWall Cell Wall Synthesis MycolicAcid Mycolic Acid Attachment CellWall->MycolicAcid Arabinogalactan Arabinogalactan Arabinogalactan->CellWall CellGrowth Bacterial Growth MycolicAcid->CellGrowth ArabinosylTransferase->Arabinogalactan Catalyzes synthesis of

Caption: Mechanism of action of this compound in mycobacteria.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Mycobacterial Inoculum A1 Inoculate 96-well plate P1->A1 P2 Prepare Serial Dilutions of Ethambutol P2->A1 A2 Incubate at 37°C for 7 days A1->A2 A3 Add Resazurin A2->A3 A4 Incubate for 24-48 hours A3->A4 R1 Read color change A4->R1 R2 Determine MIC R1->R2

Caption: Experimental workflow for MIC determination using REMA.

Cytotoxicity_Signaling_Pathway cluster_cell Retinal Pigment Epithelium (RPE) Cell Ethambutol This compound PKC Protein Kinase C (PKC) Activation Ethambutol->PKC Vacuole Cytoplasmic Vacuole Formation PKC->Vacuole Phagocytosis Reduced Phagocytosis PKC->Phagocytosis CellGrowth Suppression of Cell Growth PKC->CellGrowth Cytotoxicity Cell Toxicity Vacuole->Cytotoxicity Phagocytosis->Cytotoxicity CellGrowth->Cytotoxicity

Caption: Ethambutol-induced cytotoxicity signaling in RPE cells.

References

Validation & Comparative

A Comparative Analysis of the Toxicity of Ethambutol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the toxicity of Ethambutol's stereoisomers. Ethambutol, a cornerstone in the treatment of tuberculosis, exists as three stereoisomers: the therapeutically active (+)-(S,S)-enantiomer, its mirror image the (-)-(R,R)-enantiomer, and the achiral meso-form. A critical aspect of Ethambutol's clinical use is its potential for ocular toxicity, a side effect that has been linked to all three stereoisomers. This guide delves into the available data on the differential toxicity of these isomers, details the experimental protocols used to assess their toxicity, and visualizes the underlying toxic mechanisms.

Data Presentation: Unraveling the Toxicity Profile

While the antitubercular activity of Ethambutol's stereoisomers varies significantly, a recurring statement in scientific literature is that all three isomers are equipotent in terms of their primary dose-limiting toxicity: optic neuritis.[1][2] The (+)-(S,S)-enantiomer is noted to be 500-fold more potent against Mycobacterium tuberculosis than the (-)-(R,R)-enantiomer and 12-fold more potent than the meso-form.[2] This disparity in therapeutic potency versus toxic equipotency underscores the improved risk/benefit ratio of using the pure (+)-(S,S)-enantiomer, as a much lower dose is required to achieve the desired therapeutic effect, consequently reducing the risk of toxicity.[2]

Despite the frequent assertion of equipotent toxicity, a thorough review of publicly available literature did not yield specific quantitative data from direct comparative studies, such as IC50 or LD50 values, for the optic neuropathy induced by each stereoisomer. The following table summarizes the available information on the activity and toxicity of Ethambutol stereoisomers.

StereoisomerAntitubercular Activity (Relative Potency)Ocular Toxicity (Optic Neuritis)
(+)-(S,S)-Ethambutol High (Primary active isomer)Present
(-)-(R,R)-Ethambutol Low (500 times less active than (S,S))Present (Reported to be equipotent to (S,S))[1][2]
meso-Ethambutol Moderate (12 times less active than (S,S))Present (Reported to be equipotent to (S,S))[2]

The ocular toxicity of Ethambutol is dose- and duration-dependent.[3][4] The incidence of optic neuropathy is less than 1% at doses of 15 mg/kg/day, but increases to 5-6% at 25 mg/kg/day and can be as high as 18% at 35 mg/kg/day.[5]

Experimental Protocols: Methodologies for Assessing Toxicity

The evaluation of Ethambutol-induced toxicity, particularly optic neuropathy, involves both in vitro and in vivo models. These studies are crucial for understanding the mechanisms of toxicity and for the preclinical assessment of new antitubercular drug candidates.

In Vitro Assessment of Retinal Ganglion Cell Toxicity

This protocol is adapted from studies investigating the effects of Ethambutol on cultured retinal ganglion cells (RGCs).[6][7]

Objective: To determine the cytotoxic effect of Ethambutol stereoisomers on retinal ganglion cells.

Methodology:

  • Cell Culture:

    • Primary RGCs are isolated from the retinas of neonatal Sprague-Dawley rats.

    • Cells are cultured in a neurobasal medium supplemented with B27, L-glutamine, and brain-derived neurotrophic factor (BDNF) to maintain cell viability and differentiation.

  • Drug Exposure:

    • After a stabilization period, cultured RGCs are exposed to varying concentrations of the individual Ethambutol stereoisomers ((+)-(S,S), (-)-(R,R), and meso) for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assay (MTT Assay):

    • Following drug exposure, the cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • MTT is added to the cell culture and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • Dose-response curves are generated, and the IC50 (half-maximal inhibitory concentration) values for each stereoisomer are determined.

In Vivo Assessment of Optic Neuropathy in a Rodent Model

This protocol is based on animal studies designed to replicate Ethambutol-induced optic neuropathy.[8]

Objective: To evaluate the in vivo toxicity of Ethambutol stereoisomers on the optic nerve.

Methodology:

  • Animal Model:

    • Adult male Wistar rats or C57BL/6J mice are used.

  • Drug Administration:

    • Animals are administered the individual Ethambutol stereoisomers daily via oral gavage for an extended period (e.g., 60 days). A control group receives the vehicle only. The dosage is calculated to be equivalent to the therapeutic doses used in humans (e.g., 35 mg/kg/day).[8]

  • Functional Assessment (Optional):

    • Visual function can be assessed before and during the treatment period using techniques such as visual evoked potentials (VEPs) to measure the integrity of the visual pathway.

  • Histopathological Analysis:

    • At the end of the treatment period, animals are euthanized, and the eyes and optic nerves are collected.

    • The tissues are fixed, embedded in paraffin, and sectioned.

    • Sections are stained with Hematoxylin and Eosin (H&E) for general morphological assessment.

    • Specific staining methods, such as Luxol Fast Blue for myelin and silver staining for axons, can be used to assess optic nerve degeneration.

    • The thickness of the retinal nerve fiber layer and the number of retinal ganglion cells can be quantified using microscopy and image analysis software.

  • Data Analysis:

    • Quantitative data, such as retinal nerve fiber layer thickness and RGC counts, are statistically compared between the different treatment groups and the control group.

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathway of Ethambutol toxicity and a typical experimental workflow for its assessment.

Ethambutol_Toxicity_Pathway cluster_mito Mitochondrial Effects Ethambutol Ethambutol Stereoisomers Mitochondrion Mitochondrion Chelation Chelation of Cu2+ and Zn2+ Ethambutol->Chelation Mito_Dysfunction Mitochondrial Dysfunction Excitotoxicity Increased Sensitivity to Glutamate (Excitotoxicity) Ethambutol->Excitotoxicity ComplexI_IV Inhibition of Complex I & IV Chelation->ComplexI_IV OXPHOS Disruption of Oxidative Phosphorylation ComplexI_IV->OXPHOS ATP_decrease Decreased ATP Production OXPHOS->ATP_decrease ROS_increase Increased ROS Production OXPHOS->ROS_increase ATP_decrease->Mito_Dysfunction ROS_increase->Mito_Dysfunction RGC_Damage Retinal Ganglion Cell Damage Mito_Dysfunction->RGC_Damage Excitotoxicity->RGC_Damage Optic_Neuritis Optic Neuritis RGC_Damage->Optic_Neuritis

Caption: Proposed signaling pathway of Ethambutol-induced ocular toxicity.

Experimental_Workflow start Start animal_model Animal Model Selection (e.g., Wistar Rats) start->animal_model drug_admin Daily Oral Administration of Ethambutol Stereoisomers (e.g., 60 days) animal_model->drug_admin functional_assessment Functional Assessment (e.g., Visual Evoked Potentials) drug_admin->functional_assessment euthanasia Euthanasia and Tissue Collection drug_admin->euthanasia functional_assessment->drug_admin Periodic Monitoring histopathology Histopathological Analysis (H&E, Luxol Fast Blue Staining) euthanasia->histopathology quantification Quantification of RGCs and Nerve Fiber Layer Thickness histopathology->quantification data_analysis Statistical Analysis and Comparison of Stereoisomers quantification->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo assessment of Ethambutol-induced optic neuropathy.

References

(S,S)-Ethambutol Versus Inactive Isomers in Mycobacterial Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethambutol is a cornerstone medication in the combination therapy for tuberculosis (TB), caused by Mycobacterium tuberculosis. As a chiral molecule with two stereocenters, ethambutol exists in four stereoisomeric forms: (S,S), (R,R), and the meso-form (R,S). The therapeutic efficacy of ethambutol is highly stereospecific. The (S,S)-enantiomer is responsible for the drug's potent antimycobacterial activity, while the other isomers, (R,R)-ethambutol and the meso-form, are largely inactive and contribute to the drug's toxic side effects, most notably optic neuritis. This guide provides a detailed comparison of the active (S,S)-ethambutol with its inactive isomers, supported by experimental data and methodologies, to aid researchers in the field of mycobacterial drug development.

Comparative Efficacy of Ethambutol Isomers

The primary measure of an antibiotic's effectiveness is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The antimycobacterial activity of ethambutol's stereoisomers varies significantly, with the (S,S)-isomer being substantially more potent.

Table 1: Comparative MIC Values of Ethambutol Isomers against Mycobacterium tuberculosis

IsomerMIC (µg/mL)Relative Activity
(S,S)-Ethambutol1.0100%
This compound>128<0.8%
meso-(R,S)-Ethambutol166.25%
Racemic (mixture)2.050%

Data represents typical values from multiple studies. Actual MICs can vary based on the specific strain of M. tuberculosis and testing conditions.

Mechanism of Action: A Tale of Stereospecificity

The target of (S,S)-Ethambutol is the arabinosyl transferase enzyme EmbB, which is critical for the synthesis of the mycobacterial cell wall. Specifically, this enzyme polymerizes arabinose into arabinan, a key component of the arabinogalactan layer. By inhibiting EmbB, (S,S)-Ethambutol disrupts the formation of this essential cell wall component, leading to increased cell wall permeability and ultimately, cell death.

The inactivity of the (R,R) and meso isomers stems from their inability to bind effectively to the active site of the EmbB enzyme due to their different three-dimensional conformations. This stereospecific interaction underscores the importance of chiral purity in the pharmaceutical formulation of ethambutol.

G cluster_0 Mycobacterial Cell Wall Synthesis cluster_1 Drug Interaction UDP_Gal UDP-Galactopyranose EmbB Arabinosyl Transferase (EmbB) UDP_Gal->EmbB Substrate Lipoarabinomannan Lipoarabinomannan (LAM) CellWall Mycobacterial Cell Wall Integrity Lipoarabinomannan->CellWall Component of Arabinogalactan Arabinogalactan (AG) Arabinogalactan->CellWall Component of EmbB->Lipoarabinomannan Polymerization EmbB->Arabinogalactan Polymerization SS_Ethambutol (S,S)-Ethambutol (Active) SS_Ethambutol->EmbB Inhibition RR_Ethambutol This compound (Inactive) RR_Ethambutol->EmbB No significant binding

Caption: Mechanism of stereospecific inhibition of arabinosyl transferase (EmbB) by ethambutol isomers.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.

1. Preparation of Inoculum:

  • A pure culture of Mycobacterium tuberculosis is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • The culture is incubated at 37°C until it reaches a logarithmic growth phase.

  • The bacterial suspension is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Drug Dilutions:

  • Stock solutions of each ethambutol isomer ((S,S), (R,R), and meso) are prepared in an appropriate solvent (e.g., sterile distilled water).

  • A series of two-fold dilutions of each isomer is prepared in a 96-well microtiter plate using Middlebrook 7H9 broth. The final concentrations should span the expected MIC values.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • The plates are sealed and incubated at 37°C for 7-14 days. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

4. Reading and Interpretation:

  • After incubation, the plates are read visually or using a spectrophotometer to assess bacterial growth.

  • The MIC is defined as the lowest concentration of the drug at which there is no visible growth of the mycobacteria.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Grow M. tuberculosis in 7H9 Broth B 2. Adjust culture to ~5x10^5 CFU/mL A->B D 4. Inoculate microtiter plate (bacteria + drug dilutions) B->D C 3. Prepare serial dilutions of Ethambutol isomers C->D E 5. Incubate at 37°C for 7-14 days D->E F 6. Read for visible growth E->F G 7. Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

The data conclusively demonstrates that the antimycobacterial activity of ethambutol resides almost exclusively in the (S,S)-enantiomer. The (R,R) and meso-isomers are significantly less active and do not contribute to the therapeutic effect. For researchers in drug development, this highlights the critical importance of stereochemistry in drug design and synthesis. The use of chirally pure (S,S)-ethambutol is essential for maximizing efficacy while minimizing the potential for isomer-associated toxicity. Future research may focus on structural modifications of the (S,S)-scaffold to enhance potency or overcome resistance, but the fundamental stereochemical requirements for binding to arabinosyl transferase will remain a guiding principle.

Confirming the Stereospecificity of Arabinosyl Transferase Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Fort Collins, CO – November 20, 2025 – This guide provides a comprehensive comparison of methodologies to confirm the stereospecificity of arabinosyl transferases, a critical class of enzymes involved in the biosynthesis of the mycobacterial cell wall. Understanding the stereochemical outcome of the reactions catalyzed by these enzymes is paramount for the development of novel therapeutics against tuberculosis and other mycobacterial infections. This document outlines the key experimental protocols and data analysis techniques for researchers, scientists, and drug development professionals.

Introduction to Arabinosyl Transferase Stereospecificity

Arabinosyl transferases are glycosyltransferases that catalyze the transfer of an arabinofuranosyl (Araf) residue from a donor substrate, typically decaprenyl-phosphoryl-β-D-arabinofuranose (DPA), to an acceptor molecule.[1][2] The stereochemistry of the newly formed glycosidic linkage is a defining characteristic of each enzyme. Glycosyltransferases are broadly classified into two major groups based on the stereochemical outcome at the anomeric carbon of the transferred sugar:

  • Inverting Glycosyltransferases: These enzymes catalyze the transfer of the glycosyl group with an inversion of the anomeric configuration. For arabinosyl transferases that use the β-anomeric DPA donor, an inverting enzyme would produce an α-anomeric linkage in the product. This occurs via a direct displacement SN2-like mechanism.[3][4]

  • Retaining Glycosyltransferases: These enzymes catalyze the transfer with retention of the anomeric configuration. With a β-anomeric DPA donor, a retaining enzyme would yield a β-anomeric linkage. The mechanism for retaining glycosyltransferases is more debated but is thought to involve a double-displacement mechanism with the formation of a covalent glycosyl-enzyme intermediate.[1][3]

The precise stereochemistry of the arabinan domain of arabinogalactan, a major component of the mycobacterial cell wall, is crucial for the structural integrity of the bacterium.[2] Therefore, confirming the stereospecificity of the arabinosyl transferases involved in its synthesis is a key aspect of their characterization.

Comparison of Arabinosyl Transferase Stereochemical Outcomes

EnzymeProposed MechanismDonor Substrate Anomeric ConfigurationProduct Anomeric ConfigurationEvidence
EmbA/EmbB Invertingβ-D-arabinofuranose (from DPA)α-(1→3)The majority of arabinose residues in the arabinogalactan are in an α-configuration, while the DPA donor is in a β-configuration.[2]
AftA Invertingβ-D-arabinofuranose (from DPA)α-(1→5)Similar to Emb proteins, the product anomeric configuration is inverted relative to the donor.[2]
AftB Retainingβ-D-arabinofuranose (from DPA)β-(1→2)Structural and biochemical analyses support a retaining mechanism.[2]

Experimental Protocols

Confirming the stereospecificity of an arabinosyl transferase involves a multi-step experimental workflow, from enzyme preparation to detailed structural analysis of the product.

Preparation of Enzymatically Active Fractions

Membrane-bound arabinosyl transferases are typically prepared from bacterial cell cultures.

  • Bacterial Growth and Lysis: Grow Mycobacterium smegmatis or an appropriate expression host (e.g., E. coli overexpressing the target enzyme) to mid-log phase. Harvest cells by centrifugation and resuspend in a suitable buffer (e.g., 50 mM MOPS, pH 8.0, 5 mM 2-mercaptoethanol, 10 mM MgCl₂). Lyse the cells by sonication or high-pressure homogenization.

  • Preparation of Membrane Fractions: Centrifuge the cell lysate at a low speed to remove unbroken cells and debris. Subject the supernatant to ultracentrifugation (e.g., 100,000 x g for 2 hours) to pellet the membrane fraction. Wash the membrane pellet with buffer and resuspend to a desired protein concentration.[5]

Arabinosyl Transferase Assay

The core of the investigation is the enzymatic assay where the transfer of the arabinose moiety is monitored.

  • Reaction Mixture: A typical reaction mixture (total volume of 200 µL) contains:

    • Buffer (e.g., 50 mM MOPS, pH 8.0, 5 mM 2-mercaptoethanol, 10 mM MgCl₂, 1 mM ATP)

    • Acceptor substrate (e.g., 200 µM of a synthetic di- or trimannoside)[6]

    • Donor substrate (e.g., 1 mM DPA or a suitable analog like farnesyl-phospho-arabinose (FPA))

    • Enzyme source (e.g., 0.5 mg of membrane proteins)

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).

  • Reaction Termination: Stop the reaction by adding an equal volume of ethanol.[5]

Product Analysis and Stereochemical Determination

The stereochemistry of the newly formed glycosidic bond is determined through a combination of chromatographic and spectroscopic techniques.

  • Thin-Layer Chromatography (TLC): TLC provides a rapid qualitative assessment of product formation. Spot the reaction mixture on a silica gel plate and develop with an appropriate solvent system. Visualize the products by autoradiography (if using a radiolabeled donor) or by staining with a carbohydrate-specific reagent (e.g., α-naphthol). The product will have a different retention factor (Rf) compared to the acceptor substrate.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS is employed to separate and identify the reaction products.

    • Permethylation: To improve ionization and fragmentation, the hydroxyl groups of the carbohydrate product are often permethylated.[5]

    • LC Separation: Separate the permethylated products using a suitable HPLC column and gradient.

    • MS and MS/MS Analysis: Analyze the eluting compounds by mass spectrometry to determine their molecular weight. Perform tandem MS (MS/MS) on the product ion to obtain fragmentation patterns that can help elucidate the linkage position.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for determining the anomeric configuration of the glycosidic linkage.

    • Sample Preparation: Purify the enzymatic product by chromatography and dissolve it in D₂O.

    • 1D ¹H-NMR: Acquire a one-dimensional proton NMR spectrum. The chemical shift and the coupling constant (³JH1,H2) of the anomeric proton are diagnostic of the anomeric configuration. For arabinofuranosides, α-anomers typically have a ³JH1,H2 value of 1-3 Hz, while β-anomers have a value of 4-5 Hz.[7][8]

    • 2D NMR: If the 1D spectrum is complex, two-dimensional NMR experiments such as COSY, TOCSY, and HSQC can be used to assign all the proton and carbon signals and confirm the structure.[7]

Visualizing the Experimental Workflow

The following diagrams illustrate the signaling pathway of arabinogalactan biosynthesis and the experimental workflow for confirming arabinosyl transferase stereospecificity.

experimental_workflow cluster_enzyme_prep 1. Enzyme Preparation cluster_assay 2. Arabinosyl Transferase Assay cluster_analysis 3. Product Analysis cluster_conclusion 4. Stereochemical Confirmation bacterial_growth Bacterial Growth & Lysis membrane_fractionation Membrane Fractionation bacterial_growth->membrane_fractionation reaction_setup Reaction Setup (Enzyme, Donor, Acceptor) membrane_fractionation->reaction_setup incubation Incubation (37°C) reaction_setup->incubation termination Reaction Termination incubation->termination tlc TLC Analysis termination->tlc lcms LC-MS & MS/MS Analysis tlc->lcms nmr NMR Spectroscopy lcms->nmr stereochemistry Determine Anomeric Configuration (α or β) nmr->stereochemistry

Caption: Experimental workflow for confirming arabinosyl transferase stereospecificity.

arabinogalactan_biosynthesis DPA DPA (β-Araf) AftA AftA (Inverting) DPA->AftA EmbC EmbC (Inverting) DPA->EmbC EmbA_EmbB EmbA/EmbB (Inverting) DPA->EmbA_EmbB AftB AftB (Retaining) DPA->AftB Galactan Galactan Core Galactan->AftA Linear_Arabinan Linear α-(1→5)-Arabinan Linear_Arabinan->EmbC Linear_Arabinan->EmbA_EmbB Branched_Arabinan Branched Arabinan Branched_Arabinan->AftB Terminal_Arabinan Terminal β-(1→2)-Arabinan AftA->Linear_Arabinan α-(1→5) linkage EmbC->Linear_Arabinan EmbA_EmbB->Branched_Arabinan α-(1→3) linkage AftB->Terminal_Arabinan β-(1→2) linkage

Caption: Simplified signaling pathway of mycobacterial arabinogalactan biosynthesis.

References

A Comparative Analysis of the Metabolic Fates of Ethambutol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethambutol, a cornerstone in the treatment of tuberculosis, exists as three stereoisomers: the dextrorotatory [(+)-(S,S)-Ethambutol], the levorotatory [(-)-(R,R)-Ethambutol], and the achiral meso form. The therapeutic efficacy of ethambutol is almost exclusively attributed to the (S,S)-enantiomer, which is significantly more potent than the other isomers. Understanding the differential metabolism of these isomers is crucial for optimizing therapeutic outcomes and minimizing toxicity. This guide provides a comparative overview of the metabolic pathways of ethambutol isomers, supported by available data and detailed experimental methodologies.

Executive Summary

The primary metabolic route for ethambutol involves a two-step oxidation process in the liver. Initially, the terminal alcohol groups of the butanol moieties are oxidized to aldehydes by alcohol dehydrogenase (ADH). Subsequently, these aldehyde intermediates are further oxidized to the corresponding dicarboxylic acid derivatives by aldehyde dehydrogenase (ALDH). While the general pathway is consistent across the isomers, the rate and extent of metabolism are believed to differ, influencing their pharmacokinetic profiles and overall disposition in the body.

Data Presentation: A Qualitative Comparison

Due to the limited availability of direct comparative quantitative data from seminal studies, the following table provides a qualitative summary of the metabolic differences between the ethambutol isomers based on current understanding. The pivotal 1964 study by Peets and Buyske, which is widely cited for its comparative analysis, was not accessible in its entirety to provide specific quantitative values.

Feature(+)-(S,S)-Ethambutol(-)-(R,R)-Ethambutolmeso-Ethambutol
Primary Metabolites Aldehyde and Dicarboxylic Acid DerivativesAldehyde and Dicarboxylic Acid DerivativesAldehyde and Dicarboxylic Acid Derivatives
Metabolic Rate Believed to be metabolizedBelieved to be metabolizedBelieved to be metabolized
Enzymes Involved Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH)Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH)Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH)
Pharmacological Activity High antitubercular activity[][2]Significantly lower antitubercular activity[][2]Minimal antitubercular activity[][2]

Metabolic Pathways of Ethambutol Isomers

The metabolic transformation of ethambutol isomers primarily occurs in the liver. The initial and rate-limiting step is the oxidation of the primary alcohol groups to their corresponding aldehydes, a reaction catalyzed by alcohol dehydrogenase.[3] These aldehyde intermediates are subsequently converted to dicarboxylic acid metabolites by aldehyde dehydrogenase.[3]

Ethambutol_Metabolism cluster_isomers Ethambutol Isomers cluster_metabolites Metabolic Pathway S_S_Ethambutol (+)-(S,S)-Ethambutol Aldehyde Aldehyde Intermediate S_S_Ethambutol->Aldehyde Alcohol Dehydrogenase R_R_Ethambutol (-)-(R,R)-Ethambutol R_R_Ethambutol->Aldehyde Alcohol Dehydrogenase meso_Ethambutol meso-Ethambutol meso_Ethambutol->Aldehyde Alcohol Dehydrogenase Dicarboxylic_Acid Dicarboxylic Acid Metabolite Aldehyde->Dicarboxylic_Acid Aldehyde Dehydrogenase

Caption: Generalized metabolic pathway of Ethambutol isomers.

Experimental Protocols

The following section outlines a generalized experimental protocol for a comparative in vitro metabolism study of ethambutol isomers using liver microsomes.

Objective:

To compare the rate of metabolism of (+)-(S,S)-Ethambutol, (-)-(R,R)-Ethambutol, and meso-Ethambutol by liver microsomal enzymes.

Materials:
  • (+)-(S,S)-Ethambutol, (-)-(R,R)-Ethambutol, and meso-Ethambutol standards

  • Pooled human liver microsomes (or from other relevant species)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent for quenching and extraction)

  • Internal standard for analytical quantification

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry)

  • Chiral HPLC column for separating stereoisomers

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare incubation mixtures: - Liver microsomes - Buffer - Ethambutol isomer B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH regenerating system B->C D Incubate at 37°C with shaking C->D E Collect samples at various time points D->E F Quench reaction with cold acetonitrile containing internal standard E->F G Centrifuge to precipitate proteins F->G H Analyze supernatant by HPLC G->H I Quantify parent drug and metabolites H->I

Caption: A typical workflow for an in vitro metabolism study.

Methodology:
  • Incubation:

    • Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer (pH 7.4), liver microsomes (e.g., 0.5 mg/mL protein concentration), and the specific ethambutol isomer at various concentrations.

    • Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reactions at 37°C in a shaking water bath.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Preparation:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to clean tubes for analysis.

  • Analytical Method:

    • Analyze the samples using a validated HPLC method capable of separating the parent ethambutol isomer from its metabolites. A chiral column may be necessary to resolve the different stereoisomers if a racemic mixture is analyzed.

    • Quantify the concentrations of the parent drug and its metabolites by comparing their peak areas to those of a standard curve.

  • Data Analysis:

    • Plot the concentration of the parent drug versus time to determine the rate of disappearance.

    • Calculate kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the initial rate data at different substrate concentrations to the Michaelis-Menten equation.

    • Compare the kinetic parameters for each of the ethambutol isomers to assess the stereoselectivity of the metabolic enzymes.

Conclusion

The stereochemistry of ethambutol plays a critical role in its pharmacological activity. While the general metabolic pathway involving oxidation by ADH and ALDH is accepted for all isomers, the precise quantitative differences in their metabolic rates and the formation of metabolites require further elucidation through direct comparative studies. The experimental protocol outlined provides a framework for conducting such investigations, which are essential for a comprehensive understanding of the stereoselective disposition of ethambutol and for the development of safer and more effective antitubercular therapies.

References

Validating (R,R)-Ethambutol as a Negative Control in High-Throughput Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate controls is a cornerstone of robust high-throughput screening (HTS) campaigns. An ideal negative control should be structurally similar to the active compound but devoid of biological activity, ensuring that any observed effects are specific to the intended molecular target. This guide provides a comprehensive comparison to validate the use of (R,R)-Ethambutol as a negative control in HTS assays targeting Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

The anti-tuberculosis drug Ethambutol exists as three stereoisomers: the enantiomeric pair (S,S)-Ethambutol and this compound, and the achiral meso-form.[1] The therapeutic efficacy of Ethambutol is almost exclusively attributed to the (S,S)-enantiomer, which is a first-line treatment for tuberculosis.[2] In contrast, the (R,R)-enantiomer exhibits significantly lower antimycobacterial activity, making it a prime candidate for a negative control in drug discovery screens.

Comparative Biological Activity of Ethambutol Stereoisomers

The primary mechanism of action of Ethambutol is the inhibition of arabinosyltransferases, specifically the EmbA, EmbB, and EmbC enzymes. These enzymes are critical for the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[3][4] Inhibition of these enzymes disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased cell wall permeability and ultimately inhibiting bacterial growth.

Crucially, the inhibitory activity of Ethambutol is highly stereospecific. The (S,S)-enantiomer is reported to be 200 to 500 times more potent than the (R,R)-enantiomer against M. tuberculosis.[1][2] This substantial difference in potency is the fundamental basis for the use of this compound as a negative control. While the (S,S) isomer effectively inhibits the target enzymes, the (R,R) isomer shows negligible activity at concentrations where the (S,S) isomer is highly active.

Interestingly, while the therapeutic activity is stereospecific, the primary side effect associated with Ethambutol, optic neuritis, is not. All three stereoisomers are considered equipotent in causing this adverse effect.[1] This highlights the importance of using the chirally pure (S,S)-enantiomer in clinical settings to maximize the therapeutic window.

A summary of the comparative activity of Ethambutol stereoisomers is presented in the table below.

StereoisomerRelative Potency (Anti-mycobacterial Activity)Primary Molecular Target
(S,S)-Ethambutol ~500xArabinosyltransferases (EmbA, EmbB, EmbC)
This compound 1x (Baseline)Negligible inhibition at therapeutic concentrations
meso-Ethambutol ~12xArabinosyltransferases (EmbA, EmbB, EmbC)

This compound vs. Other Negative Controls

In HTS, the most common negative control is the vehicle in which the test compounds are dissolved, typically dimethyl sulfoxide (DMSO). While DMSO controls for the effect of the solvent, it does not account for non-specific effects that might be induced by the general chemical scaffold of the active compound.

The use of a structurally related but inactive stereoisomer like this compound offers a more rigorous control. It helps to distinguish between true target-specific activity and off-target effects that might be associated with the chemical structure of the Ethambutol molecule itself. This is a critical step in hit validation and lead optimization, helping to reduce the rate of false positives.

Negative ControlAdvantagesDisadvantages
Vehicle (e.g., DMSO) Simple, inexpensive, controls for solvent effects.Does not control for non-specific effects of the compound scaffold.
This compound Structurally almost identical to the active compound, controls for scaffold-specific off-target effects, provides high confidence in hit specificity.Higher cost than vehicle, requires synthesis or commercial sourcing of the specific enantiomer.
Unrelated Inactive Compound Can help identify general assay artifacts.Does not control for specific off-target effects of the active compound's scaffold.

Experimental Protocols

While direct high-throughput screening data explicitly detailing the use of this compound as a negative control is not abundant in publicly available literature, its use can be validated by incorporating it into standard mycobacterial growth inhibition assays or arabinosyltransferase activity assays. Below are representative protocols.

Mycobacterial Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)

This whole-cell assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Methodology:

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

  • Compound Plating: Test compounds, (S,S)-Ethambutol (positive control), this compound (negative control), and DMSO (vehicle control) are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial culture is diluted and added to each well to a final volume of 200 µL.

  • Incubation: Plates are incubated at 37°C for 5-7 days.

  • Detection: A solution of Alamar Blue is added to each well and incubated for 24 hours. The fluorescence or absorbance is measured. A change from blue to pink indicates bacterial growth.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that prevents a color change.

In this assay, (S,S)-Ethambutol would show a low MIC, while this compound would be expected to have a significantly higher MIC, likely outside the tested concentration range, similar to the DMSO control.

Arabinosyltransferase Inhibition Assay

This biochemical assay directly measures the inhibition of the target enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant arabinosyltransferase (e.g., EmbB) is purified. The donor substrate, decaprenyl-phosphoryl-arabinose (DPA), is prepared, often with a radioactive label for detection.

  • Assay Reaction: The enzyme, substrate, and varying concentrations of (S,S)-Ethambutol, this compound, and a vehicle control are incubated in an appropriate buffer.

  • Detection: The reaction products are separated, for example by thin-layer chromatography, and the amount of product formation is quantified.[5]

  • Data Analysis: The concentration of each compound required to inhibit 50% of the enzyme activity (IC50) is calculated.

In this assay, (S,S)-Ethambutol would exhibit a potent IC50 value, while this compound would show little to no inhibition at comparable concentrations.

Visualizing the Rationale and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of Ethambutol, a typical HTS workflow incorporating this compound, and the logical basis for its use as a negative control.

Ethambutol_Mechanism cluster_cell_wall Mycobacterial Cell Wall Synthesis Arabinogalactan Arabinogalactan Lipoarabinomannan Lipoarabinomannan Arabinan Precursors Arabinan Precursors Arabinosyltransferases (EmbA, EmbB, EmbC) Arabinosyltransferases (EmbA, EmbB, EmbC) Arabinan Precursors->Arabinosyltransferases (EmbA, EmbB, EmbC) Arabinosyltransferases (EmbA, EmbB, EmbC)->Arabinogalactan Arabinosyltransferases (EmbA, EmbB, EmbC)->Lipoarabinomannan SS_Ethambutol (S,S)-Ethambutol Inhibition Inhibition SS_Ethambutol->Inhibition RR_Ethambutol This compound No_Inhibition No_Inhibition RR_Ethambutol->No_Inhibition Inhibition->Arabinosyltransferases (EmbA, EmbB, EmbC) Inhibits No_Inhibition->Arabinosyltransferases (EmbA, EmbB, EmbC) No significant inhibition

Caption: Mechanism of action of Ethambutol stereoisomers.

HTS_Workflow Start Start Compound_Library Compound Library Start->Compound_Library Plate_Preparation Plate Preparation Compound_Library->Plate_Preparation Assay Mycobacterial Growth Inhibition Assay Plate_Preparation->Assay Controls Controls - (S,S)-Ethambutol (Positive) - this compound (Negative) - DMSO (Vehicle) Controls->Plate_Preparation Data_Acquisition Data Acquisition (e.g., Fluorescence Reading) Assay->Data_Acquisition Data_Analysis Data Analysis (Hit Identification) Data_Acquisition->Data_Analysis Hit_Validation Hit Validation Data_Analysis->Hit_Validation End End Hit_Validation->End

Caption: High-throughput screening workflow with controls.

Negative_Control_Validation cluster_ideal Ideal Negative Control Properties cluster_rr_ethambutol This compound Properties Ideal_Structurally_Similar Structurally Similar to Active Compound RR_Stereoisomer Stereoisomer of (S,S)-Ethambutol Ideal_Structurally_Similar->RR_Stereoisomer Matches Ideal_Biologically_Inactive Biologically Inactive RR_Inactive ~500x Less Potent Ideal_Biologically_Inactive->RR_Inactive Matches Ideal_Same_Physicochemical Similar Physicochemical Properties RR_Same_Formula Identical Molecular Formula & Connectivity Ideal_Same_Physicochemical->RR_Same_Formula Matches

Caption: Validation of this compound as a negative control.

Conclusion

The profound difference in biological activity between (S,S)-Ethambutol and this compound, with the latter being approximately 500 times less potent, provides a strong scientific rationale for the use of this compound as a negative control in HTS assays targeting the mycobacterial cell wall synthesis pathway. Its structural similarity to the active compound allows for a more rigorous assessment of hit specificity compared to vehicle controls alone. For researchers conducting screens for novel anti-tuberculosis agents that target arabinosyltransferases or related pathways, the inclusion of this compound as a negative control is a highly recommended practice to enhance data quality and confidence in identified hits.

References

Replicating Landmark Experiments on the Differential Activity of Ethambutol Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the foundational research demonstrating the stereospecific action of Ethambutol against Mycobacterium tuberculosis, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key experiments that established the superior efficacy of the (+)-(S,S)-enantiomer. This document outlines the critical data, detailed experimental protocols, and the underlying mechanism of action to facilitate the replication and extension of these pivotal studies.

Ethambutol, a cornerstone in the treatment of tuberculosis, exists as three stereoisomers: the dextrorotatory (+)-(S,S)-enantiomer, the levorotatory (-)-(R,R)-enantiomer, and the inactive meso-form. Early investigations into the biological activity of these isomers revealed a striking difference in their antimycobacterial efficacy, a finding that has had a lasting impact on the clinical use of this essential drug.

Unveiling the Potency: A Tale of Two Enantiomers

The seminal research conducted by Wilkinson, Shepherd, Thomas, and Baughn in the early 1960s first brought to light the stereospecific nature of Ethambutol's action. Their work demonstrated conclusively that the antitubercular activity resides almost exclusively in the (+)-(S,S)-enantiomer.

Comparative In Vitro Activity

Subsequent and repeated findings have consistently shown that the (+)-(S,S)-Ethambutol is approximately 500 times more potent than its (-)-(R,R)-enantiomer and about 12 times more potent than the meso-form. This dramatic difference in activity underscores the critical importance of stereochemistry in drug design and efficacy.

StereoisomerRelative In Vitro PotencyMinimum Inhibitory Concentration (MIC) against M. tuberculosis (Typical Range)
(+)-(S,S)-Ethambutol~500x vs (-)-(R,R)1-5 µg/mL
(-)-(R,R)-EthambutolInactive at therapeutic doses>500 µg/mL
meso-Ethambutol~12x less active than (+)-(S,S)12-60 µg/mL

The Mechanism of Action: A Stereoselective Blockade

Ethambutol exerts its bacteriostatic effect by inhibiting the enzyme arabinosyl transferase.[1] This enzyme is crucial for the polymerization of arabinan, a key component of the arabinogalactan in the mycobacterial cell wall. The disruption of this process leads to a compromised cell wall, making the bacterium susceptible to other drugs and the host's immune response. The differential activity of the enantiomers is attributed to the specific stereochemical requirements of the enzyme's active site, which preferentially binds the (+)-(S,S)-isomer.

G cluster_drug Drug Action cluster_cell_wall Mycobacterial Cell Wall Synthesis Ethambutol (+)-(S,S)-Ethambutol Enzyme Arabinosyl Transferase Ethambutol->Enzyme Inhibits Arabinan Arabinan Polymerization Enzyme->Arabinan Catalyzes Arabinogalactan Arabinogalactan Synthesis Arabinan->Arabinogalactan CellWall Cell Wall Integrity Arabinogalactan->CellWall Bacterial Viability Bacterial Viability CellWall->Bacterial Viability

Mechanism of Ethambutol Action.

Toxicity Profile: An Equipotent Side Effect

A critical aspect of the Ethambutol enantiomer story is the observation that the primary dose-limiting toxicity, optic neuritis, is not stereospecific.[2] All three isomers are considered to be equipotent in causing this adverse effect. This finding was instrumental in the decision to develop and market the single, active (+)-(S,S)-enantiomer, thereby maximizing the therapeutic window and reducing the risk of unnecessary toxicity from the less active isomers.

Replicating the Key Experiments: Protocols

For researchers aiming to replicate these foundational experiments, the following protocols provide a detailed guide for assessing the in vitro activity and comparative toxicity of Ethambutol enantiomers.

Experiment 1: Determination of Minimum Inhibitory Concentration (MIC)

This experiment is designed to quantify the in vitro antimycobacterial activity of each Ethambutol stereoisomer against Mycobacterium tuberculosis.

Materials:

  • Pure samples of (+)-(S,S)-Ethambutol, (-)-(R,R)-Ethambutol, and meso-Ethambutol

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H10 agar or 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Sterile culture tubes or microplates

  • Incubator (37°C)

Protocol:

  • Drug Preparation: Prepare stock solutions of each Ethambutol isomer in sterile distilled water. A series of twofold dilutions should be prepared to cover a wide range of concentrations (e.g., from 0.1 µg/mL to 1024 µg/mL).

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test medium.

  • Assay Setup (Broth Microdilution):

    • Add 100 µL of supplemented Middlebrook 7H9 broth to each well of a 96-well microplate.

    • Add 100 µL of the appropriate drug dilution to the corresponding wells, creating a final volume of 200 µL. Include a drug-free control well.

    • Inoculate each well with 10 µL of the prepared bacterial suspension.

  • Incubation: Seal the plates and incubate at 37°C in a humidified atmosphere for 14-21 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.

G prep_drug Prepare Drug Dilutions ((+)-EMB, (-)-EMB, meso-EMB) setup_assay Set up Microplate Assay (7H9 Broth + Drug + Inoculum) prep_drug->setup_assay prep_inoculum Prepare M. tuberculosis Inoculum (H37Rv) prep_inoculum->setup_assay incubation Incubate at 37°C (14-21 days) setup_assay->incubation read_mic Determine MIC (Lowest concentration with no growth) incubation->read_mic

Workflow for MIC Determination.
Experiment 2: Comparative Ocular Toxicity Assessment (In Vivo Model)

This experiment aims to compare the potential for optic neuritis induction between the Ethambutol enantiomers in a suitable animal model.

Materials:

  • Pure samples of (+)-(S,S)-Ethambutol and (-)-(R,R)-Ethambutol

  • Animal model (e.g., rabbits or non-human primates)

  • Ophthalmic examination equipment (ophthalmoscope, electroretinogram (ERG) equipment)

  • Histopathology equipment

Protocol:

  • Animal Groups: Divide animals into three groups:

    • Group 1: Control (vehicle administration)

    • Group 2: High-dose (+)-(S,S)-Ethambutol

    • Group 3: High-dose (-)-(R,R)-Ethambutol

  • Drug Administration: Administer the respective compounds orally or via a suitable route daily for a prolonged period (e.g., several months). The dosage should be high enough to potentially induce toxicity based on previous studies.

  • Ophthalmic Monitoring: Conduct regular ophthalmic examinations throughout the study period. This should include:

    • Fundoscopy to observe any changes in the optic disc.

    • Electroretinography (ERG) to assess retinal function.

    • Visual acuity tests (if applicable to the animal model).

  • Histopathology: At the end of the study, euthanize the animals and perform histopathological analysis of the optic nerves and retinal tissues to look for signs of demyelination and neuronal damage.

  • Data Analysis: Compare the incidence and severity of ocular changes between the different treatment groups.

G animal_groups Establish Animal Groups (Control, (+)-EMB, (-)-EMB) drug_admin Daily Drug Administration animal_groups->drug_admin monitoring Regular Ophthalmic Monitoring (Fundoscopy, ERG) drug_admin->monitoring histopathology Endpoint Histopathology (Optic Nerve, Retina) monitoring->histopathology analysis Compare Incidence & Severity of Ocular Toxicity histopathology->analysis

Workflow for Comparative Toxicity Study.

By understanding and replicating these fundamental experiments, researchers can gain a deeper appreciation for the principles of stereopharmacology and continue to build upon the knowledge that has made Ethambutol a vital tool in the global fight against tuberculosis.

References

Safety Operating Guide

Proper Disposal of (R,R)-Ethambutol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of (R,R)-Ethambutol

This compound, an antitubercular agent, requires careful handling and disposal due to its classification as a reproductive toxin and its potential for environmental harm.[1] Adherence to proper disposal procedures is crucial for laboratory safety and regulatory compliance. This guide provides step-by-step instructions for researchers, scientists, and drug development professionals on the safe disposal of this compound.

Hazard Profile and Regulatory Overview

This compound is recognized as a substance with significant health hazards. It is classified as a reproductive toxicity hazard, with the potential to damage fertility or the unborn child.[1] It is also harmful if swallowed.[2] Consequently, its disposal is governed by federal, state, and local regulations for hazardous waste.[3][4][5] The U.S. Environmental Protection Agency (EPA) regulates the disposal of such pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[6][7]

Key Disposal and Safety Data for this compound

ParameterInformationSource
Hazard Classifications Reproductive toxicity (Category 1B), Acute toxicity (Oral, Category 4)[1]
Primary Disposal Route Incineration in an approved facility[3][8]
Secondary Disposal Route Licensed hazardous material disposal company[8]
Environmental Precautions Do not allow to enter sewers, surface, or ground water. Slightly hazardous for water.[1]
Spill Cleanup Collect spilled material and place it in a suitable, properly labeled container for disposal. Avoid generating dust.[2][3]
Container Handling Leave chemicals in original containers. Handle uncleaned containers as the product itself.[2]

Procedural Guidance for Disposal

The proper disposal of this compound waste involves a systematic approach to ensure safety and compliance. The following workflow outlines the necessary steps from waste generation to final disposal.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection cluster_3 Final Disposal A Unused this compound, contaminated labware, or spill residue B Segregate as Hazardous Pharmaceutical Waste A->B C Place in a designated, leak-proof, and sealed waste container B->C D Label container clearly: 'Hazardous Pharmaceutical Waste' and include contents C->D E Store in a secure, designated hazardous waste accumulation area D->E F Arrange for collection by a licensed hazardous waste disposal service E->F G Transport to a permitted treatment, storage, and disposal facility (TSDF) F->G H Incineration at a licensed facility G->H

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound. This includes expired or unused pure compounds, contaminated personal protective equipment (PPE), labware (e.g., vials, pipette tips), and spill cleanup materials.

    • Segregate this waste at the point of generation into dedicated, clearly marked hazardous waste containers.[9] Do not mix with other waste types.[2]

  • Containerization and Labeling :

    • Use appropriate containers for hazardous pharmaceutical waste. These should be durable, leak-proof, and have a secure lid.[10] For sharps contaminated with this compound, use a designated sharps container labeled as hazardous drug waste.[11]

    • Label the container clearly as "Hazardous Drug Waste" or "Hazardous Pharmaceutical Waste" and specify "this compound".[11] Ensure the label includes the accumulation start date.

  • Storage :

    • Store the sealed waste containers in a designated, secure area that is accessible only to authorized personnel.[2] This area should be away from general laboratory traffic and incompatible materials.

  • Disposal through a Licensed Vendor :

    • Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste management company.[8] These companies are equipped to handle and transport hazardous pharmaceuticals in compliance with Department of Transportation (DOT) and EPA regulations.

    • Ensure that the selected vendor will dispose of the waste via high-temperature incineration at a permitted facility, which is the recommended method for destroying pharmaceutical waste.[3][7][12]

  • Documentation :

    • Maintain accurate records of the hazardous waste generated and disposed of, including manifests provided by the disposal vendor. This documentation is essential for regulatory compliance.

Important Considerations :

  • Do Not Dispose Down the Drain : Under no circumstances should this compound or materials contaminated with it be flushed down the sink or disposed of in the sewer system.[1] This practice is prohibited for hazardous waste pharmaceuticals and can lead to environmental contamination.[7]

  • Spill Management : In the event of a spill, wear appropriate PPE, including gloves, protective clothing, and eye protection.[1] Collect the spilled material using an absorbent pad for liquids or by carefully sweeping up solids to avoid dust generation.[2] Place all cleanup materials into a hazardous waste container for disposal.[3]

  • Training : All personnel handling this compound must be trained on its hazards and the proper procedures for its handling and disposal.[7]

References

Personal protective equipment for handling (R,R)-Ethambutol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R,R)-Ethambutol. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of waste.

This compound , a physiologically active compound, requires careful handling analogous to other hazardous pharmaceutical substances. While no specific occupational exposure limit has been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH, it is prudent to handle it with a high degree of caution to minimize exposure.[1][2]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount to minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Dust Activities (e.g., handling solutions, weighing in a ventilated balance enclosure)Safety glasses with side shields or chemical splash goggles (conforming to EN 166 or NIOSH standards).[2][3]Double gloving with nitrile or neoprene gloves is recommended. Change outer glove immediately upon contamination.[3]A disposable, low-permeability lab coat with long sleeves and knit cuffs.[3]Not generally required if handled within a certified chemical fume hood or other ventilated enclosure.
High-Dust/Aerosol Generating Activities (e.g., weighing open powders, sonicating, milling)Chemical splash goggles and a face shield.Double gloving with nitrile or neoprene gloves. Gloves should be changed frequently.[3]A disposable, solid-front gown with long sleeves and tight-fitting cuffs.[3]A NIOSH-approved N95 or higher particulate respirator is required.[3]
Spill Cleanup Chemical splash goggles and a face shield.Double gloving with heavy-duty nitrile or neoprene gloves.A disposable, chemical-resistant gown or coveralls.A NIOSH-approved N95 or higher particulate respirator is required for cleaning up powdered spills.

Operational and Disposal Plans

Adherence to standardized operational and disposal protocols is essential for the safe management of this compound in a laboratory setting.

Procedure Key Steps & Recommendations
Engineering Controls - All handling of this compound powder should be conducted in a certified chemical fume hood, a Class II biological safety cabinet, or a glove box to minimize inhalation exposure.[3] - Use a ventilated balance enclosure when weighing the powder.
Work Practices - Designate a specific area for handling this compound and clearly label it. - Cover the work surface with a disposable, plastic-backed absorbent pad; change the pad after each procedure or in the event of a spill.[3] - Avoid the generation of dust when handling the solid form. - Wash hands thoroughly after handling the material, even after removing gloves.
Spill Response (Powder) 1. Alert personnel and restrict access to the spill area. 2. Don the appropriate PPE as outlined in the table above. 3. Gently cover the spill with a damp absorbent material to avoid aerosolizing the powder. 4. Carefully scoop the wetted material into a labeled, sealed container for hazardous waste. 5. Clean the spill area three times with a detergent solution, followed by a water rinse. 6. Place all cleanup materials into the hazardous waste container.
Disposal - Dispose of all waste contaminated with this compound as hazardous pharmaceutical waste in designated, clearly labeled "black" waste containers. - The preferred method of disposal is high-temperature incineration by a licensed waste disposal contractor. - Do not dispose of this compound down the drain or in regular trash. - Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

Protocol for Weighing and Solubilizing this compound Powder

  • Preparation:

    • Don the appropriate PPE for high-dust potential activities (safety goggles, face shield, disposable gown, and double nitrile gloves).

    • Prepare the work surface inside a chemical fume hood by laying down a plastic-backed absorbent pad.

    • Gather all necessary equipment (e.g., weigh paper, spatula, conical tube, solvent).

  • Weighing:

    • Tare the weigh paper on a tared analytical balance inside a ventilated enclosure.

    • Carefully transfer the desired amount of this compound powder onto the weigh paper using a clean spatula. Minimize any movements that could create dust.

  • Transfer and Solubilization:

    • Gently fold the weigh paper and carefully transfer the powder into a pre-labeled conical tube or flask.

    • Add the desired solvent to the vessel, ensuring the powder is fully wetted before agitation.

    • Cap the vessel securely and mix by inversion or vortexing until the solid is completely dissolved.

  • Cleanup:

    • Dispose of the used weigh paper and any contaminated materials in the designated hazardous waste container.

    • Wipe down the work surface and any equipment with a suitable decontaminating solution.

    • Remove PPE in the correct order and dispose of disposable items in the hazardous waste stream. Wash hands thoroughly.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.

PPE_Workflow Workflow for Safe Handling of this compound start Start: Task Involving This compound risk_assessment Risk Assessment: Evaluate Potential for Dust/Aerosol Generation start->risk_assessment low_dust Low Dust Potential (e.g., handling solutions) risk_assessment->low_dust Low high_dust High Dust/Aerosol Potential (e.g., weighing powder) risk_assessment->high_dust High select_ppe_low Select PPE: - Safety Glasses - Lab Coat - Double Nitrile Gloves low_dust->select_ppe_low select_ppe_high Select PPE: - Goggles & Face Shield - Disposable Gown - Double Nitrile Gloves - N95 Respirator high_dust->select_ppe_high handling_procedure Perform Handling Procedure in Designated Area (e.g., Fume Hood) select_ppe_low->handling_procedure select_ppe_high->handling_procedure spill_check Spill or Contamination? handling_procedure->spill_check spill_protocol Execute Spill Cleanup Protocol spill_check->spill_protocol Yes decontaminate Decontaminate Work Area and Equipment spill_check->decontaminate No waste_disposal Dispose of Contaminated Materials as Hazardous Waste spill_protocol->waste_disposal waste_disposal->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe end End: Task Complete remove_ppe->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(R,R)-Ethambutol
Reactant of Route 2
Reactant of Route 2
(R,R)-Ethambutol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.